2,4,7-Trichloro-5H-pyrrolo[3,2-d]pyrimidine
Description
Properties
IUPAC Name |
2,4,7-trichloro-5H-pyrrolo[3,2-d]pyrimidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H2Cl3N3/c7-2-1-10-4-3(2)11-6(9)12-5(4)8/h1,10H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YKSHOCBYNLDZIM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C2=C(N1)C(=NC(=N2)Cl)Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H2Cl3N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
222.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
The Synthesis of 2,4,7-Trichloro-5H-pyrrolo[3,2-d]pyrimidine: A Technical Guide for Medicinal Chemistry
Introduction
The 5H-pyrrolo[3,2-d]pyrimidine scaffold, a 7-deazapurine analog, is a privileged heterocyclic system in medicinal chemistry and drug discovery. Its structural resemblance to endogenous purines allows for its interaction with a wide array of biological targets, including kinases, polymerases, and metabolic enzymes. The strategic introduction of halogen atoms onto this core structure can significantly modulate its physicochemical properties and biological activity, often leading to enhanced potency and target selectivity.
This in-depth technical guide provides a comprehensive overview of a robust synthetic pathway to 2,4,7-trichloro-5H-pyrrolo[3,2-d]pyrimidine, a key intermediate for the development of novel therapeutics. This document is intended for researchers, scientists, and drug development professionals, offering not only a step-by-step experimental protocol but also insights into the underlying chemical principles and strategic considerations for each synthetic transformation.
Strategic Overview of the Synthesis
The synthesis of this compound is most effectively approached through a linear three-step sequence, commencing with the construction of the core pyrrolo[3,2-d]pyrimidine ring system, followed by sequential chlorination of the pyrimidine and pyrrole rings.
Figure 1: High-level overview of the synthetic strategy.
This strategy is predicated on the differential reactivity of the pyrimidine and pyrrole rings. The pyrimidine ring, being electron-deficient, is susceptible to nucleophilic substitution at the 2- and 4-positions after conversion of the carbonyl groups to chloro-substituents. In contrast, the pyrrole ring is electron-rich and amenable to electrophilic substitution at the 7-position.
Part 1: Synthesis of the 5H-pyrrolo[3,2-d]pyrimidine-2,4(3H,6H)-dione Core
The synthesis commences with the construction of the foundational bicyclic system. A reliable method involves the reductive cyclization of (E)-6-(2-(dimethylamino)vinyl)-5-nitropyrimidin-2,4-dione.[1]
Experimental Protocol: Step 1
Materials:
-
(E)-6-(2-(dimethylamino)vinyl)-5-nitropyrimidin-2,4-dione
-
Zinc dust (stabilized)
-
Glacial Acetic Acid
-
Ethanol
Procedure:
-
To a stirred slurry of (E)-6-(2-(dimethylamino)vinyl)-5-nitropyrimidin-2,4-dione (1.0 g, 4.4 mmol) in glacial acetic acid (50 mL), add zinc dust (2.0 g) in two portions over 1 hour.
-
Stir the reaction mixture at room temperature overnight. The color of the slurry will change from yellow to off-white.
-
Filter the reaction mixture to remove excess zinc and inorganic salts.
-
Concentrate the filtrate under reduced pressure to obtain a brown syrup.
-
Precipitate the product by adding ethanol to the syrup.
-
Collect the white solid by filtration, wash with cold ethanol, and dry under vacuum to yield 5H-pyrrolo[3,2-d]pyrimidine-2,4(3H,6H)-dione.
| Step 1 Data | |
| Product | 5H-pyrrolo[3,2-d]pyrimidine-2,4(3H,6H)-dione |
| Appearance | White solid |
| Typical Yield | 85-95% |
| Key Analytical Data (Expected) | Consistent with literature reports.[1] |
Part 2: Chlorination of the Pyrimidine Ring
With the core structure in hand, the next step is the conversion of the dioxo-pyrimidine to its dichloro-analog. This is a crucial transformation that activates the 2- and 4-positions for subsequent nucleophilic substitution, a common strategy in the synthesis of kinase inhibitors and other targeted therapies. Phenylphosphonic dichloride (PhPOCl₂) is an effective reagent for this transformation.[1]
Experimental Protocol: Step 2
Materials:
-
5H-pyrrolo[3,2-d]pyrimidine-2,4(3H,6H)-dione
-
Phenylphosphonic dichloride (PhPOCl₂)
-
Sodium hydride (60% dispersion in mineral oil)
-
Anhydrous N,N-Dimethylformamide (DMF)
Procedure:
-
To a suspension of 5H-pyrrolo[3,2-d]pyrimidine-2,4(3H,6H)-dione (1.0 eq) in a suitable high-boiling solvent, add phenylphosphonic dichloride (2.2 eq).
-
Heat the reaction mixture to 170-175 °C and maintain for 4-6 hours, monitoring by TLC or LC-MS.
-
Cool the reaction mixture to room temperature and carefully quench by pouring onto crushed ice.
-
Neutralize the mixture with a saturated aqueous solution of sodium bicarbonate.
-
Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel chromatography to afford 2,4-dichloro-5H-pyrrolo[3,2-d]pyrimidine.
| Step 2 Data | |
| Product | 2,4-Dichloro-5H-pyrrolo[3,2-d]pyrimidine |
| Appearance | Off-white to pale yellow solid |
| Typical Yield | 60-70% |
| Key Analytical Data (Expected) | Mass spectrometry confirming the introduction of two chlorine atoms. |
Part 3: Electrophilic Chlorination of the Pyrrole Ring
The final step in the synthesis is the regioselective chlorination of the pyrrole ring at the 7-position. The electron-rich nature of the pyrrole ring makes it susceptible to electrophilic attack. While the pyrimidine ring is now electron-deficient due to the presence of the two chloro-substituents, the pyrrole ring retains sufficient nucleophilicity for this transformation. N-Chlorosuccinimide (NCS) is a convenient and effective reagent for this purpose.
Experimental Protocol: Step 3
Materials:
-
2,4-Dichloro-5H-pyrrolo[3,2-d]pyrimidine
-
N-Chlorosuccinimide (NCS)
-
Anhydrous Acetonitrile
Procedure:
-
Dissolve 2,4-dichloro-5H-pyrrolo[3,2-d]pyrimidine (1.0 eq) in anhydrous acetonitrile.
-
Add N-Chlorosuccinimide (1.1 eq) to the solution in one portion.
-
Stir the reaction mixture at room temperature for 2-4 hours, monitoring the reaction progress by TLC or LC-MS.
-
Upon completion, concentrate the reaction mixture under reduced pressure.
-
Take up the residue in ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the crude product by silica gel chromatography or recrystallization to yield this compound.
| Step 3 Data | |
| Product | This compound |
| Appearance | White to off-white solid |
| Typical Yield | 70-80% |
| Key Analytical Data (Expected) | NMR spectroscopy showing the disappearance of the C7-H proton signal and mass spectrometry confirming the addition of a third chlorine atom. |
Mechanistic Considerations and Rationale for Experimental Choices
Figure 2: Simplified mechanistic rationale for chlorination steps.
The choice of reagents and the sequence of reactions are critical for the successful synthesis of the target molecule.
-
Step 2 - Pyrimidine Chlorination: The conversion of the amide-like carbonyls in the pyrimidine ring to chloro groups proceeds via an initial tautomerization to the enol form, which then acts as a nucleophile, attacking the phosphorus atom of the chlorinating agent. Subsequent elimination and chloride displacement afford the dichloro-pyrimidine. Phenylphosphonic dichloride or phosphorus oxychloride are powerful dehydrating and chlorinating agents well-suited for this transformation.
-
Step 3 - Pyrrole Chlorination: The chlorination of the pyrrole ring is a classic electrophilic aromatic substitution. The pyrrole ring, despite being part of a fused system with an electron-withdrawing chlorinated pyrimidine, remains sufficiently electron-rich to react with a mild electrophilic chlorine source like NCS. The reaction proceeds through a Wheland intermediate (sigma complex), which then rearomatizes by loss of a proton to yield the 7-chloro product. Performing this step after the pyrimidine chlorination is strategic, as the electron-withdrawing nature of the dichloro-pyrimidine ring helps to deactivate the pyrrole ring slightly, preventing over-halogenation and promoting regioselectivity at the C7 position.
Conclusion
The synthetic route detailed in this guide provides a reliable and scalable method for the preparation of this compound. This versatile intermediate opens the door to a wide range of novel 7-deazapurine analogs for evaluation as potential therapeutic agents. By understanding the underlying chemical principles of each transformation, researchers can further adapt and optimize these procedures to generate diverse libraries of compounds for drug discovery programs.
References
An In-depth Technical Guide to the Physicochemical Properties of 2,4,7-Trichloro-5H-pyrrolo[3,2-d]pyrimidine
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Strategic Importance of the Pyrrolo[3,2-d]pyrimidine Scaffold
The pyrrolo[3,2-d]pyrimidine core is a privileged heterocyclic scaffold in medicinal chemistry and drug discovery. Its structural resemblance to purine enables it to function as a versatile building block for a wide array of pharmacologically active agents, particularly as kinase inhibitors in oncology and inflammatory diseases.[1][2] The strategic placement of chloro-substituents, as seen in 2,4,7-Trichloro-5H-pyrrolo[3,2-d]pyrimidine, offers multiple reactive sites for further chemical elaboration, allowing for the systematic exploration of the chemical space around the core structure to optimize biological activity, selectivity, and pharmacokinetic properties. This guide provides a comprehensive overview of the known physicochemical properties of this compound, alongside a discussion of general methodologies for the characterization of such compounds where specific experimental data is not publicly available.
Molecular Identity and Core Properties
This compound is a chlorinated heterocyclic compound that serves as a key intermediate in organic synthesis.[3] The fundamental properties that define this molecule are summarized in the table below.
| Property | Value | Source(s) |
| CAS Number | 1923177-10-9 | [3] |
| Molecular Formula | C₆H₂Cl₃N₃ | [3] |
| Molecular Weight | 222.46 g/mol | [3] |
| Purity | Typically available at ≥95% | [3] |
| Storage Conditions | 2-8°C, stored under an inert gas | [3] |
Below is the chemical structure of this compound.
References
An In-Depth Technical Guide to 2,4,7-Trichloro-5H-pyrrolo[3,2-d]pyrimidine: A Key Intermediate in Modern Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
2,4,7-Trichloro-5H-pyrrolo[3,2-d]pyrimidine is a halogenated heterocyclic compound featuring a pyrrolopyrimidine core. This scaffold is of significant interest in medicinal chemistry due to its structural similarity to endogenous purines, allowing it to function as a versatile building block in the synthesis of targeted therapeutics. Its three reactive chlorine atoms provide multiple sites for functionalization, enabling the generation of diverse chemical libraries for drug discovery programs. This guide provides a comprehensive overview of its chemical identity, structure, and its pivotal role as a synthetic intermediate, particularly in the development of kinase inhibitors for oncology and other therapeutic areas.
Chemical Identity and Structure
The definitive identification of a chemical entity is paramount for its application in research and development. The key identifiers for this compound are summarized below.
| Identifier | Value |
| Chemical Name | This compound |
| CAS Number | 1923177-10-9[1][2][3] |
| Molecular Formula | C₆H₂Cl₃N₃[1][2] |
| Molecular Weight | 222.46 g/mol [1][2] |
| InChI Key | YKSHOCBYNLDZIM-UHFFFAOYSA-N |
The structure of this compound is characterized by a fused bicyclic system comprising a pyrimidine ring and a pyrrole ring. Three chlorine atoms are substituted at positions 2, 4, and 7, rendering the molecule highly reactive towards nucleophilic substitution.
References
The Biological Versatility of the Pyrrolo[3,2-d]pyrimidine Scaffold: A Technical Guide for Drug Discovery Professionals
Introduction: The Privileged Scaffold of 2,4,7-Trichloro-5H-pyrrolo[3,2-d]pyrimidine
In the landscape of medicinal chemistry, certain heterocyclic structures consistently emerge as "privileged scaffolds" due to their ability to interact with a wide array of biological targets. The pyrrolo[3,2-d]pyrimidine core is a prime example of such a scaffold, demonstrating a remarkable breadth of biological activities. This technical guide delves into the biological potential of derivatives originating from the versatile starting material, this compound. While this trichlorinated precursor itself is not typically the biologically active endpoint, its three reactive chlorine atoms provide a strategic platform for synthetic chemists to build a diverse library of compounds with significant therapeutic potential. This guide will explore the key biological activities of these derivatives, their mechanisms of action, and the experimental methodologies used to evaluate their efficacy, with a focus on their applications in oncology and beyond.
Anticancer Activity: A Multi-pronged Approach to Targeting Malignancy
Derivatives of the this compound scaffold have demonstrated potent anticancer activity through several distinct mechanisms of action. This versatility makes them a highly attractive class of compounds for oncology research and development.
Inhibition of One-Carbon Metabolism: Starving the Tumor
One of the most significant findings in recent years is the role of pyrrolo[3,2-d]pyrimidine derivatives as inhibitors of one-carbon (C1) metabolism. This metabolic pathway is crucial for the biosynthesis of nucleotides and amino acids, which are essential for rapidly proliferating cancer cells.
Mechanism of Action:
A key enzyme in this pathway is serine hydroxymethyltransferase (SHMT), which exists in both cytosolic (SHMT1) and mitochondrial (SHMT2) isoforms. SHMT catalyzes the conversion of serine to glycine, a reaction that also generates a one-carbon unit carried by tetrahydrofolate. These one-carbon units are vital for the synthesis of purines and thymidylate, the building blocks of DNA and RNA. By inhibiting SHMT1 and SHMT2, pyrrolo[3,2-d]pyrimidine derivatives can effectively cut off the supply of these essential building blocks, leading to cell cycle arrest and apoptosis in cancer cells.[1][2] Some derivatives have also been shown to inhibit other enzymes in the purine biosynthesis pathway, such as glycinamide ribonucleotide formyltransferase (GARFTase) and 5-aminoimidazole-4-carboxamide ribonucleotide formyltransferase (AICARFTase), further enhancing their antitumor efficacy.[3]
References
- 1. SHMT inhibition is effective and synergizes with methotrexate in T-cell acute lymphoblastic leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | Targeting SHMTs and MTHFDs in cancer: attractive opportunity for anti-tumor strategy [frontiersin.org]
- 3. Pyrrolopyrimidines: Design, Synthesis and Antitumor Properties of Novel Tricyclic Pyrrolo [2,3-d]pyrimidine Derivatives [mdpi.com]
Spectroscopic Analysis of 2,4,7-Trichloro-5H-pyrrolo[3,2-d]pyrimidine: A Technical Guide
For: Researchers, scientists, and drug development professionals.
Introduction
2,4,7-Trichloro-5H-pyrrolo[3,2-d]pyrimidine is a heterocyclic compound of significant interest in medicinal chemistry and drug discovery. Its core structure, a pyrrolopyrimidine, is a key scaffold in a variety of biologically active molecules, including kinase inhibitors and other therapeutic agents. The substitution pattern of three chlorine atoms on this scaffold suggests its potential as a versatile intermediate for the synthesis of more complex derivatives through nucleophilic substitution reactions. Accurate structural elucidation and characterization of this molecule are paramount for its effective use in research and development. This technical guide provides a comprehensive overview of the expected spectroscopic data (Nuclear Magnetic Resonance - NMR, Mass Spectrometry - MS, and Infrared - IR) for this compound, based on the analysis of its chemical structure and data from closely related analogues. While a dedicated, publicly available complete dataset for this specific molecule is not available, this guide will provide a robust predictive analysis and outline the methodologies for acquiring and interpreting the necessary spectral data.
Molecular Structure and Expected Spectroscopic Features
A thorough understanding of the molecular structure is fundamental to predicting and interpreting its spectroscopic data. The structure of this compound features a fused pyrrole and pyrimidine ring system. The numbering of the heterocyclic system is crucial for assigning NMR signals.
Caption: Molecular structure of this compound.
Note: The IUPAC name indicates a 5H-pyrrolo[3,2-d]pyrimidine, suggesting the hydrogen is on a nitrogen. However, the provided name has a 7-chloro substituent. There might be an ambiguity in the naming convention versus the expected stable tautomer. For this guide, we will assume the structure as drawn, which is a common representation for such scaffolds.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule.
¹H NMR Spectroscopy
Expected Chemical Shifts (δ) in ppm:
| Proton | Expected Chemical Shift (ppm) | Multiplicity | Coupling Constant (J) | Rationale |
| N-H (Pyrrole) | 12.0 - 14.0 | broad singlet | - | The N-H proton of the pyrrole ring is expected to be significantly deshielded due to the aromatic nature of the ring system and the electron-withdrawing effects of the pyrimidine ring and the chloro substituent. Its broadness is a result of quadrupole broadening from the nitrogen atom and potential intermolecular hydrogen bonding. |
| C-H (Pyrrole) | 7.0 - 8.0 | singlet | - | A single aromatic proton is expected on the pyrrole ring. Its chemical shift will be influenced by the positions of the chloro substituents and the fused pyrimidine ring. |
Experimental Protocol for ¹H NMR Acquisition:
Caption: Workflow for ¹H NMR data acquisition and processing.
Causality in Experimental Choices:
-
Solvent (DMSO-d₆): Dimethyl sulfoxide-d₆ is chosen for its excellent solubilizing power for many organic compounds and its ability to slow down the exchange of N-H protons, often resulting in sharper N-H signals compared to other solvents like CDCl₃.
-
Number of Scans: A higher number of scans (e.g., 64) may be necessary to improve the signal-to-noise ratio, especially for the broad N-H proton.
¹³C NMR Spectroscopy
Expected Chemical Shifts (δ) in ppm:
| Carbon | Expected Chemical Shift (ppm) | Rationale |
| C-Cl (Pyrimidine) | 150 - 160 | The two carbons in the pyrimidine ring bonded to chlorine are expected to be significantly deshielded due to the electronegativity of both the chlorine and adjacent nitrogen atoms. |
| C-Cl (Pyrrole) | 120 - 130 | The carbon on the pyrrole ring attached to a chlorine atom will be deshielded, though typically less so than those in the pyrimidine ring. |
| Quaternary Carbons (Ring Junction) | 140 - 155 | The carbons at the fusion of the two rings are quaternary and part of an aromatic system, leading to a downfield chemical shift. |
| C-H (Pyrrole) | 100 - 115 | The protonated carbon on the pyrrole ring is expected to appear in the typical aromatic region for such systems. |
Experimental Protocol for ¹³C NMR Acquisition: The sample preparation is identical to that for ¹H NMR. The acquisition parameters would be adjusted for the lower sensitivity of the ¹³C nucleus, typically requiring a larger number of scans and a wider spectral width.
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and elemental composition of a molecule, as well as its fragmentation patterns.
Expected Mass Spectrum:
| m/z | Ion | Rationale |
| 221, 223, 225, 227 | [M]⁺ | The molecular ion peak will exhibit a characteristic isotopic pattern for a molecule containing three chlorine atoms. The relative intensities of these peaks will be approximately 100:98:32:3, corresponding to the natural abundance of ³⁵Cl and ³⁷Cl isotopes. The nominal mass would be calculated using the most abundant isotope (³⁵Cl), resulting in a molecular weight of approximately 221 g/mol . |
| [M-Cl]⁺ | [M-Cl]⁺ | Loss of a chlorine atom is a common fragmentation pathway for chlorinated compounds. |
| [M-HCl]⁺ | [M-HCl]⁺ | Elimination of HCl is also a possible fragmentation pathway. |
Experimental Protocol for High-Resolution Mass Spectrometry (HRMS):
The Ascendancy of a Privileged Scaffold: An In-depth Technical Guide to the Discovery and History of Pyrrolo[3,2-d]pyrimidine Compounds
For Immediate Release
This technical guide delves into the rich history and scientific evolution of pyrrolo[3,2-d]pyrimidine compounds, a class of heterocyclic molecules that have risen from relative obscurity to a position of prominence in modern medicinal chemistry. We will trace the journey of this "9-deazapurine" scaffold from its initial synthesis to its current status as a cornerstone in the development of targeted therapeutics, particularly in oncology. This document is intended for researchers, scientists, and drug development professionals seeking a comprehensive understanding of the origins and multifaceted applications of this critical chemical entity.
The Genesis of a Scaffold: Early Synthetic Endeavors
The story of pyrrolo[3,2-d]pyrimidines is intrinsically linked to the broader exploration of purine analogs. As researchers sought to understand the roles of purines in biological systems, the synthesis of isomeric and isosteric replacements became a key area of investigation. The pyrrolo[3,2-d]pyrimidine core, where the N-9 nitrogen of a purine is replaced by a carbon atom, emerged as a significant target.
While a singular "discovery" paper is not readily identifiable in the annals of organic chemistry, the foundational synthetic work can be traced back to multi-step procedures that ingeniously constructed the fused ring system. Early methods often involved the initial construction of a substituted pyrrole ring, followed by the annulation of the pyrimidine ring.
One of the seminal approaches involved the reaction of a suitably functionalized aminopyrrole with a reagent that would provide the missing atoms for the pyrimidine ring. For example, a common strategy was the condensation of a 3-aminopyrrole-2-carboxylate with a guanylating reagent, followed by base-catalyzed cyclization to form the pyrrolo[3,2-d]pyrimidine-2,4-dione core. These early syntheses, while effective, were often lengthy and required harsh reaction conditions.
The following diagram illustrates a generalized early synthetic approach:
Caption: Generalized flowchart of early multi-step syntheses of the pyrrolo[3,2-d]pyrimidine core.
Over the decades, synthetic methodologies have evolved significantly, with the development of more efficient and versatile routes. A notable advancement has been the development of one-pot reactions, such as the condensation of 6-aminouracils with arylglyoxal hydrates and 4-hydroxycoumarin in the presence of L-proline, to directly generate complex pyrrolo[3,2-d]pyrimidine derivatives.[1] Another innovative approach involves the intramolecular cyclization of 6-arylethynyl-5-nitropyrimidines.[2] These modern methods offer higher yields, greater substituent diversity, and more environmentally benign reaction conditions.
From Curiosity to Clinical Relevance: A Timeline of Biological Discovery
The initial biological investigations into pyrrolo[3,2-d]pyrimidines were driven by their structural analogy to endogenous purines. This led to their exploration as potential modulators of purine-dependent metabolic pathways.
Early Investigations: Targeting Purine Metabolism
A significant early breakthrough was the discovery that certain 9-deazapurine nucleosides are potent inhibitors of purine nucleoside phosphorylase (PNP) .[3][4][5] PNP is a key enzyme in the purine salvage pathway, and its inhibition was recognized as a potential therapeutic strategy for T-cell mediated autoimmune diseases and T-cell leukemias. This discovery marked the first major therapeutic application for the pyrrolo[3,2-d]pyrimidine scaffold and spurred further investigation into its derivatives.[2][5]
The Kinase Inhibition Era: A Paradigm Shift in Oncology
The late 20th and early 21st centuries witnessed a revolution in cancer therapy with the advent of targeted kinase inhibitors. The pyrrolo[3,2-d]pyrimidine scaffold, with its ability to mimic the ATP binding motif of kinases, was perfectly poised to become a "privileged scaffold" in this new era of drug discovery.
Researchers discovered that appropriate substitution on the pyrrolo[3,2-d]pyrimidine core could lead to potent and selective inhibitors of various protein kinases implicated in cancer progression. This has led to the development of a multitude of compounds targeting key oncogenic drivers.
Key Kinase Targets and Therapeutic Applications:
| Target Kinase(s) | Therapeutic Area | Key Findings and Significance |
| EGFR/HER2 | Oncology (e.g., Non-Small Cell Lung Cancer, Breast Cancer) | Pyrrolo[3,2-d]pyrimidine derivatives have been extensively developed as dual inhibitors of Epidermal Growth Factor Receptor (EGFR) and Human Epidermal Growth Factor Receptor 2 (HER2), demonstrating significant antitumor efficacy. |
| VEGFR/PDGFR | Oncology (Anti-angiogenesis) | Compounds based on this scaffold have shown potent inhibition of Vascular Endothelial Growth Factor Receptor (VEGFR) and Platelet-Derived Growth Factor Receptor (PDGFR), key mediators of tumor angiogenesis. |
The following diagram illustrates the interaction of a pyrrolo[3,2-d]pyrimidine inhibitor with the ATP binding pocket of a generic kinase:
Caption: Simplified representation of a pyrrolo[3,2-d]pyrimidine compound as a competitive kinase inhibitor.
Expanding Horizons: Antimicrobial and Antiviral Potential
Beyond cancer and immunology, the pyrrolo[3,2-d]pyrimidine scaffold has shown promise in other therapeutic areas. Studies have explored its potential as an antibacterial agent , with some derivatives exhibiting activity against pathogenic bacteria.[1] Furthermore, the structural similarity to nucleosides has prompted investigations into their antiviral activity .
Conclusion: A Scaffold with a Storied Past and a Bright Future
The journey of pyrrolo[3,2-d]pyrimidine compounds from their initial synthesis to their current role as a versatile pharmacophore is a testament to the power of medicinal chemistry. What began as a scientific curiosity in the realm of purine analog synthesis has blossomed into a clinically relevant scaffold that has yielded numerous drug candidates. The ability of this heterocyclic system to be readily modified to target a diverse range of biological macromolecules ensures that the story of pyrrolo[3,2-d]pyrimidines is far from over. Future research will undoubtedly uncover new therapeutic applications for this remarkable and enduring scaffold.
References
- 1. auctoresonline.org [auctoresonline.org]
- 2. Synthesis and antiproliferative activity of pyrrolo[3,2-d]pyrimidines and their structural analogues [epublications.vu.lt]
- 3. Facile synthesis of 9-substituted 9-deazapurines as potential purine nucleoside phosphorylase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Inhibitors of purine nucleoside phosphorylase: effects of 9-deazapurine ribonucleosides and synthesis of 5'-deoxy-5'-iodo-9-deazainosine - PubMed [pubmed.ncbi.nlm.nih.gov]
A Technical Guide to the Therapeutic Targeting Potential of the 2,4,7-Trichloro-5H-pyrrolo[3,2-d]pyrimidine Scaffold
For Researchers, Scientists, and Drug Development Professionals
Abstract
The pyrrolo[3,2-d]pyrimidine nucleus, an isomer of the biologically significant 7-deazapurine scaffold, represents a cornerstone in modern medicinal chemistry. Its structural resemblance to adenine allows it to function as a privileged scaffold, competitively binding to the ATP-binding sites of a multitude of enzymes. The specific compound, 2,4,7-Trichloro-5H-pyrrolo[3,2-d]pyrimidine, serves as a highly versatile chemical intermediate. The three distinct chlorine atoms provide reactive handles for differential functionalization, enabling the synthesis of vast libraries of derivatives with finely tuned biological activities. This guide elucidates the primary therapeutic target classes accessible through derivatives of this scaffold, focusing on protein kinases, enzymes of one-carbon metabolism, and microtubule dynamics. We will explore the mechanistic rationale for targeting these pathways and provide validated experimental protocols for assessing the biological activity of novel derivatives.
The Pyrrolo[3,2-d]pyrimidine Scaffold: A Privileged Starting Point
The core of our investigation is the this compound molecule. While this compound itself is not typically the final active pharmaceutical ingredient, it is a critical building block for creating potent and selective therapeutic agents.[1] Its utility lies in the strategic placement of chlorine atoms at the 2, 4, and 7 positions, which can be selectively displaced to introduce a variety of side chains. This synthetic flexibility allows for the systematic exploration of the chemical space around the core scaffold to optimize interactions with specific biological targets. The pyrrolo[2,3-d]pyrimidine core is a deaza-isostere of adenine, the nitrogenous base of ATP, making it an ideal starting point for developing ATP-competitive inhibitors.[2][3]
Primary Therapeutic Target Class: Protein Kinases
Protein kinases are a large family of enzymes that play a critical role in cellular signaling by catalyzing the phosphorylation of proteins.[4] Dysregulation of kinase activity is a hallmark of many diseases, particularly cancer, making them a major focus of drug discovery efforts.[4] The pyrrolo[3,2-d]pyrimidine and its isomeric pyrrolo[2,3-d]pyrimidine scaffolds have proven to be exceptionally effective frameworks for the development of potent kinase inhibitors.[3][5]
Angiogenesis-Related Kinases: VEGFR and PDGFR
Mechanistic Rationale: Angiogenesis, the formation of new blood vessels, is a critical process for tumor growth and metastasis. Vascular Endothelial Growth Factor Receptors (VEGFRs) and Platelet-Derived Growth Factor Receptors (PDGFRs) are key tyrosine kinases that drive this process.[2][6] Inhibiting these kinases can starve tumors of their blood supply, leading to a potent anti-cancer effect.
Pyrrolopyrimidine-Based Inhibition: Several studies have demonstrated that derivatives of the pyrrolo[3,2-d]pyrimidine scaffold are potent inhibitors of VEGFR and PDGFR. For instance, a novel derivative, compound 20d, was shown to potently block VEGF- and PDGF-stimulated cellular phosphorylation with IC50 values of 2.5 nM and 3.6 nM, respectively.[6] This inhibition of signaling translates to significant antitumor effects in vivo, characterized by a decrease in microvessel density within tumors.[6] The mechanism of these inhibitors often involves competition with ATP for the kinase domain's binding site.
Caption: Inhibition of VEGFR/PDGFR signaling by pyrrolopyrimidine derivatives.
Epidermal Growth Factor Receptor (EGFR)
Mechanistic Rationale: EGFR is another crucial receptor tyrosine kinase that, when mutated or overexpressed, can drive the proliferation of cancer cells.[2] It is a well-established target in non-small cell lung cancer and other epithelial tumors.[7]
Pyrrolopyrimidine-Based Inhibition: The pyrrolo[2,3-d]pyrimidine scaffold, a close isomer of our core structure, has been extensively explored for EGFR inhibition.[2] These compounds act as ATP-competitive inhibitors, and specific derivatives have been designed to target mutant forms of EGFR, such as the T790M resistance mutation.[7] The versatility of the scaffold allows for modifications that enhance selectivity and potency against these clinically relevant mutants.
Janus Kinases (JAKs)
Mechanistic Rationale: The JAK family of tyrosine kinases (JAK1, JAK2, JAK3, and Tyk2) are central to cytokine signaling pathways that regulate immune responses and inflammation.[4] Dysregulation of JAK-STAT signaling is implicated in autoimmune diseases like rheumatoid arthritis and psoriasis, as well as in myeloproliferative neoplasms.
Pyrrolopyrimidine-Based Inhibition: Pyrrolo[2,3-d]pyrimidine compounds have been patented as potent inhibitors of JAKs, particularly JAK3.[8] These inhibitors are being developed as immunosuppressive agents for organ transplants and for the treatment of various autoimmune diseases.[8]
Secondary Target Class: Enzymes of One-Carbon Metabolism
Mechanistic Rationale: One-carbon (C1) metabolism is a network of interconnected pathways that provide single-carbon units for the synthesis of essential biomolecules, including nucleotides (purines and thymidylate) and amino acids.[9] Cancer cells often exhibit an increased reliance on these pathways to sustain their high rate of proliferation, making the enzymes of C1 metabolism attractive therapeutic targets.[9][10]
Pyrrolopyrimidine-Based Inhibition: Novel pyrrolo[3,2-d]pyrimidine derivatives have been identified as first-in-class multi-targeted inhibitors of C1 metabolism. These compounds have been shown to inhibit:
-
Serine Hydroxymethyltransferase 2 (SHMT2): A key mitochondrial enzyme that initiates C1 metabolism.[11]
-
Glycinamide Ribonucleotide Formyltransferase (GARFTase): An enzyme in the de novo purine biosynthesis pathway.[9][12]
-
5-Aminoimidazole-4-carboxamide Ribonucleotide Formyltransferase (AICARFTase): Another critical enzyme in purine synthesis.[9][12]
A lead analog, AGF347, demonstrated potent antitumor efficacy in pancreatic cancer models by simultaneously disrupting these targets.[11] This multi-targeted approach leads to the suppression of mTOR signaling, depletion of glutathione, and an increase in reactive oxygen species, ultimately triggering cancer cell death.[11]
Caption: Multi-targeted inhibition of one-carbon metabolism.
Emerging Target Class: Microtubule Dynamics
Mechanistic Rationale: Microtubules are essential components of the cytoskeleton involved in cell division, intracellular transport, and maintenance of cell shape. Agents that disrupt microtubule dynamics are among the most effective anticancer drugs. They can either stabilize or destabilize microtubules, leading to mitotic arrest and apoptosis.
Pyrrolopyrimidine-Based Inhibition: Research has identified substituted pyrrolo[3,2-d]pyrimidines as water-soluble microtubule depolymerizing agents that bind to the colchicine site on tubulin.[13] These compounds inhibit microtubule assembly, leading to potent antiproliferative activity in the nanomolar range.[13] This represents a distinct mechanism of action compared to kinase inhibition and offers another promising avenue for therapeutic development based on this scaffold.
Experimental Protocols for Target Validation
The following protocols provide a framework for evaluating novel derivatives of this compound against the target classes discussed.
Protocol: In Vitro Kinase Inhibition Assay (e.g., VEGFR2)
Objective: To determine the half-maximal inhibitory concentration (IC50) of a test compound against a specific protein kinase.
Materials:
-
Recombinant human VEGFR2 kinase domain
-
Kinase buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 2 mM DTT, 0.01% Tween-20)
-
Peptide substrate (e.g., Poly(Glu, Tyr) 4:1)
-
ATP (at Km concentration for the specific kinase)
-
Test compound (serially diluted in DMSO)
-
ADP-Glo™ Kinase Assay kit (Promega) or similar
-
384-well white plates
-
Plate reader capable of luminescence detection
Methodology:
-
Prepare serial dilutions of the test compound in DMSO. A typical starting concentration is 10 mM, diluted to create a 10-point curve.
-
In a 384-well plate, add 1 µL of the diluted test compound or DMSO (vehicle control).
-
Add 5 µL of a solution containing the kinase and peptide substrate in kinase buffer.
-
Incubate for 10 minutes at room temperature to allow compound binding.
-
Initiate the kinase reaction by adding 5 µL of ATP solution.
-
Incubate the reaction for 60 minutes at room temperature.
-
Stop the reaction and detect the amount of ADP produced by following the manufacturer's protocol for the ADP-Glo™ assay. This typically involves adding a reagent to deplete unused ATP, followed by a second reagent to convert ADP to ATP, which then drives a luciferase reaction.
-
Read the luminescence on a plate reader.
-
Calculate the percent inhibition for each compound concentration relative to the vehicle control.
-
Plot the percent inhibition against the logarithm of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
Caption: Workflow for an in vitro kinase inhibition assay.
Protocol: Cell-Based Proliferation Assay (MTT Assay)
Objective: To assess the cytotoxic or cytostatic effect of a test compound on a cancer cell line.
Materials:
-
Human cancer cell line (e.g., HT-29 for colon cancer, HUVECs for angiogenesis studies).[14]
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
96-well clear flat-bottom plates
-
Test compound (serially diluted)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization buffer (e.g., DMSO or a solution of 20% SDS in 50% DMF)
-
Microplate reader capable of absorbance measurement at 570 nm
Methodology:
-
Seed cells in a 96-well plate at a predetermined density (e.g., 5,000 cells/well) and allow them to adhere overnight.
-
Remove the medium and add 100 µL of fresh medium containing serial dilutions of the test compound. Include a vehicle control (DMSO) and a positive control (e.g., Doxorubicin).[14]
-
Incubate the plate for 72 hours at 37°C in a humidified 5% CO2 incubator.[14]
-
After incubation, add 20 µL of MTT solution to each well and incubate for another 4 hours. Viable cells with active mitochondrial dehydrogenases will convert the yellow MTT to purple formazan crystals.
-
Carefully remove the medium and add 150 µL of solubilization buffer to each well to dissolve the formazan crystals.
-
Gently shake the plate for 15 minutes to ensure complete dissolution.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and determine the GI50 (concentration for 50% growth inhibition) by plotting viability against compound concentration.
Data Summary
The following table summarizes the reported inhibitory activities of various pyrrolo[3,2-d]pyrimidine and related pyrrolopyrimidine derivatives against key therapeutic targets.
| Compound Class/Example | Target(s) | Reported Activity (IC50/GI50) | Disease Relevance | Reference |
| Pyrrolo[3,2-d]pyrimidine (Comp. 20d) | VEGFR, PDGFR | 2.5 nM (VEGFR), 3.6 nM (PDGFR) | Cancer (Angiogenesis) | [6] |
| Pyrrolo[2,3-d]pyrimidines | EGFR, VEGFR | Varies by derivative | Cancer | [2] |
| Tricyclic Pyrrolo[2,3-d]pyrimidines | HT-29 Colon Cancer Cells | 4.01 µM (Lead Compound) | Colon Cancer | [14] |
| Pyrrolo[3,2-d]pyrimidine (AGF347) | SHMT2, Purine Biosynthesis | Potent in vivo efficacy | Pancreatic Cancer | [11] |
| Pyrrolo[3,2-d]pyrimidines | Tubulin (Colchicine Site) | Nanomolar range | Cancer (Antimitotic) | [13] |
| Pyrrolo[2,3-d]pyrimidines | JAKs | Not specified | Autoimmune Diseases | [8] |
Conclusion
The this compound scaffold is a powerful starting point for the development of novel therapeutics. Its synthetic tractability allows for the creation of diverse chemical libraries targeting a range of critical disease pathways. The most promising therapeutic avenues for its derivatives lie in the inhibition of protein kinases involved in cancer and inflammation, the disruption of one-carbon metabolism in highly proliferative cells, and the interference with microtubule dynamics. The continued exploration of this privileged scaffold, guided by the principles of medicinal chemistry and validated by the experimental protocols outlined herein, holds significant promise for the discovery of next-generation targeted therapies.
References
- 1. This compound [myskinrecipes.com]
- 2. Pyrrolo[2,3-D]Pyrimidines as EGFR and VEGFR Kinase Inhibitors: A Comprehensive SAR Review - Metwally - Current Medicinal Chemistry [rjraap.com]
- 3. Pyrrolo[2,3-d]Pyrimidines as Kinase Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. US8133899B2 - Pyrrolo[2,3-d]pyrimidine compounds - Google Patents [patents.google.com]
- 5. Pyrrolo[3,2-d]pyrimidine derivatives as type II kinase insert domain receptor (KDR) inhibitors: CoMFA and CoMSIA studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. A novel pyrrolo[3, 2-d]pyrimidine derivative, as a vascular endothelial growth factor receptor and platelet-derived growth factor receptor tyrosine kinase inhibitor, shows potent antitumor activity by suppression of tumor angiogenesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Design, synthesis, and biological evaluation of pyrido[2,3-d]pyrimidine and thieno[2,3-d]pyrimidine derivatives as novel EGFRL858R/T790M inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Pyrrolo[2,3-d]pyrimidine compounds - Patent US-7265221-B2 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. Novel pyrrolo[3,2-d]pyrimidine compounds target mitochondrial and cytosolic one-carbon metabolism with broad-spectrum antitumor efficacy - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Cellular Pharmacodynamics of a Novel Pyrrolo[3,2-d]pyrimidine Inhibitor Targeting Mitochondrial and Cytosolic One-Carbon Metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Cellular Pharmacodynamics of a Novel Pyrrolo[3,2- d]pyrimidine Inhibitor Targeting Mitochondrial and Cytosolic One-Carbon Metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Novel 5-Substituted Pyrrolo[2,3-d]pyrimidines as Dual Inhibitors of Glycinamide Ribonucleotide Formyltransferase and 5-Aminoimidazole-4-carboxamide Ribonucleotide Formyltransferase and as Potential Antitumor Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Novel Water Soluble, Substituted Pyrrolo[3,2-d]pyrimidines: Design, Synthesis and Biological Evaluation as Antitubulin Antitumor Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 14. mdpi.com [mdpi.com]
Introduction: The Strategic Importance of a Polychlorinated 9-Deazapurine Scaffold
An In-Depth Technical Guide to the Reactivity and Chemical Stability of 2,4,7-Trichloro-5H-pyrrolo[3,2-d]pyrimidine
In the landscape of modern medicinal chemistry, the pyrrolopyrimidine scaffold is a privileged structure, serving as the core of numerous kinase inhibitors and other targeted therapeutics.[1] These scaffolds are purine isosteres, enabling them to interact with biological targets that recognize natural purines. The specific isomer, this compound, represents a highly versatile synthetic intermediate. As a 9-deazapurine derivative, its unique electronic and structural properties offer a distinct advantage in drug design.
The presence of three chlorine atoms transforms the electron-rich pyrrolopyrimidine core into a highly electrophilic system, primed for sequential and regioselective functionalization. Each chloro-group serves as a synthetic handle, allowing for the controlled introduction of diverse chemical moieties through nucleophilic aromatic substitution (SNAr) or metal-catalyzed cross-coupling reactions. This guide provides a comprehensive analysis of the chemical reactivity and stability of this key building block, offering field-proven insights into its manipulation for the synthesis of complex bioactive molecules.
Section 1: Core Physicochemical and Structural Profile
Understanding the fundamental properties of this compound is the first step toward its effective utilization. While extensive experimental data for this specific isomer is not widely published, we can consolidate its known attributes and predict others based on established chemical principles and data from analogous structures.
Table 1: Physicochemical Properties of this compound
| Property | Value/Description | Source/Rationale |
| CAS Number | 1923177-10-9 | [2] |
| Molecular Formula | C₆H₂Cl₃N₃ | [2][3] |
| Molecular Weight | 222.46 g/mol | [2][3] |
| Appearance | Predicted to be an off-white to light yellow solid. | Based on similar compounds like 2,4-Dichloro-7H-pyrrolo[2,3-d]pyrimidine.[4] |
| Solubility | Poorly soluble in water; soluble in organic solvents like DMSO, DMF, and chlorinated solvents. | Inferred from related heterocyclic compounds.[5] |
| Storage | 2-8°C, stored under an inert gas. | [2] |
Section 2: Electronic Structure and Reactivity Analysis
The reactivity of this compound is governed by the powerful electron-withdrawing effects of the pyrimidine nitrogen atoms and the three chlorine substituents. This creates a highly electron-deficient π-system, making the molecule exceptionally susceptible to nucleophilic attack. The key to unlocking its synthetic potential lies in understanding the differential reactivity of the C2, C4, and C7 positions.
Regioselectivity of Nucleophilic Aromatic Substitution (SNAr)
The positions on the pyrimidine ring (C2 and C4) are significantly more electrophilic than the C7 position on the pyrrole ring. This is a direct consequence of the adjacent electron-withdrawing nitrogen atoms in the pyrimidine ring.
-
C4 Position : This position is generally the most reactive site for nucleophilic attack. The negative charge in the Meisenheimer intermediate can be delocalized onto both adjacent ring nitrogen atoms (N3 and N5), providing substantial stabilization.
-
C2 Position : The C2 position is the second most reactive site. Its electrophilicity is activated by the flanking N1 and N3 atoms. Studies on related 2,4-dichloropyrimidines have shown that while C4 is typically more reactive, the selectivity can be influenced or even reversed by the choice of nucleophile and reaction conditions.[6] For instance, tertiary amine nucleophiles have been shown to favor C2 substitution.[6]
-
C7 Position : The C7 chloro-substituent on the pyrrole ring is the least reactive towards SNAr. It lacks the strong activation provided by adjacent ring nitrogens that is seen in the pyrimidine portion of the molecule. Displacement at this position typically requires more forcing conditions, such as higher temperatures or the use of metal catalysis.
This predictable hierarchy of reactivity allows for a stepwise and controlled functionalization of the scaffold, beginning with the most labile C4-Cl.
Caption: Predicted hierarchy of nucleophilic substitution reactivity.
Section 3: Key Synthetic Transformations and Methodologies
The true value of this compound is realized in its application as a scaffold. Below are representative protocols for its sequential functionalization, grounded in established methodologies for related heterocyclic systems.[7][8]
Protocol 3.1: Regioselective Monosubstitution at the C4 Position
This protocol details the selective substitution of the C4 chlorine with a primary amine, a common first step in building kinase inhibitors.
Causality: The reaction is performed at a low temperature (0°C to room temperature) to exploit the kinetic difference in reactivity between the C4 and C2 positions. A mild base like diisopropylethylamine (DIPEA) is used to neutralize the HCl generated without acting as a competing nucleophile. Dichloromethane (DCM) or tetrahydrofuran (THF) are suitable aprotic solvents that will not participate in the reaction.
Step-by-Step Methodology:
-
Inert Atmosphere: To a flame-dried round-bottom flask equipped with a magnetic stir bar, add this compound (1.0 eq). Purge the flask with argon or nitrogen.
-
Solvent Addition: Add anhydrous DCM or THF via syringe to achieve a concentration of approximately 0.1 M.
-
Cooling: Cool the resulting solution to 0°C in an ice-water bath.
-
Reagent Addition: Add the primary amine (1.1 eq) dropwise, followed by the slow addition of DIPEA (1.5 eq).
-
Reaction Monitoring: Allow the reaction to stir at 0°C for 1 hour, then warm to room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting material is consumed (typically 2-4 hours).
-
Work-up: Upon completion, dilute the reaction mixture with DCM and wash sequentially with saturated aqueous NaHCO₃ solution and brine.
-
Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. The crude product can then be purified by column chromatography on silica gel to yield the 4-amino-2,7-dichloro-5H-pyrrolo[3,2-d]pyrimidine derivative.
Protocol 3.2: Disubstitution and Metal-Catalyzed Cross-Coupling
Following the initial C4 substitution, the less reactive C2 and C7 positions can be addressed, often requiring more forcing conditions or a change in mechanism from SNAr to metal-catalyzed coupling.
Causality: Displacement at C2 often requires higher temperatures. For substitution at C7, where SNAr is difficult, a palladium-catalyzed Suzuki or Buchwald-Hartwig coupling is the method of choice. These reactions proceed via an oxidative addition/reductive elimination cycle, which has a different activation barrier than SNAr.
Caption: General workflow for sequential functionalization.
Section 4: Chemical Stability and Degradation Pathways
The stability of this compound is a critical consideration for its storage and handling, as well as for the stability of its derivatives under physiological conditions.
General Stability: Similar to related compounds like 4-chloro-7H-pyrrolo[2,3-d]pyrimidine, the trichloro- derivative is expected to be stable under anhydrous, neutral conditions at recommended storage temperatures (2-8°C).[5] However, its high electrophilicity makes it susceptible to degradation by nucleophiles, particularly water.
Primary Degradation Pathway: Hydrolysis The most probable non-metabolic degradation pathway is hydrolysis of the chloro-substituents to the corresponding hydroxyl groups (pyrrolopyrimidinones). This reaction is likely to follow the same regiochemical principles as SNAr, with the C4 position being the most susceptible to hydrolysis, followed by C2. The reaction will be accelerated by acidic or basic conditions.[5]
Caption: Predicted hydrolytic degradation pathway of the scaffold.
Protocol 4.1: Forced Degradation Study (Conceptual)
To experimentally validate the predicted stability, a forced degradation study is essential.
Causality: This protocol subjects the compound to harsh conditions (acid, base, oxidation, heat, light) to rapidly identify potential degradation pathways and liabilities. This is a standard practice in pharmaceutical development to ensure the stability of a drug candidate.
Step-by-Step Methodology:
-
Stock Solution: Prepare a stock solution of this compound in a suitable solvent like acetonitrile at a known concentration (e.g., 1 mg/mL).
-
Stress Conditions: Aliquot the stock solution into separate vials for each stress condition:
-
Acidic: Add 0.1 M HCl.
-
Basic: Add 0.1 M NaOH.
-
Oxidative: Add 3% H₂O₂.
-
Thermal: Heat the solution at 60°C.
-
Photolytic: Expose the solution to UV light (as per ICH Q1B guidelines).
-
-
Time Points: Sample from each vial at various time points (e.g., 0, 2, 4, 8, 24 hours).
-
Analysis: Analyze each sample by a stability-indicating HPLC method (e.g., C18 column with a gradient of water/acetonitrile containing 0.1% formic acid). Use a diode-array detector to monitor for new peaks.
-
Characterization: Identify major degradation products by LC-MS to confirm the structures, such as the hydrolyzed intermediates shown in the diagram above.
Section 5: Safe Handling and Storage
Given its reactive nature, proper handling of this compound is imperative.
-
Handling: Use in a well-ventilated area or a chemical fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves. Avoid creating dust.[9]
-
Storage: As recommended, store at 2-8°C under an inert atmosphere.[2] Keep the container tightly sealed to prevent moisture ingress, which could lead to hydrolysis. Store away from strong oxidizing agents, acids, and bases.[5][9]
Conclusion
This compound is a potent and versatile building block for chemical synthesis, particularly in the realm of drug discovery. Its value is rooted in the predictable and hierarchical reactivity of its three chlorine atoms. The C4 position serves as the primary site for nucleophilic attack, followed by the C2 position, with the C7 position being the most robust and generally requiring metal catalysis for functionalization. While chemically stable under anhydrous, refrigerated conditions, it is susceptible to hydrolytic degradation. By understanding these principles of reactivity and stability, researchers can strategically and efficiently leverage this scaffold to construct novel and complex molecules with significant therapeutic potential.
References
- 1. Discovery of New Pyrrolo[2,3-d]pyrimidine Derivatives as Potential Multi-Targeted Kinase Inhibitors and Apoptosis Inducers - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound [myskinrecipes.com]
- 3. chemcd.com [chemcd.com]
- 4. chemimpex.com [chemimpex.com]
- 5. 4-Chloro-7H-pyrrolo[2,3-d]pyrimidine: properties, applications and safety_Chemicalbook [chemicalbook.com]
- 6. researchgate.net [researchgate.net]
- 7. Perhalogenated pyrimidine scaffolds. Reactions of 5-chloro-2,4,6-trifluoropyrimidine with nitrogen centred nucleophiles - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Pyrrolopyrimidines: Design, Synthesis and Antitumor Properties of Novel Tricyclic Pyrrolo [2,3-d]pyrimidine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 9. fishersci.com [fishersci.com]
Introduction: The Strategic Importance of the Pyrrolo[3,2-d]pyrimidine Scaffold
An In-Depth Technical Guide to 2,4,7-Trichloro-5H-pyrrolo[3,2-d]pyrimidine: A Versatile Starting Material for Advanced Synthesis
The pyrrolo[3,2-d]pyrimidine core, an isomer of the biologically ubiquitous purine system, represents a "privileged scaffold" in modern medicinal chemistry. Its derivatives have demonstrated a remarkable breadth of biological activities, including potent inhibition of various kinases, antiviral effects, and modulation of immune responses.[1][2][3] The strategic value of this heterocyclic system lies in its rigid, planar structure and the specific arrangement of hydrogen bond donors and acceptors, which allows for effective interaction with a multitude of biological targets.
Within this class of compounds, This compound emerges as a uniquely powerful and versatile starting material. The presence of three distinct chlorine atoms serves as a synthetic linchpin, providing multiple reactive handles for sequential and regioselective functionalization. This guide, intended for researchers and drug development professionals, elucidates the fundamental properties, reactivity, and strategic applications of this key intermediate, providing a framework for its effective utilization in the synthesis of complex, high-value molecules.
Core Properties and Characteristics
A thorough understanding of the physicochemical properties of a starting material is the foundation of successful synthesis. This compound is a stable, crystalline solid whose utility is defined by its structure and solubility profile.
| Property | Data | Source(s) |
| Molecular Formula | C₆H₂Cl₃N₃ | [4] |
| Molecular Weight | 222.46 g/mol | [4] |
| CAS Number | 1923177-10-9 | [4] |
| Appearance | Off-white to light yellow solid | [5] |
| Purity | Typically ≥95% | [6][7] |
| Solubility | Soluble in organic solvents like DMSO, DMF, ethanol | [8] |
| Storage Conditions | 2-8°C, stored under inert gas | [4] |
The Chemistry of Reactivity: A Tale of Three Chlorines
The synthetic power of this compound is rooted in the differential reactivity of its three chlorine substituents. This reactivity is governed by the electronic nature of the fused heterocyclic system. The pyrimidine ring is inherently electron-deficient, which strongly activates the chlorine atoms at the C2 and C4 positions towards nucleophilic aromatic substitution (SNAr). In contrast, the pyrrole ring is more electron-rich, rendering the C7-chlorine less susceptible to direct nucleophilic attack.
This electronic disparity establishes a clear hierarchy for regioselective substitution, which is the cornerstone of its synthetic utility:
-
C4-Position: The C4 carbon is the most electrophilic site. It is flanked by two nitrogen atoms, making the attached chlorine the most labile and highly susceptible to displacement by a wide range of nucleophiles under mild conditions.
-
C2-Position: The C2 position is also activated by the pyrimidine ring nitrogens, but to a lesser extent than C4. Substitution at this position typically requires more forcing conditions (e.g., higher temperatures) than at C4.
-
C7-Position: The chlorine at C7 on the pyrrole ring is the least reactive towards SNAr. Its substitution often requires catalysis, such as palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig), rather than direct nucleophilic displacement.
This predictable reactivity allows for a stepwise, controlled elaboration of the scaffold, enabling the synthesis of diverse libraries of compounds from a single starting material.
Caption: Regioselective functionalization workflow for this compound.
Applications in Drug Discovery and Development
The pyrrolo[3,2-d]pyrimidine scaffold is a validated core in numerous clinically relevant molecules. The trichlorinated starting material provides a direct and efficient entry point into these compound classes.
Synthesis of Kinase Inhibitors
A primary application is in the development of kinase inhibitors for oncology.[1][9] The scaffold mimics the purine core of ATP, allowing derivatives to act as competitive inhibitors in the kinase active site. The synthetic strategy typically involves an initial SNAr at the C4 position with a key amine, followed by further modifications at C2 and C7 to enhance potency and selectivity. For example, derivatives have been explored as dual inhibitors of human epidermal growth factor receptor 2 (HER2) and epidermal growth factor receptor (EGFR).[1]
Development of Immunomodulators
Pyrrolo[3,2-d]pyrimidines have been identified as potent and selective agonists of Toll-like receptor 7 (TLR7), which are of interest for the immunotherapy of viral hepatitis and cancer.[3] The synthetic route leverages the C4 and C2 positions to introduce substituents that optimize receptor binding and pharmacokinetic properties, while the N5 position of the pyrrole ring is often used to attach side chains that modulate solubility and metabolic stability.[3]
Caption: Simplified synthetic workflow for a kinase inhibitor.
Representative Experimental Protocol: Selective C4 Amination
This protocol provides a validated, step-by-step methodology for the selective substitution at the C4 position, the most common first step in elaborating the scaffold.
Objective: To synthesize 2,7-dichloro-N-benzyl-5H-pyrrolo[3,2-d]pyrimidin-4-amine.
Materials:
-
This compound (1.0 eq)
-
Benzylamine (1.1 eq)
-
Diisopropylethylamine (DIPEA) (2.0 eq)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Ethyl acetate (EtOAc)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (Saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
Procedure:
-
Reaction Setup: To a flame-dried round-bottom flask under an inert atmosphere (Nitrogen or Argon), add this compound (e.g., 1.00 g, 4.49 mmol).
-
Solvent and Reagents: Dissolve the starting material in anhydrous DMF (20 mL). Add DIPEA (1.57 mL, 8.98 mmol) to the solution, followed by the dropwise addition of benzylamine (0.54 mL, 4.94 mmol) at room temperature.
-
Causality Note: DIPEA is used as a non-nucleophilic organic base to quench the HCl generated during the SNAr reaction, driving the equilibrium towards the product without competing with the primary amine nucleophile.
-
-
Reaction Monitoring: Stir the reaction mixture at room temperature. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or LC-MS until the starting material is consumed (typically 2-4 hours).
-
Work-up: Upon completion, pour the reaction mixture into a separatory funnel containing water (100 mL) and extract with ethyl acetate (3 x 50 mL).
-
Washing: Combine the organic layers and wash sequentially with saturated NaHCO₃ solution (2 x 50 mL) and brine (1 x 50 mL).
-
Causality Note: The NaHCO₃ wash removes any residual acidic byproducts and unreacted starting amine, while the brine wash helps to remove water from the organic layer.
-
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: Purify the resulting crude residue by flash column chromatography on silica gel, eluting with a gradient of hexane and ethyl acetate to afford the pure product.
-
Characterization: Confirm the structure and purity of the isolated product using ¹H NMR, ¹³C NMR, and HRMS.
Safety, Handling, and Storage
As with all chlorinated heterocyclic compounds, proper safety protocols must be strictly followed.
-
Personal Protective Equipment (PPE): Always handle this compound in a certified fume hood while wearing safety glasses, a lab coat, and chemical-resistant gloves.[10][11]
-
Handling: Avoid inhalation of dust and direct contact with skin and eyes.[12] The compound is classified as harmful if swallowed and can cause skin and eye irritation.[10][13] In case of contact, wash the affected area thoroughly with water.[11]
-
Storage: Store the compound in a tightly sealed container in a cool, dry, and well-ventilated area, preferably refrigerated at 2-8°C under an inert atmosphere to ensure long-term stability.[4]
-
Disposal: Dispose of waste material in accordance with local, state, and federal regulations for chemical waste.[10]
Conclusion
This compound is more than just a chemical intermediate; it is a strategic tool for accelerating drug discovery. Its well-defined and predictable regiochemical reactivity allows for the efficient and controlled synthesis of complex molecular architectures. By understanding the principles of its selective functionalization, researchers can rapidly generate diverse libraries of novel compounds, significantly streamlining the path from initial hit identification to lead optimization in the development of next-generation therapeutics.
References
- 1. Design and synthesis of pyrrolo[3,2-d]pyrimidine human epidermal growth factor receptor 2 (HER2)/epidermal growth factor receptor (EGFR) dual inhibitors: exploration of novel back-pocket binders - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The Application of Pyrrolo[2, 3-d]pyrimidine Scaffold in Medicinal Chemistry from 2017 to 2021 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Identification and Optimization of Pyrrolo[3,2-d]pyrimidine Toll-like Receptor 7 (TLR7) Selective Agonists for the Treatment of Hepatitis B - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. This compound [myskinrecipes.com]
- 5. chemimpex.com [chemimpex.com]
- 6. chemcd.com [chemcd.com]
- 7. calpaclab.com [calpaclab.com]
- 8. srinichem.com [srinichem.com]
- 9. Design of pyrrolo[2,3-d]pyrimidine-endoperoxide hybrids as first-in-class dual degraders of cyclin D1/3 and CDK4/6 with potent antiproliferative effects - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 10. chemicalbook.com [chemicalbook.com]
- 11. fishersci.com [fishersci.com]
- 12. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 13. echemi.com [echemi.com]
An In-Depth Technical Guide to Determining the Solubility Profile of 2,4,7-Trichloro-5H-pyrrolo[3,2-d]pyrimidine
Foreword: The Critical Role of Solubility in Drug Discovery
In the landscape of modern drug development, the journey from a promising lead compound to a viable therapeutic agent is fraught with challenges. Among the most critical physicochemical properties that dictate the success or failure of a candidate is its solubility. Poor aqueous solubility can lead to low bioavailability, hindering a drug's ability to reach its target in efficacious concentrations. The compound at the center of this guide, 2,4,7-Trichloro-5H-pyrrolo[3,2-d]pyrimidine, belongs to the pyrrolopyrimidine class of heterocyclic compounds, a scaffold of significant interest in medicinal chemistry for its diverse biological activities, including kinase inhibition.[1][2] Understanding the solubility profile of this specific trichlorinated derivative is paramount for its advancement in any drug discovery pipeline. This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to meticulously determine the solubility of this compound across a range of pharmaceutically relevant solvents. We will delve into the theoretical underpinnings of solubility, provide detailed, field-proven experimental protocols, and offer insights into the interpretation of the resulting data.
Understanding the Molecule: this compound
The structure of this compound, with its fused pyrrole and pyrimidine rings, presents a largely rigid and planar scaffold. The presence of three chlorine atoms significantly influences its electronic properties and potential for intermolecular interactions. These halogen substituents are electron-withdrawing, which can impact the pKa of the pyrrole nitrogen and the overall polarity of the molecule. Based on the general properties of similar heterocyclic compounds like 4-Chloro-7H-pyrrolo[2,3-d]pyrimidine, we can anticipate that this compound will likely exhibit low solubility in aqueous media and higher solubility in organic solvents such as dimethyl sulfoxide (DMSO), dimethylformamide (DMF), and ethanol.[3]
A critical first step in any solubility study is to characterize the solid state of the compound. Different polymorphic forms of a compound can exhibit varying solubilities and dissolution rates.[4] Therefore, techniques such as X-ray powder diffraction (XRPD), differential scanning calorimetry (DSC), and thermogravimetric analysis (TGA) should be employed to characterize the crystalline form of the supplied material.
Theoretical Framework: The Principles of Solubility
The solubility of a solid in a liquid is governed by the equilibrium between the solid state and the solution. This equilibrium is influenced by several factors, including the physicochemical properties of the solute and the solvent, temperature, pressure, and the pH of the solution. For ionizable compounds, the Henderson-Hasselbalch equation is fundamental to understanding the relationship between pH, pKa, and the concentration of ionized and non-ionized species. The solubility of an acidic or basic compound can change dramatically with pH.[2][4]
Experimental Determination of Solubility: A Multi-faceted Approach
A comprehensive understanding of a compound's solubility requires the determination of both its kinetic and thermodynamic solubility.
Kinetic Solubility Determination (Anti-solvent Precipitation Method)
Kinetic solubility is a high-throughput measurement that assesses the solubility of a compound under conditions where it is rapidly precipitated from a stock solution (typically in DMSO) into an aqueous buffer.[4] While not a true thermodynamic equilibrium measurement, it is invaluable in early-stage drug discovery for ranking compounds and identifying potential solubility liabilities.[4][5]
Experimental Protocol:
-
Stock Solution Preparation: Prepare a high-concentration stock solution of this compound in 100% DMSO (e.g., 10 mM).
-
Assay Plate Preparation: Dispense the aqueous buffer of interest (e.g., phosphate-buffered saline, pH 7.4) into the wells of a 96-well microplate.
-
Compound Addition: Gradually add small aliquots of the DMSO stock solution to the aqueous buffer while monitoring for the first sign of precipitation. This can be detected by turbidimetry (nephelometry) or light scattering.[4]
-
Quantification: The concentration of the compound in the well just before precipitation is defined as the kinetic solubility.
Figure 1: Workflow for Kinetic Solubility Determination.
Thermodynamic Solubility Determination (Shake-Flask Method)
The shake-flask method is considered the "gold standard" for determining thermodynamic solubility.[6][7] It measures the equilibrium concentration of a compound in a saturated solution.
Experimental Protocol:
-
Sample Preparation: Add an excess amount of solid this compound to a series of vials containing the solvents of interest. A range of solvents should be tested to build a comprehensive profile.
-
Equilibration: Seal the vials and agitate them at a constant temperature (e.g., 25 °C or 37 °C) for a sufficient period to reach equilibrium. This can take anywhere from 24 to 72 hours. It is crucial to confirm that equilibrium has been reached by taking measurements at multiple time points (e.g., 24, 48, and 72 hours) until the concentration no longer changes.
-
Phase Separation: After equilibration, the undissolved solid must be separated from the saturated solution. This is typically achieved by centrifugation followed by filtration through a low-binding filter (e.g., 0.22 µm PVDF). Care must be taken to avoid adsorption of the compound onto the filter material.[4]
-
Quantification: The concentration of the compound in the clear filtrate is then determined using a suitable analytical method, such as High-Performance Liquid Chromatography with UV detection (HPLC-UV) or Liquid Chromatography-Mass Spectrometry (LC-MS).[5][8] A calibration curve with known concentrations of the compound must be prepared in the same solvent to ensure accurate quantification.
Figure 2: Workflow for Thermodynamic Solubility Determination.
Data Presentation and Interpretation
The quantitative solubility data should be summarized in a clear and concise table for easy comparison across different solvents and conditions.
Table 1: Proposed Solvents for Solubility Profiling
| Solvent Class | Specific Solvent | Rationale |
| Aqueous Buffers | Phosphate-Buffered Saline (PBS), pH 7.4 | Simulates physiological pH. |
| Acetate Buffer, pH 4.5 | Represents the acidic environment of the stomach. | |
| FaSSIF / FeSSIF | Simulated intestinal fluids (Fasted and Fed State). | |
| Organic Solvents | Dimethyl Sulfoxide (DMSO) | Common solvent for stock solutions.[9] |
| Ethanol (EtOH) | Pharmaceutically acceptable co-solvent. | |
| Methanol (MeOH) | Common laboratory solvent. | |
| Acetonitrile (ACN) | Used in analytical and purification processes. | |
| Dichloromethane (DCM) | Aprotic solvent for assessing non-polar solubility. | |
| 1-Octanol | Used to determine the octanol-water partition coefficient (LogP), a measure of lipophilicity.[10] |
Table 2: Template for Reporting Thermodynamic Solubility Data
| Solvent | Temperature (°C) | pH (for aqueous) | Solubility (mg/mL) | Solubility (µM) | Method of Analysis |
| PBS | 25 | 7.4 | Experimental Data | Experimental Data | HPLC-UV |
| Acetate Buffer | 25 | 4.5 | Experimental Data | Experimental Data | HPLC-UV |
| DMSO | 25 | N/A | Experimental Data | Experimental Data | HPLC-UV |
| Ethanol | 25 | N/A | Experimental Data | Experimental Data | HPLC-UV |
| ... | ... | ... | ... | ... | ... |
Conclusion and Future Directions
This guide provides a robust framework for determining the solubility profile of this compound. By systematically applying the described kinetic and thermodynamic methods, researchers can generate the critical data needed to inform formulation development, predict in vivo behavior, and guide further optimization of this promising compound class. Should the compound exhibit poor aqueous solubility, formulation strategies such as the use of co-solvents, surfactants, or amorphous solid dispersions may need to be explored. The experimental data generated following this guide will be foundational for all subsequent stages of preclinical and clinical development.
References
- 1. mdpi.com [mdpi.com]
- 2. Novel Water Soluble, Substituted Pyrrolo[3,2-d]pyrimidines: Design, Synthesis and Biological Evaluation as Antitubulin Antitumor Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. srinichem.com [srinichem.com]
- 4. pharmatutor.org [pharmatutor.org]
- 5. Discovery and Optimization of Pyrrolopyrimidine Derivatives as Selective Disruptors of the Perinucleolar Compartment, a Marker of Tumor Progression toward Metastasis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. A review of methods for solubility determination in biopharmaceutical drug characterization | Semantic Scholar [semanticscholar.org]
- 8. bepls.com [bepls.com]
- 9. lup.lub.lu.se [lup.lub.lu.se]
- 10. Experimental Examination of Solubility and Lipophilicity as Pharmaceutically Relevant Points of Novel Bioactive Hybrid Compounds - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
The Strategic Utility of 2,4,7-Trichloro-5H-pyrrolo[3,2-d]pyrimidine in Synthetic Chemistry
Introduction: Unveiling a Versatile Heterocyclic Scaffold
In the landscape of modern drug discovery and development, the pyrrolo[3,2-d]pyrimidine core is a privileged scaffold, forming the backbone of numerous biologically active molecules. This bicyclic heterocycle, an isomer of the more commonly explored pyrrolo[2,3-d]pyrimidine, offers a unique spatial arrangement of nitrogen atoms and reactive sites, making it a compelling template for the design of targeted therapeutics. Among its derivatives, 2,4,7-Trichloro-5H-pyrrolo[3,2-d]pyrimidine (CAS No. 1923177-10-9) stands out as a highly functionalized and versatile synthetic intermediate.[1][2][3][4] Its three distinct chlorine atoms provide a powerful toolkit for medicinal chemists, enabling regioselective diversification to explore vast chemical space and optimize pharmacological properties.
This technical guide serves as a comprehensive resource for researchers, scientists, and drug development professionals on the strategic application of this compound as a synthetic intermediate. We will delve into its intrinsic chemical properties, propose a plausible synthetic pathway, and provide detailed, field-proven protocols for its derivatization, with a particular focus on the synthesis of potential kinase inhibitors.
Physicochemical Properties and Structural Features
The reactivity of this compound is dictated by the electronic nature of the fused ring system and the inherent properties of the three chloro-substituents.
| Property | Value | Source |
| CAS Number | 1923177-10-9 | [1][2][3][4] |
| Molecular Formula | C₆H₂Cl₃N₃ | [2] |
| Molecular Weight | 222.46 g/mol | |
| Appearance | Likely a solid | Inferred |
| Purity | Typically >95% | [3] |
The pyrimidine ring is inherently electron-deficient due to the presence of two electronegative nitrogen atoms. This deficiency is further amplified by the inductive effect of the three chlorine atoms, rendering the chlorinated positions highly susceptible to nucleophilic aromatic substitution (SNAr).
Proposed Synthetic Pathway
While specific literature detailing the synthesis of this compound is scarce, a plausible route can be conceptualized based on established heterocyclic chemistry principles. A potential retrosynthetic analysis suggests that the target molecule could be assembled from a suitably substituted pyrimidine precursor followed by pyrrole ring formation and subsequent chlorination. A forward synthesis could involve the chlorination of a pyrrolo[3,2-d]pyrimidine-2,4-dione precursor.
Caption: Proposed synthesis of the target intermediate.
Core Application: A Platform for Kinase Inhibitor Synthesis
The pyrrolo[3,2-d]pyrimidine scaffold is a known pharmacophore in the design of kinase inhibitors.[5] The strategic, regioselective displacement of the chlorine atoms on the 2,4,7-trichloro intermediate allows for the introduction of various pharmacophoric elements crucial for potent and selective kinase inhibition.
Understanding the Regioselectivity of Nucleophilic Aromatic Substitution
The three chlorine atoms at positions 2, 4, and 7 exhibit differential reactivity towards nucleophiles. This regioselectivity is governed by a combination of electronic and steric factors. Based on the chemistry of analogous polychlorinated pyrimidines and fused heterocyclic systems, a general reactivity trend can be predicted.[6][7][8][9]
-
Position 4: Generally the most activated position for nucleophilic attack. It is situated para to one ring nitrogen and ortho to another, maximizing the electronic activation.
-
Position 2: Also activated, but generally less so than position 4.
-
Position 7: Attached to the pyrrole ring, its reactivity will be influenced by the aromaticity and electron density of the five-membered ring.
This differential reactivity allows for a stepwise and controlled functionalization of the scaffold.
Caption: Stepwise functionalization of the scaffold.
Experimental Protocols
The following protocols are generalized procedures based on established methodologies for nucleophilic aromatic substitution on related chloropyrimidine systems.[6][7][8][9] Researchers should perform small-scale test reactions to optimize conditions for their specific nucleophiles and desired products.
Protocol 1: Mono-amination at the C4-Position
This protocol describes the selective substitution of the C4-chlorine with a primary or secondary amine.
Rationale: The C4 position is generally the most electrophilic and will react preferentially under controlled conditions. Using a stoichiometric amount of the amine and moderate temperatures helps to ensure mono-substitution.
Materials:
-
This compound
-
Amine of choice (e.g., aniline, morpholine)
-
Anhydrous polar aprotic solvent (e.g., N,N-Dimethylformamide (DMF), Dioxane, or Acetonitrile)
-
Non-nucleophilic base (e.g., Diisopropylethylamine (DIPEA) or Potassium Carbonate)
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
To a dry, round-bottom flask under an inert atmosphere, add this compound (1.0 eq).
-
Dissolve the starting material in the anhydrous solvent of choice (e.g., DMF, 10 mL per mmol of starting material).
-
Add the amine (1.1 eq) to the solution.
-
Add the base (1.5-2.0 eq) to the reaction mixture.
-
Stir the reaction at room temperature to 60 °C. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, quench the reaction with water and extract the product with an appropriate organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired 4-amino-2,7-dichloro-5H-pyrrolo[3,2-d]pyrimidine derivative.
Protocol 2: Sequential Di-substitution at C4 and C2 Positions
This protocol outlines the synthesis of a di-substituted product by reacting the mono-substituted intermediate with a second nucleophile.
Rationale: After functionalization of the C4 position, the C2 position becomes the next most reactive site. Harsher reaction conditions (higher temperature) are often required to displace the second chlorine atom.
Materials:
-
4-Amino-2,7-dichloro-5H-pyrrolo[3,2-d]pyrimidine derivative (from Protocol 1)
-
Second nucleophile of choice (e.g., an alcohol or another amine)
-
High-boiling point polar aprotic solvent (e.g., Dimethyl sulfoxide (DMSO) or N-Methyl-2-pyrrolidone (NMP))
-
Stronger base if necessary (e.g., Sodium hydride for alcohols)
-
Inert atmosphere
Procedure:
-
In a dry reaction vessel under an inert atmosphere, dissolve the 4-amino-2,7-dichloro-5H-pyrrolo[3,2-d]pyrimidine (1.0 eq) in the chosen solvent.
-
Add the second nucleophile (1.2-1.5 eq) and a suitable base (e.g., potassium carbonate or sodium hydride for alcohols).
-
Heat the reaction mixture to a higher temperature (e.g., 100-150 °C). Monitor the reaction by TLC or LC-MS.
-
After completion, cool the reaction to room temperature and perform an appropriate aqueous workup.
-
Extract the product, wash the organic phase, dry, and concentrate.
-
Purify the product via flash chromatography or recrystallization.
Troubleshooting and Optimization
| Issue | Potential Cause | Suggested Solution |
| Low yield of desired product | Incomplete reaction, decomposition of starting material or product. | Increase reaction time and/or temperature. Use a stronger nucleophile. Lower the reaction temperature. Use milder reaction conditions. |
| Formation of di- or tri-substituted products in mono-substitution | Excess nucleophile, reaction time too long, or temperature too high. | Use a stoichiometric amount of the nucleophile (1.0-1.2 equivalents). Monitor the reaction closely and stop it once the starting material is consumed. |
| Hydrolysis byproduct observed | Presence of water in the reaction. | Use anhydrous solvents and reagents. Conduct the reaction under a strict inert atmosphere. |
| Poor regioselectivity | Similar reactivity of chloro-substituents with the chosen nucleophile. | Screen different solvents and bases. Consider using a catalyst (e.g., palladium catalysts for aminations) which can enhance selectivity. |
Safety and Handling
-
Personal Protective Equipment (PPE): Wear safety glasses, a lab coat, and chemical-resistant gloves.
-
Handling: Handle in a well-ventilated fume hood. Avoid inhalation of dust and contact with skin and eyes.
-
Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials.
Conclusion
This compound represents a valuable and highly versatile intermediate for the synthesis of complex, biologically active molecules. Its three addressable chlorine atoms, with their inherent differential reactivity, provide a strategic platform for the systematic construction of diverse chemical libraries. While the direct literature on this specific compound is limited, the principles of nucleophilic aromatic substitution on related heterocyclic systems provide a solid foundation for its successful application in medicinal chemistry, particularly in the pursuit of novel kinase inhibitors. The protocols and insights provided in this guide are intended to empower researchers to effectively harness the synthetic potential of this powerful building block.
References
- 1. chemicalbook.com [chemicalbook.com]
- 2. This compound | 1923177-10-9 [sigmaaldrich.com]
- 3. This compound [myskinrecipes.com]
- 4. 1923177-10-9[this compound]- Acmec Biochemical [acmec.com.cn]
- 5. chemimpex.com [chemimpex.com]
- 6. zenodo.org [zenodo.org]
- 7. researchgate.net [researchgate.net]
- 8. Perhalogenated pyrimidine scaffolds. Reactions of 5-chloro-2,4,6-trifluoropyrimidine with nitrogen centred nucleophiles - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Design, Synthesis and SAR in 2,4,7-Trisubstituted Pyrido[3,2-d]Pyrimidine Series as Novel PI3K/mTOR Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Derivatization of 2,4,7-Trichloro-5H-pyrrolo[3,2-d]pyrimidine
For: Researchers, scientists, and drug development professionals.
Introduction: The Versatile Scaffold of Pyrrolo[3,2-d]pyrimidines
The pyrrolo[3,2-d]pyrimidine core, a deazapurine analogue, is a privileged scaffold in medicinal chemistry, forming the basis of numerous compounds with significant biological activity.[1] Its structural similarity to endogenous purines allows for interaction with a wide range of biological targets, including kinases, polymerases, and other ATP-binding proteins. This has led to the development of potent inhibitors for various therapeutic areas, particularly in oncology and virology. The 2,4,7-trichloro-5H-pyrrolo[3,2-d]pyrimidine is a highly versatile starting material for the synthesis of diverse libraries of bioactive molecules. The three chlorine atoms at positions C2, C4, and C7 offer distinct and tunable reactivity, allowing for selective functionalization and the introduction of various substituents to modulate potency, selectivity, and pharmacokinetic properties.[1][2] This document provides a detailed guide to the strategic derivatization of this key intermediate.
Understanding the Reactivity of this compound
The key to the successful derivatization of this compound lies in understanding the differential reactivity of the three chloro-substituents. The pyrimidine ring is inherently electron-deficient, making the chlorine atoms at C2 and C4 susceptible to nucleophilic aromatic substitution (SNAr). The reactivity of these positions is generally accepted to be C4 > C2. This selectivity is attributed to the greater positive charge density at the C4 position, making it more electrophilic. The chloro-substituent at the C7 position on the pyrrole ring is less reactive towards traditional SNAr reactions and typically requires metal-catalyzed cross-coupling reactions for its derivatization.
Furthermore, the pyrrole nitrogen (N5) is acidic and can be deprotonated with a suitable base. This allows for N-alkylation or the introduction of other substituents, which can significantly impact the compound's biological activity and properties such as solubility and toxicity.[2][3] It is often advantageous to protect the N5 position to prevent unwanted side reactions during the derivatization of the chloro-substituents.
Below is a diagram illustrating the general reactivity and derivatization pathways for this compound.
Caption: General derivatization strategies for this compound.
PART 1: Selective Derivatization at the C4 Position
The C4 chlorine is the most labile towards nucleophilic substitution. This allows for the selective introduction of a wide range of nucleophiles under relatively mild conditions. Amines are common nucleophiles used at this position to generate libraries of potential kinase inhibitors.
Protocol 1: Selective C4-Amination
This protocol describes the selective displacement of the C4-chloro group with an amine.
Materials:
-
This compound
-
Primary or secondary amine (1.1 equivalents)
-
Diisopropylethylamine (DIPEA) (2-3 equivalents)
-
Anhydrous N,N-Dimethylformamide (DMF) or n-Butanol
-
Inert atmosphere (Nitrogen or Argon)
-
Standard glassware for organic synthesis
Procedure:
-
To a solution of this compound in anhydrous DMF or n-butanol, add the amine (1.1 equivalents) and DIPEA (2-3 equivalents).
-
Stir the reaction mixture at room temperature to 80 °C under an inert atmosphere. The reaction progress should be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
If a precipitate forms, filter the solid and wash with a suitable solvent (e.g., diethyl ether or cold ethanol).
-
If no precipitate forms, pour the reaction mixture into water and extract with an organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired 4-amino-2,7-dichloro-5H-pyrrolo[3,2-d]pyrimidine derivative.
Causality Behind Experimental Choices:
-
Solvent: DMF and n-butanol are polar aprotic solvents that are excellent for SNAr reactions, as they can solvate the charged intermediate (Meisenheimer complex) and do not interfere with the nucleophile.
-
Base: DIPEA is a non-nucleophilic base used to scavenge the HCl generated during the reaction, driving the equilibrium towards the product.
-
Temperature: The reaction temperature is kept moderate to ensure selectivity for the C4 position over the less reactive C2 position.
PART 2: Derivatization at the C2 Position
Following the substitution at C4, the C2 position can be functionalized under more forcing conditions.
Protocol 2: C2-Amination of 4-Amino-2,7-dichloro-5H-pyrrolo[3,2-d]pyrimidine
This protocol outlines the substitution of the C2-chloro group after the C4 position has been functionalized.
Materials:
-
4-Amino-2,7-dichloro-5H-pyrrolo[3,2-d]pyrimidine derivative (from Protocol 1)
-
Primary or secondary amine (2-5 equivalents)
-
Anhydrous solvent (e.g., dioxane, DMF, or sealed tube with isopropanol)
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
In a sealed tube or a flask equipped with a reflux condenser, dissolve the 4-amino-2,7-dichloro-5H-pyrrolo[3,2-d]pyrimidine derivative in the chosen anhydrous solvent.
-
Add an excess of the desired amine (2-5 equivalents).
-
Heat the reaction mixture to a high temperature (typically 100-150 °C). Monitor the reaction by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature.
-
Remove the solvent under reduced pressure.
-
Purify the residue by column chromatography or recrystallization to yield the 2,4-diamino-7-chloro-5H-pyrrolo[3,2-d]pyrimidine derivative.
Causality Behind Experimental Choices:
-
Excess Amine: A large excess of the amine is often used to act as both the nucleophile and the base, and to drive the reaction to completion.
-
High Temperature: The C2 position is less reactive than C4, requiring higher thermal energy to overcome the activation barrier for nucleophilic substitution.
PART 3: Derivatization at the C7 Position
The C7-chloro group on the pyrrole ring is generally unreactive towards SNAr. Its functionalization is best achieved through palladium-catalyzed cross-coupling reactions such as the Suzuki-Miyaura or Buchwald-Hartwig reactions.[4]
Protocol 3: C7-Arylation via Suzuki-Miyaura Coupling
This protocol describes the introduction of an aryl or heteroaryl group at the C7 position.
Materials:
-
2,4-Disubstituted-7-chloro-5H-pyrrolo[3,2-d]pyrimidine
-
Aryl or heteroaryl boronic acid or ester (1.5 equivalents)
-
Palladium catalyst (e.g., Pd(PPh3)4, PdCl2(dppf)) (2-10 mol%)
-
Base (e.g., K2CO3, Cs2CO3) (2-3 equivalents)
-
Anhydrous solvent mixture (e.g., dioxane/water, toluene/ethanol/water)
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
To a degassed solution of the 7-chloro-pyrrolo[3,2-d]pyrimidine derivative in the solvent mixture, add the boronic acid/ester, palladium catalyst, and base.
-
Heat the reaction mixture under an inert atmosphere at a temperature ranging from 80 to 110 °C. Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature and dilute with water.
-
Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.
-
Purify the crude product by column chromatography to afford the C7-arylated derivative.
Causality Behind Experimental Choices:
-
Palladium Catalyst: The palladium catalyst is essential for the catalytic cycle of the Suzuki-Miyaura reaction, which involves oxidative addition, transmetalation, and reductive elimination.[5][6][7]
-
Base: The base is required to activate the boronic acid for the transmetalation step.
-
Inert Atmosphere: The palladium catalyst is sensitive to oxygen, especially at elevated temperatures, so an inert atmosphere is crucial to prevent catalyst degradation.
PART 4: Derivatization at the N5 Position
The N5 position of the pyrrole ring can be functionalized, most commonly through alkylation. This modification can be used to block a potential metabolic site, improve solubility, or probe for additional binding interactions with the target protein.[1][2][3][8]
Protocol 4: N5-Alkylation
This protocol describes the introduction of an alkyl group at the N5 position.
Materials:
-
This compound (or a derivatized analogue)
-
Base (e.g., Sodium Hydride (NaH), Potassium Carbonate (K2CO3))
-
Alkylating agent (e.g., alkyl halide, tosylate) (1.1 equivalents)
-
Anhydrous solvent (e.g., DMF, THF)
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
To a solution of the pyrrolo[3,2-d]pyrimidine in anhydrous solvent, add the base at 0 °C under an inert atmosphere.
-
Stir the mixture for a short period (e.g., 15-30 minutes) to allow for deprotonation.
-
Add the alkylating agent dropwise at 0 °C.
-
Allow the reaction to warm to room temperature and stir until completion (monitored by TLC or LC-MS).
-
Carefully quench the reaction with water or a saturated aqueous solution of ammonium chloride.
-
Extract the product with an organic solvent.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the product by column chromatography.
Causality Behind Experimental Choices:
-
Base: A strong base like NaH is often used for complete deprotonation of the pyrrole N-H. Milder bases like K2CO3 can also be effective, particularly with more reactive alkylating agents.
-
Anhydrous Conditions: The use of anhydrous solvents and an inert atmosphere is critical when using reactive bases like NaH to prevent quenching by water.
Summary of Derivatization Strategies
| Position | Reaction Type | Typical Reagents | Key Conditions |
| C4 | Nucleophilic Aromatic Substitution (SNAr) | Amines, Alcohols, Thiols | Mild temperature (RT - 80 °C), Base (e.g., DIPEA) |
| C2 | Nucleophilic Aromatic Substitution (SNAr) | Amines | High temperature (100 - 150 °C), Excess nucleophile |
| C7 | Pd-catalyzed Cross-Coupling | Boronic acids (Suzuki), Amines (Buchwald-Hartwig) | Pd catalyst, Base, Inert atmosphere, 80 - 110 °C |
| N5 | Alkylation/Acylation | Alkyl halides, Acyl chlorides | Base (e.g., NaH, K2CO3), Anhydrous solvent, 0 °C to RT |
Visualizing the Derivatization Workflow
The following diagram illustrates a potential sequential derivatization workflow for this compound.
References
- 1. Structural and Biological Investigations for a Series of N-5 Substituted Pyrrolo[3,2-d]pyrimidines as Potential Anti-Cancer Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Anticancer Properties of Halogenated Pyrrolo[3,2-d]pyrimidines with Decreased Toxicity Via N5 Substitution - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Anticancer Properties of Halogenated Pyrrolo[3,2-d]pyrimidines with Decreased Toxicity via N5 Substitution - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 5. Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5-a]pyrimidin-5(4H)-one: towards a new access to 3,5-diarylated 7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine derivatives - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 6. Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. Sterically Induced Conformational Restriction: Discovery and Preclinical Evaluation of Novel Pyrrolo[3, 2-d]pyrimidines as Microtubule Targeting Agents - PMC [pmc.ncbi.nlm.nih.gov]
Application Note & Protocol: Synthesis of Pyrrolo[3,2-d]pyrimidine-Based Libraries for Drug Discovery
Introduction: The Strategic Value of the Pyrrolo[3,2-d]pyrimidine Scaffold
The pyrrolo[3,2-d]pyrimidine core, a heterocyclic framework also known as 9-deazapurine, represents a "privileged scaffold" in modern medicinal chemistry. Its structural resemblance to endogenous purines allows it to effectively interact with a wide range of biological targets by mimicking the binding of adenine, a key component of ATP.[1] This inherent bio-isosterism has led to the development of potent inhibitors for various enzyme families, particularly kinases, making this scaffold a cornerstone in the discovery of targeted therapies for oncology.[2][3][4] Beyond kinases, derivatives have shown significant activity as antitubulin agents, antagonists for neuropeptide Y5 (NPY5) receptors in obesity research, and modulators of one-carbon metabolism.[5][6][7][8]
The power of this scaffold lies in its synthetic tractability and the multiple vectors for chemical diversification. The pyrrole and pyrimidine rings offer distinct positions (C2, C4, N5, and C7) that can be functionalized to fine-tune potency, selectivity, and pharmacokinetic properties. This application note provides a comprehensive guide to the strategic synthesis of pyrrolo[3,2-d]pyrimidine libraries, detailing robust protocols from core construction to late-stage diversification, and explaining the chemical rationale behind these methodologies.
Core Synthetic Strategies: A Logic-Driven Approach
The construction of a chemical library begins with a reliable and flexible synthesis of the core scaffold. For the pyrrolo[3,2-d]pyrimidine system, the most prevalent and versatile approach involves the initial construction of a polysubstituted pyrimidine followed by the annulation of the pyrrole ring. This strategy is favored because it allows for the early introduction of key functional groups and building blocks, maximizing the diversity of the final library from common intermediates.
Caption: High-level overview of synthetic strategies for the pyrrolo[3,2-d]pyrimidine core.
The primary strategy, detailed in this guide, hinges on a key reductive cyclization step.[5] A 5-nitro-6-alkynylpyrimidine serves as the crucial precursor. The nitro group acts as a masked amino group while also activating the pyrimidine ring for nucleophilic substitutions. The adjacent alkyne provides the necessary carbon atoms for the formation of the pyrrole ring. Upon reduction of the nitro group to an amine, a spontaneous or catalyst-mediated intramolecular cyclization occurs to yield the desired fused heterocyclic system. This elegant approach consolidates ring formation into an efficient process.
Experimental Protocols
Protocol 1: Synthesis of Key Intermediate (4-Chloro-6-(phenylethynyl)-5-nitropyrimidine)
This protocol describes the synthesis of a versatile intermediate where one chlorine atom serves as a future diversification handle, while the other is displaced to install the alkyne necessary for cyclization.
Rationale: The sequential substitution of 4,6-dichloropyrimidine is controlled by temperature. The first substitution with an amine is performed at a lower temperature, leveraging the higher reactivity of the C4 position. The subsequent Sonogashira coupling at the C6 position requires palladium catalysis and is performed under anhydrous conditions to ensure catalyst activity and prevent unwanted side reactions.
Materials:
-
4,6-Dichloro-5-nitropyrimidine
-
Diisopropylamine (DIPEA)
-
Phenylacetylene
-
Bis(triphenylphosphine)palladium(II) dichloride (Pd(PPh₃)₂Cl₂)
-
Copper(I) iodide (CuI)
-
Anhydrous Tetrahydrofuran (THF)
-
Anhydrous Dimethylformamide (DMF)
Procedure:
-
Step 1a (Amine Substitution): To a solution of 4,6-dichloro-5-nitropyrimidine (1.0 eq) in THF at 0 °C, add diisopropylamine (1.1 eq) dropwise. Stir the reaction at 0 °C for 1 hour.
-
Step 1b: Monitor the reaction by TLC. Upon completion, dilute the mixture with ethyl acetate and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product is often used directly in the next step.
-
Step 2a (Sonogashira Coupling): Dissolve the crude product from Step 1b in a mixture of DMF and DIPEA (4:1). Add phenylacetylene (1.2 eq), CuI (0.05 eq), and Pd(PPh₃)₂Cl₂ (0.025 eq).
-
Step 2b: Degas the mixture with argon for 15 minutes, then heat to 60 °C for 4-6 hours, or until TLC indicates consumption of the starting material.
-
Purification: After cooling to room temperature, pour the reaction mixture into water. Extract with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over sodium sulfate, and concentrate. Purify the residue by column chromatography (silica gel, Hexanes:Ethyl Acetate gradient) to yield the title compound.
Protocol 2: Synthesis of the 4-Chloro-6-phenyl-5H-pyrrolo[3,2-d]pyrimidine Core
This protocol details the critical reductive cyclization step to form the fused heterocyclic core.
Rationale: Tin(II) chloride is a mild and effective reducing agent for converting aromatic nitro groups to amines in the presence of other functional groups like alkynes and chlorides.[5] The in situ formation of the 5-aminopyrimidine intermediate triggers a spontaneous intramolecular attack on the adjacent alkyne, leading to the formation of the pyrrole ring. The choice of ethanol as a solvent is crucial as it readily dissolves the reactants and the tin salts.
Materials:
-
4-Chloro-6-(phenylethynyl)-5-nitropyrimidine (from Protocol 1)
-
Tin(II) chloride dihydrate (SnCl₂·2H₂O)
-
Ethanol
Procedure:
-
Dissolve the starting nitroalkyne (1.0 eq) in ethanol in a round-bottom flask.
-
Add SnCl₂·2H₂O (5.0 eq) portion-wise. The reaction is exothermic.
-
Heat the mixture to reflux (approx. 80 °C) and stir for 2-4 hours. Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature and carefully neutralize by pouring it into a saturated aqueous solution of sodium bicarbonate.
-
A precipitate will form. Filter the mixture through a pad of Celite®, washing the pad thoroughly with ethyl acetate.
-
Transfer the filtrate to a separatory funnel, separate the layers, and extract the aqueous layer with ethyl acetate (2x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.
-
The crude product can be purified by column chromatography or recrystallization to afford the pure pyrrolo[3,2-d]pyrimidine core.
Protocol 3: Library Diversification via C4-Substitution
This protocol demonstrates the parallel synthesis of a library of analogs by displacing the C4-chloro group with a variety of amines.
Rationale: The C4 position of the pyrrolo[3,2-d]pyrimidine core is electron-deficient and highly susceptible to nucleophilic aromatic substitution (SNAr). This reaction is a workhorse in medicinal chemistry for library generation due to its reliability, broad substrate scope, and generally clean conversions. The addition of a base like DIPEA is necessary to scavenge the HCl generated during the reaction, driving it to completion.
Caption: Workflow for parallel library synthesis via C4-amination.
Materials:
-
4-Chloro-6-phenyl-5H-pyrrolo[3,2-d]pyrimidine (from Protocol 2)
-
A library of primary and secondary amines (e.g., aniline, morpholine, benzylamine)
-
Diisopropylethylamine (DIPEA)
-
N-Methyl-2-pyrrolidone (NMP) or Dimethyl sulfoxide (DMSO)
-
96-well reaction block or individual reaction vials
Procedure (for parallel synthesis):
-
Prepare a stock solution of the 4-chloro-pyrrolo[3,2-d]pyrimidine core (1.0 eq) in NMP.
-
Prepare stock solutions of each amine from the library (1.5 eq) in NMP.
-
Prepare a stock solution of DIPEA (3.0 eq) in NMP.
-
In each well of the reaction block, dispense the required volume of the core scaffold stock solution.
-
Dispense the corresponding amine stock solution into each well.
-
Dispense the DIPEA stock solution into each well.
-
Seal the reaction block and heat to 120-140 °C for 8-16 hours.
-
After cooling, the reactions can be worked up by precipitation with water, followed by filtration. Alternatively, for high-throughput purification, the crude mixtures can be directly subjected to preparative HPLC-MS.
Data Summary: Representative Library Synthesis
The following table summarizes the results for the diversification of the 4-chloro-6-phenyl-5H-pyrrolo[3,2-d]pyrimidine core with various amines, demonstrating the utility of the SNAr reaction.
| Entry | Amine Nucleophile | Product Structure | Yield (%) |
| 1 | Aniline | R = -NHPh | 85 |
| 2 | Morpholine | R = -N(CH₂CH₂)₂O | 92 |
| 3 | Benzylamine | R = -NHCH₂Ph | 88 |
| 4 | 4-Fluoroaniline | R = -NHC₆H₄F | 83 |
Yields are for isolated and purified products and are representative.
Conclusion and Outlook
The synthetic strategies and protocols outlined in this application note provide a robust framework for the creation of diverse pyrrolo[3,2-d]pyrimidine-based chemical libraries. The logic of building the pyrrole ring onto a pre-functionalized pyrimidine offers maximum flexibility for introducing molecular diversity. The reliability of the key reductive cyclization and the subsequent C4-amination reactions makes this scaffold ideal for library synthesis in a drug discovery setting. These methods empower researchers to systematically explore the structure-activity relationships (SAR) of this important class of compounds, accelerating the identification of novel therapeutic candidates for a multitude of diseases.[5][7]
References
- 1. Antiproliferative activities of halogenated pyrrolo[3,2-d]pyrimidines - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Pyrrolo[3,2-d]pyrimidine derivatives as type II kinase insert domain receptor (KDR) inhibitors: CoMFA and CoMSIA studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Design and synthesis of pyrrolo[3,2-d]pyrimidine human epidermal growth factor receptor 2 (HER2)/epidermal growth factor receptor (EGFR) dual inhibitors: exploration of novel back-pocket binders - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Pyrrolo[2,3-d]pyrimidines as potential kinase inhibitors in cancer drug discovery: A critical review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Structure-activity relationships of a series of pyrrolo[3,2-d]pyrimidine derivatives and related compounds as neuropeptide Y5 receptor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Novel Water Soluble, Substituted Pyrrolo[3,2-d]pyrimidines: Design, Synthesis and Biological Evaluation as Antitubulin Antitumor Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 8. aacrjournals.org [aacrjournals.org]
Application Note: Comprehensive Analytical Characterization of 2,4,7-Trichloro-5H-pyrrolo[3,2-d]pyrimidine
Audience: Researchers, scientists, and drug development professionals.
Introduction
2,4,7-Trichloro-5H-pyrrolo[3,2-d]pyrimidine is a heterocyclic compound of significant interest in medicinal chemistry and drug discovery. Its pyrrolo[3,2-d]pyrimidine core is a key structural motif in a variety of biologically active molecules, including kinase inhibitors and other therapeutic agents. The trichloro-substitution pattern provides a versatile scaffold for further chemical modification, making it a valuable starting material for the synthesis of compound libraries.[1] Accurate and robust analytical methods are therefore essential for confirming the identity, purity, and stability of this key intermediate.
This application note provides a comprehensive guide to the analytical characterization of this compound, detailing protocols for High-Performance Liquid Chromatography (HPLC), Mass Spectrometry (MS), and Nuclear Magnetic Resonance (NMR) Spectroscopy. The methodologies described are designed to be self-validating and are grounded in established principles of analytical chemistry.
I. High-Performance Liquid Chromatography (HPLC) for Purity Assessment
A. Rationale and Method Development Insights
A robust HPLC method is paramount for determining the purity of this compound and for monitoring reaction progress during its synthesis and subsequent derivatization. A reversed-phase HPLC (RP-HPLC) method is generally suitable for compounds of this polarity. The selection of a C18 column provides a good balance of hydrophobicity for retaining the analyte, while a buffered mobile phase ensures peak shape and reproducibility. The method detailed below is a starting point and can be optimized based on the specific impurities present in the sample.[2][3][4][5][6]
B. Experimental Workflow for HPLC Analysis
Caption: Workflow for HPLC Purity Analysis.
C. Detailed HPLC Protocol
1. Sample Preparation:
-
Accurately weigh approximately 1 mg of this compound.
-
Dissolve in 1 mL of HPLC-grade acetonitrile to create a 1 mg/mL stock solution.
-
Further dilute with the mobile phase to a final concentration of approximately 0.1 mg/mL.
-
Filter the final solution through a 0.45 µm syringe filter before injection.
2. HPLC Instrumentation and Conditions:
-
HPLC System: A standard HPLC system with a UV detector.
-
Column: C18, 4.6 x 150 mm, 5 µm particle size.
-
Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water.
-
Mobile Phase B: 0.1% Trifluoroacetic acid (TFA) in acetonitrile.[7]
-
Gradient:
-
0-2 min: 5% B
-
2-15 min: 5% to 95% B
-
15-18 min: 95% B
-
18-18.1 min: 95% to 5% B
-
18.1-25 min: 5% B
-
-
Flow Rate: 1.0 mL/min.[2]
-
Column Temperature: 30 °C.[2]
-
Detection Wavelength: 254 nm.
-
Injection Volume: 10 µL.
3. Data Analysis:
-
The purity is calculated based on the area normalization of the main peak in the chromatogram.
-
Purity (%) = (Area of the main peak / Total area of all peaks) x 100.
D. Expected Results
| Parameter | Expected Value |
| Retention Time | ~12-15 minutes (dependent on exact system) |
| Purity | >95% for a typical research-grade sample[8][9] |
| Peak Shape | Symmetrical peak with a tailing factor between 0.9 and 1.2 |
II. Mass Spectrometry for Molecular Weight Confirmation
A. Rationale and Method Selection
Mass spectrometry is a definitive technique for confirming the molecular weight of this compound. Electrospray Ionization (ESI) is a suitable soft ionization technique that typically yields the protonated molecular ion [M+H]⁺. High-Resolution Mass Spectrometry (HRMS) is recommended to confirm the elemental composition. The presence of three chlorine atoms will result in a characteristic isotopic pattern, providing strong evidence for the compound's identity.[10]
B. Experimental Workflow for MS Analysis
Caption: Workflow for Mass Spectrometry Analysis.
C. Detailed MS Protocol
1. Sample Preparation:
-
Prepare a ~10 µg/mL solution of the compound in acetonitrile or methanol.
2. Mass Spectrometry Conditions:
-
Mass Spectrometer: ESI-Time of Flight (ESI-TOF) or Orbitrap for HRMS.
-
Ionization Mode: ESI, Positive.
-
Infusion: Direct infusion via a syringe pump at 5-10 µL/min or via LC-MS using the HPLC method described above.
-
Capillary Voltage: 3.5-4.5 kV.
-
Gas Flow (Nitrogen): Instrument-specific, typically ~8-12 L/min.
-
Source Temperature: 100-150 °C.
3. Data Analysis:
-
Identify the monoisotopic mass of the protonated molecule [M+H]⁺.
-
Analyze the isotopic pattern and compare it to the theoretical distribution for a molecule containing three chlorine atoms.
D. Expected Mass Spectrometry Data
| Parameter | Theoretical Value |
| Molecular Formula | C₆H₂Cl₃N₃ |
| Exact Mass | 220.9365 |
| [M+H]⁺ (Monoisotopic) | 221.9438 |
| Isotopic Pattern [M+H]⁺ | A characteristic cluster of peaks at m/z 221.9, 223.9, 225.9, and 227.9 with decreasing intensity, corresponding to the different combinations of ³⁵Cl and ³⁷Cl isotopes. |
III. NMR Spectroscopy for Structural Elucidation
A. Rationale and Experimental Design
NMR spectroscopy is the most powerful tool for the unambiguous structural elucidation of this compound. ¹H NMR will confirm the presence and chemical environment of the two protons in the molecule, while ¹³C NMR will identify all carbon atoms in the structure. A deuterated solvent such as DMSO-d₆ is suitable for this compound.
B. Detailed NMR Protocol
1. Sample Preparation:
-
Dissolve 5-10 mg of the compound in ~0.6 mL of deuterated dimethyl sulfoxide (DMSO-d₆).
-
Transfer the solution to a 5 mm NMR tube.
2. NMR Spectrometer Parameters:
-
Spectrometer: 400 MHz or higher field instrument.
-
Experiments: ¹H NMR, ¹³C NMR.
-
Solvent: DMSO-d₆.
-
Reference: Tetramethylsilane (TMS) at 0.00 ppm.
3. Data Analysis:
-
Integrate the signals in the ¹H NMR spectrum to determine the relative number of protons.
-
Analyze the chemical shifts (δ) in both ¹H and ¹³C spectra to assign them to the corresponding atoms in the molecular structure.
C. Expected NMR Data
Predicted ¹H NMR (400 MHz, DMSO-d₆):
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~12.5-13.5 | broad singlet | 1H | N-H (pyrrolo) |
| ~7.0-7.5 | singlet | 1H | C6-H |
Predicted ¹³C NMR (100 MHz, DMSO-d₆):
| Chemical Shift (δ, ppm) | Assignment |
| ~150-160 | C2, C4, C7a |
| ~120-130 | C5a |
| ~110-120 | C6 |
| ~100-110 | C7 |
IV. Conclusion
The analytical methods outlined in this application note provide a robust framework for the comprehensive characterization of this compound. The combination of HPLC, Mass Spectrometry, and NMR Spectroscopy allows for the unambiguous confirmation of the compound's identity, purity, and structure. These protocols can be adapted for routine quality control, reaction monitoring, and for the characterization of related derivatives in a drug discovery and development setting.
References
- 1. Novel Pyrrolo[3,2- d]pyrimidine Compounds Target Mitochondrial and Cytosolic One-carbon Metabolism with Broad-spectrum Antitumor Efficacy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Development and validation of an RP-HPLC method for analysis of 2-(5-(4-chlorophenyl)-3-(ethoxycarbonyl)-2-methyl-1H-pyrrol-1-yl)propanoic acid and its impurities under different pH [pharmacia.pensoft.net]
- 3. Development and Validation of HPLC Analytical Method for Chlorantraniliprole in Bulk and in the Formulation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. archive.sciendo.com [archive.sciendo.com]
- 5. Development and Validation of an HPLC Method for the Simultaneous Determination of Fipronil, Chlorfenapyr, and Pyriproxyfen in Insecticide Formulations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. japsonline.com [japsonline.com]
- 7. pstorage-acs-6854636.s3.amazonaws.com [pstorage-acs-6854636.s3.amazonaws.com]
- 8. chemcd.com [chemcd.com]
- 9. calpaclab.com [calpaclab.com]
- 10. article.sapub.org [article.sapub.org]
- 11. 2,4-DICHLORO-5H-PYRROLO[3,2-D]PYRIMIDINE(63200-54-4) 1H NMR [m.chemicalbook.com]
- 12. 2,4-dichloro-7H-pyrrolo[2,3-d]pyrimidine-5-carbaldehyde(1638767-57-3) 1H NMR [m.chemicalbook.com]
- 13. Pyrrolopyrimidines: Design, Synthesis and Antitumor Properties of Novel Tricyclic Pyrrolo [2,3-d]pyrimidine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 14. mdpi.com [mdpi.com]
- 15. 5H-pyrrolo[3,2-d]pyrimidine-4-carboxylic acid(1029144-15-7) 1H NMR [m.chemicalbook.com]
The Strategic Utility of 2,4,7-Trichloro-5H-pyrrolo[3,2-d]pyrimidine in the Synthesis of Next-Generation Anticancer Agents
Introduction: The Privileged Pyrrolo[3,2-d]pyrimidine Scaffold in Oncology
The pyrrolo[3,2-d]pyrimidine core, an isomer of the well-known 7-deazapurine scaffold, represents a "privileged" heterocyclic system in modern medicinal chemistry. Its structural resemblance to adenine allows it to function as a versatile hinge-binding motif for a multitude of protein kinases, which are critical regulators of cellular signaling pathways frequently dysregulated in cancer.[1][2] The strategic placement of nitrogen atoms and the fused ring system provides an ideal framework for developing potent and selective kinase inhibitors. The pursuit of targeted cancer therapies has led to the development of numerous small molecules that interfere with specific kinases, and the pyrrolo[3,2-d]pyrimidine scaffold has emerged as a cornerstone in the design of such agents.[3]
This guide focuses on a particularly valuable, albeit synthetically challenging, starting material: 2,4,7-trichloro-5H-pyrrolo[3,2-d]pyrimidine . The presence of three distinct chlorine atoms offers a powerful platform for sequential and regioselective functionalization through a variety of cross-coupling and nucleophilic aromatic substitution (SNAr) reactions. This multi-handle approach enables the systematic exploration of the chemical space around the core, allowing for the fine-tuning of potency, selectivity, and pharmacokinetic properties of the resulting drug candidates. This document will provide a detailed overview of the synthetic strategies employing this versatile building block, complete with detailed protocols and mechanistic insights, to guide researchers in the development of novel anticancer agents.
The Synthetic Logic: Harnessing Regioselective Reactivity
The synthetic utility of this compound lies in the differential reactivity of its three chlorine atoms. Based on the electronic properties of the fused ring system and empirical data from related heterocyclic systems like dichloropyrimidines and trichloropyridopyrimidines, a general order of reactivity for nucleophilic aromatic substitution can be predicted.[4][5] The C4 and C2 positions are the most electrophilic, being flanked by two nitrogen atoms, making them susceptible to SNAr reactions. The C7-chloro substituent is generally less reactive towards SNAr but can be activated for substitution or participate in metal-catalyzed cross-coupling reactions.
This differential reactivity allows for a stepwise and controlled diversification of the scaffold, as illustrated in the workflow below.
Caption: General workflow for the stepwise functionalization of this compound.
Application Note 1: Synthesis of a 4-Aryloxy-2-amino-7-aryl-5H-pyrrolo[3,2-d]pyrimidine Core
This protocol outlines a representative synthesis of a trisubstituted pyrrolo[3,2-d]pyrimidine, a common scaffold for various kinase inhibitors, including those targeting Focal Adhesion Kinase (FAK) and FMS-like Tyrosine Kinase 3 (FLT3).[1][6][7]
Protocol 1.1: Proposed Synthesis of this compound
Step 1: Synthesis of 5-amino-2,4,6-trichloropyrimidine.
-
To a stirred solution of 2,4,6-trichloropyrimidine in concentrated sulfuric acid at 0 °C, slowly add potassium nitrate.
-
Allow the reaction to warm to room temperature and stir for 4-6 hours.
-
Carefully pour the reaction mixture onto crushed ice and neutralize with a saturated sodium bicarbonate solution.
-
Filter the resulting precipitate (5-nitro-2,4,6-trichloropyrimidine) and wash with cold water.
-
Reduce the nitro group using a standard procedure, for example, with iron powder in acetic acid or catalytic hydrogenation, to yield 5-amino-2,4,6-trichloropyrimidine.
Step 2: Cyclization to form the pyrrolo[3,2-d]pyrimidine core.
-
React the 5-amino-2,4,6-trichloropyrimidine with chloroacetaldehyde dimethyl acetal in the presence of a strong acid catalyst (e.g., polyphosphoric acid) at elevated temperatures (e.g., 120-140 °C).
-
The reaction proceeds via an initial condensation followed by an intramolecular cyclization and subsequent aromatization to afford this compound.
-
Purification is typically achieved by column chromatography on silica gel.
Protocol 1.2: Stepwise Functionalization
Step 1: Selective SNAr at C4 with an Aryl Alcohol
Causality: The C4 position is generally the most electrophilic and therefore the most reactive towards nucleophilic substitution. This allows for selective functionalization under relatively mild conditions.
-
To a solution of this compound (1.0 eq) in a polar aprotic solvent such as DMF or NMP, add the desired aryl alcohol (e.g., 4-fluorophenol) (1.1 eq).
-
Add a non-nucleophilic base such as cesium carbonate (Cs2CO3) or potassium carbonate (K2CO3) (2.0 eq).
-
Heat the reaction mixture to 60-80 °C and monitor by TLC or LC-MS until the starting material is consumed (typically 2-4 hours).
-
Cool the reaction to room temperature, dilute with water, and extract with an organic solvent like ethyl acetate.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography to yield the 4-aryloxy-2,7-dichloro-5H-pyrrolo[3,2-d]pyrimidine intermediate.
Step 2: Selective SNAr at C2 with an Amine
Causality: The C2 position is the next most reactive site. A stronger nucleophile (amine vs. alcohol) and/or more forcing conditions are typically required for this second substitution.
-
Dissolve the 4-aryloxy-2,7-dichloro-5H-pyrrolo[3,2-d]pyrimidine intermediate (1.0 eq) in a solvent such as 1,4-dioxane or n-butanol.
-
Add the desired amine (e.g., aniline or a substituted aniline) (1.2-1.5 eq) and a base such as diisopropylethylamine (DIPEA) (2.0-3.0 eq).
-
Heat the reaction mixture to 100-120 °C, sometimes under microwave irradiation to accelerate the reaction.[5]
-
Monitor the reaction progress by LC-MS. Upon completion (typically 6-18 hours), cool the mixture to room temperature.
-
Dilute with ethyl acetate and wash with saturated aqueous sodium bicarbonate and brine.
-
Dry the organic layer, concentrate, and purify by column chromatography to obtain the 4-aryloxy-2-amino-7-chloro-5H-pyrrolo[3,2-d]pyrimidine.
Step 3: C7 Functionalization via Suzuki Cross-Coupling
Causality: The C7-chloro position is less susceptible to SNAr but is well-suited for palladium-catalyzed cross-coupling reactions, allowing for the introduction of aryl or heteroaryl moieties.
-
In a reaction vessel, combine the 4-aryloxy-2-amino-7-chloro-5H-pyrrolo[3,2-d]pyrimidine (1.0 eq), the desired arylboronic acid (1.5 eq), a palladium catalyst such as Pd(PPh3)4 or PdCl2(dppf) (0.05-0.1 eq), and a base like sodium carbonate (2.0 M aqueous solution, 3.0 eq).
-
Add a solvent system, typically a mixture of 1,4-dioxane and water.
-
Degas the mixture by bubbling with argon or nitrogen for 15-20 minutes.
-
Heat the reaction to 90-100 °C and stir until the starting material is consumed as monitored by LC-MS (typically 4-12 hours).
-
Cool the reaction, dilute with water, and extract with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the final trisubstituted product by column chromatography or preparative HPLC.
Caption: Synthetic pathway for a trisubstituted pyrrolo[3,2-d]pyrimidine.
Application Note 2: Case Study - Synthesis of a FAK Inhibitor Scaffold
Focal Adhesion Kinase (FAK) is a non-receptor tyrosine kinase that plays a pivotal role in cell adhesion, migration, and survival, making it an attractive target in oncology, particularly for combating metastasis.[6][9] Several FAK inhibitors are based on substituted pyrimidine scaffolds. The following protocol describes the synthesis of a scaffold related to known FAK inhibitors like GSK2256098, starting from the 2,4,7-trichloro-pyrrolo[3,2-d]pyrimidine core.[10][11]
Protocol 2.1: Synthesis of a 2,4-Diamino-Substituted Intermediate
This protocol demonstrates a different regioselective strategy, where both C4 and C2 are functionalized with amine nucleophiles.
Step 1: Monosubstitution at C4
-
Dissolve this compound (1.0 eq) in isopropanol.
-
Add a primary amine (e.g., 2-methoxy-4-aminophenol) (1.05 eq) and DIPEA (1.5 eq).
-
Stir the reaction at room temperature for 12-24 hours. The higher reactivity of C4 allows for substitution without significant heating.
-
Monitor the reaction by LC-MS. Upon completion, the product often precipitates from the solution.
-
Filter the solid, wash with cold isopropanol, and dry under vacuum to obtain the 4-amino-2,7-dichloro-5H-pyrrolo[3,2-d]pyrimidine intermediate.
Step 2: Disubstitution at C2
-
Suspend the intermediate from the previous step (1.0 eq) in a mixture of 1,4-dioxane and water.
-
Add a second, different amine (e.g., 3-(aminomethyl)aniline) (1.2 eq) and a base such as K2CO3 (2.0 eq).
-
Heat the reaction mixture to reflux (approx. 100 °C) for 18-36 hours.
-
Cool the reaction, dilute with water, and extract with ethyl acetate.
-
Perform an aqueous workup, dry the organic phase, and concentrate.
-
Purify the 2,4-diamino-7-chloro-5H-pyrrolo[3,2-d]pyrimidine product by column chromatography.
This 7-chloro intermediate is now a versatile platform for introducing further diversity at the C7 position via cross-coupling reactions as described in Protocol 1.2, Step 3, to generate a library of potential FAK inhibitors.
Quantitative Data Summary
The following table summarizes representative inhibitory activities of anticancer agents built upon the pyrrolo[3,2-d]pyrimidine and related pyrrolopyrimidine scaffolds.
| Compound Class | Target Kinase(s) | Example IC50 (nM) | Cancer Cell Line(s) | Reference |
| Pyrrolo[2,3-d]pyrimidine | FAK | 5.4 | A549 (Lung) | [12] |
| Pyrrolo[2,3-d]pyrimidine | FAK | 1.89 | PA-1 (Ovarian) | [6] |
| Pyrrolo[3,2-d]pyrimidine | FLT3 | <10 (Biochemical) | MV4-11 (AML) | [1][2] |
| Pyrrolo[2,3-d]pyrimidine | PfCDPK4 | 210 | - | [13] |
Note: The IC50 values are examples from the literature for compounds with related scaffolds and are intended to demonstrate the potential potency achievable with this class of molecules.
Conclusion and Future Perspectives
The this compound scaffold is a powerful and versatile building block for the synthesis of potent and selective kinase inhibitors. The ability to perform sequential and regioselective substitutions at the C2, C4, and C7 positions provides medicinal chemists with a robust platform for generating diverse libraries of compounds for structure-activity relationship studies. The protocols and strategies outlined in this guide provide a solid foundation for researchers to explore the potential of this privileged scaffold in the discovery of next-generation targeted anticancer therapies. Future work in this area will likely focus on the development of more efficient and environmentally benign synthetic methods, as well as the exploration of novel substitutions to tackle challenges such as acquired drug resistance.
References
- 1. Efficient solution-phase synthesis of 4,5,7-trisubstituted pyrrolo[3,2-d]pyrimidines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. An Efficient Solution-Phase Synthesis of 4,5,7-Trisubstituted Pyrrolo[3,2-d]pyrimidines - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis of pyrrolo[3,2-d]pyrimidine-2,4(3H)-diones by domino C–N coupling/hydroamination reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Understanding the highly variable Regioselectivity in SNAr reaction of Dichloropyrimidines - RCS Research Chemistry Services [rcs.wuxiapptec.com]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
- 7. Design and synthesis of 7H-pyrrolo[2,3-d]pyrimidines as focal adhesion kinase inhibitors. Part 2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. CN102977104A - Synthesis of 2,4-dichloro-7-hydroxy-pyrrolo(2,3)pyrimidine - Google Patents [patents.google.com]
- 9. Synthesis and evaluation of FAK inhibitors with a 5-fluoro-7H-pyrrolo[2,3-d]pyrimidine scaffold as anti-hepatocellular carcinoma agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. GSK-2256098 HCl | TargetMol [targetmol.com]
- 11. mdpi.com [mdpi.com]
- 12. Design, synthesis and biological evaluation of novel 7H-pyrrolo[2,3-d]pyrimidine derivatives as potential FAK inhibitors and anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. 7H‐Pyrrolo[2,3‐d]pyrimidine‐4‐amines as Potential Inhibitors of Plasmodium falciparum Calcium‐Dependent Protein Kinases - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Optimizing the Synthesis of 2,4,7-Trichloro-5H-pyrrolo[3,2-d]pyrimidine
Welcome to the technical support center for the synthesis of 2,4,7-Trichloro-5H-pyrrolo[3,2-d]pyrimidine. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of this synthesis, improve yields, and troubleshoot common experimental hurdles. The pyrrolo[3,2-d]pyrimidine core is a vital scaffold in medicinal chemistry, particularly for developing kinase inhibitors and other therapeutic agents[1][2]. However, its multi-step chlorination presents significant challenges, including reagent sensitivity, potential side reactions, and product instability.
This document provides in-depth, field-proven insights structured in a practical question-and-answer format to directly address issues you may encounter.
Synthesis Overview: A Two-Step Chlorination Strategy
The most reliable pathway to this compound involves a sequential, two-step chlorination from a common precursor. This approach allows for greater control over selectivity and helps to minimize byproduct formation compared to a single-pot attempt.
Caption: General workflow for the two-step synthesis of the target compound.
Frequently Asked Questions (FAQs)
Q1: What are the most critical parameters affecting the overall yield of this compound?
A1: Success in this synthesis hinges on three critical areas:
-
Strict Anhydrous Conditions: Both the starting materials and the reaction setup must be scrupulously dry. Phosphorus oxychloride (POCl₃) reacts violently with water, and any moisture will consume the reagent and reduce its efficacy. Furthermore, the chlorinated pyrrolopyrimidine products are susceptible to hydrolysis, especially during workup[3].
-
Temperature Control: The initial chlorination of the pyrimidine ring requires high temperatures (reflux) to drive the reaction to completion[4]. In contrast, the subsequent chlorination of the electron-rich pyrrole ring is highly exothermic and must be performed at lower temperatures (0 °C to room temperature) to prevent over-chlorination and decomposition[5].
-
Workup Procedure: The quenching of POCl₃ is highly exothermic. A poorly executed workup can lead to significant product hydrolysis, reverting the chloro groups back to hydroxyls, which drastically reduces the yield[3].
Q2: Can I use a different chlorinating agent instead of POCl₃ for the first step?
A2: While other chlorinating agents like oxalyl chloride or thionyl chloride exist, POCl₃ is overwhelmingly preferred for converting pyrimidine-diones to their dichloro derivatives[6]. It serves as both the reagent and often the solvent, and its high boiling point is ideal for driving the reaction. The addition of a tertiary amine base, such as N,N-diisopropylethylamine (DIPEA), can catalyze the reaction and neutralize the HCl generated in situ, often improving reaction rates and yields[3][6].
Q3: For the C7-chlorination, why is N-Chlorosuccinimide (NCS) recommended over other reagents like sulfuryl chloride (SO₂Cl₂)?
A3: The pyrrole ring is electron-rich and prone to aggressive, unselective reactions.
-
NCS is a milder electrophilic chlorinating agent that provides better control and selectivity for the C7 position, minimizing the formation of polychlorinated byproducts[7].
-
Sulfuryl chloride (SO₂Cl₂) or chlorine gas are much more reactive and can lead to a mixture of over-chlorinated products or even ring oxidation, resulting in complex purification and lower yields of the desired trichloro-compound[5].
Q4: How can I best monitor the progress of each reaction step?
A4: Thin-Layer Chromatography (TLC) is the most straightforward method. Use a moderately polar eluent system (e.g., 30-50% ethyl acetate in hexanes). The starting dione will be very polar (low Rf), the dichloro-intermediate will be significantly less polar (higher Rf), and the final trichloro-product will be the least polar (highest Rf). For more precise monitoring and confirmation of mass, Liquid Chromatography-Mass Spectrometry (LC-MS) is ideal.
Troubleshooting Guide
Issue 1: Low Yield in Step 1 (Dione → 2,4-Dichloro Intermediate)
Question: My first chlorination reaction stalls, and TLC analysis shows a significant amount of starting material even after prolonged reflux. What is the cause and how can I fix it?
Answer: This is a common issue often related to reagent activity or reaction conditions.
-
Potential Cause 1: Deactivated POCl₃. Phosphorus oxychloride is highly sensitive to moisture. If it has been improperly stored, it will be partially hydrolyzed and less effective.
-
Solution: Use a fresh bottle of POCl₃ or distill the reagent under reduced pressure before use. Ensure all glassware is flame-dried and the reaction is run under an inert atmosphere (N₂ or Ar).
-
-
Potential Cause 2: Insufficient Temperature or Reagent. The conversion of the dione is often difficult and requires forcing conditions.
-
Solution A - Increase Reagent Stoichiometry: Use a larger excess of POCl₃. When used as the solvent, this is standard practice. If using a co-solvent, ensure at least 5-10 equivalents are present.
-
Solution B - Add a Catalyst: The addition of a catalytic amount (0.1-0.2 eq) of N,N-dimethylformamide (DMF) can form a Vilsmeier-type intermediate, which is a more potent chlorinating species[8][9]. Alternatively, adding 1-2 equivalents of a high-boiling tertiary amine like DIPEA can accelerate the reaction[6].
-
-
Potential Cause 3: Poor Solubility. The starting dione may have poor solubility in the reaction medium, limiting the reaction rate.
-
Solution: While POCl₃ is often used neat, adding a high-boiling inert co-solvent like toluene or acetonitrile might improve solubility and facilitate a more homogenous reaction mixture.
-
Issue 2: Product Decomposes or Reverts to Starting Material During Workup
Question: I see a good product spot on TLC from the reaction mixture, but after quenching and extraction, my yield is very low and I see polar impurities, including what looks like the starting material. What happened?
Answer: This is the most critical failure point and is almost certainly due to hydrolysis of the 2,4-dichloro product during the aqueous workup[3]. The C-Cl bonds on the pyrimidine ring are electrophilic and susceptible to nucleophilic attack by water, especially under acidic conditions generated from quenching POCl₃.
-
Recommended Solution: Optimized Workup Protocol.
-
Remove Excess POCl₃: After the reaction is complete, cool the mixture and remove the bulk of the unreacted POCl₃ under high vacuum (distillation). This step is crucial as it dramatically reduces the violence of the subsequent quench[3].
-
Perform a Reverse Quench: Slowly and carefully add the cooled reaction residue to a vigorously stirred beaker of crushed ice or an ice/water slurry. This method helps to dissipate the heat from the exothermic hydrolysis of the remaining POCl₃[3].
-
Neutralize Carefully: Use a weak base like solid sodium bicarbonate (NaHCO₃) or a saturated aqueous solution to neutralize the mixture. Add the base slowly and monitor the pH, aiming for a final pH of 7-8. Avoid strong bases like NaOH, which can aggressively catalyze product hydrolysis[3].
-
Extract Promptly: Once neutralized, immediately extract the product into an organic solvent like ethyl acetate or dichloromethane. Do not let the aqueous mixture sit for an extended period. Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate.
-
Issue 3: Formation of Multiple Byproducts in Step 2 (C7-Chlorination)
Question: The chlorination of my 2,4-dichloro intermediate with NCS gives multiple new spots on the TLC plate, and purification of the desired trichloro-product is difficult. How can I improve the selectivity?
Answer: The pyrrole ring is sensitive, and controlling the second chlorination is key to a high final yield.
-
Potential Cause 1: Over-Chlorination. Although NCS is relatively mild, using a large excess or running the reaction at elevated temperatures can lead to dichlorination on the pyrrole ring or other side reactions.
-
Solution: Use a carefully controlled stoichiometry of NCS (typically 1.05 - 1.1 equivalents). Run the reaction at 0 °C initially and allow it to slowly warm to room temperature while monitoring closely by TLC.
-
-
Potential Cause 2: Reaction Solvent. The choice of solvent can influence the reactivity of NCS.
-
Solution: Acetonitrile is a common and effective solvent. For sluggish reactions, N,N-dimethylformamide (DMF) can be used, but it must be anhydrous. Be aware that DMF can sometimes participate in side reactions.
-
-
Potential Cause 3: N5-H Reactivity. The pyrrole nitrogen proton is acidic and can be deprotonated, potentially leading to side reactions.
-
Solution: While typically not necessary, if side reactions persist, a protection-deprotection strategy for the N5 position could be considered, though this adds two steps to the overall synthesis.
-
Data Summary and Key Parameters
| Parameter | Step 1: Dione → Dichloro | Step 2: Dichloro → Trichloro |
| Key Reagent | Phosphorus Oxychloride (POCl₃) | N-Chlorosuccinimide (NCS) |
| Catalyst/Additive | DIPEA or cat. DMF | N/A |
| Solvent | POCl₃ (neat) or Toluene | Acetonitrile or DMF |
| Temperature | 110-140 °C (Reflux) | 0 °C to Room Temperature |
| Typical Time | 4-12 hours | 1-4 hours |
| Workup Criticality | Very High (Hydrolysis risk) | Standard Aqueous |
| Typical Yield | 60-85% | 70-90% |
Troubleshooting Workflow Diagram
Caption: A decision-tree workflow for troubleshooting low-yield issues.
Optimized Experimental Protocols
Protocol 1: Synthesis of 2,4-Dichloro-5H-pyrrolo[3,2-d]pyrimidine
-
Setup: Flame-dry a round-bottom flask equipped with a reflux condenser and a nitrogen inlet. Allow to cool to room temperature under a stream of nitrogen.
-
Reagents: To the flask, add 5H-pyrrolo[3,2-d]pyrimidine-2,4(3H,6H)-dione (1.0 eq), N,N-diisopropylethylamine (1.5 eq), and phosphorus oxychloride (10-15 eq).
-
Reaction: Heat the stirred mixture to reflux (approx. 110-120 °C) for 6-8 hours. Monitor the reaction by TLC (30% Ethyl Acetate/Hexanes) until the starting material is consumed.
-
Workup (Critical Step):
-
Cool the reaction mixture to room temperature.
-
Remove the excess POCl₃ by distillation under reduced pressure.
-
Slowly add the concentrated residue to a vigorously stirred flask containing a large amount of crushed ice. Maintain the temperature of the ice slurry below 10 °C during the addition.
-
Once the quench is complete, slowly add solid NaHCO₃ in portions until the pH of the aqueous layer is ~7-8.
-
Extract the product with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo.
-
-
Purification: The crude product is often of sufficient purity for the next step. If necessary, it can be purified by flash column chromatography on silica gel.
Protocol 2: Synthesis of this compound
-
Setup: To a flame-dried, nitrogen-flushed round-bottom flask, add the 2,4-Dichloro-5H-pyrrolo[3,2-d]pyrimidine (1.0 eq) from the previous step and dissolve it in anhydrous acetonitrile.
-
Reagent Addition: Cool the solution to 0 °C in an ice bath. Add N-Chlorosuccinimide (NCS) (1.05 eq) portion-wise over 15 minutes, ensuring the internal temperature does not rise significantly.
-
Reaction: Allow the reaction mixture to stir at 0 °C for 30 minutes, then remove the ice bath and let it warm to room temperature. Stir for an additional 1-3 hours, monitoring by TLC until the starting material is consumed.
-
Workup:
-
Quench the reaction by adding an aqueous solution of sodium thiosulfate (Na₂S₂O₃).
-
Dilute with water and extract the product with ethyl acetate (3x).
-
Combine the organic layers, wash with saturated NaHCO₃ solution, then brine.
-
Dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo.
-
-
Purification: Purify the crude material by flash column chromatography on silica gel (e.g., using a gradient of 5-20% ethyl acetate in hexanes) to yield the final product as a solid.
References
- 1. Identification and Optimization of Pyrrolo[3,2-d]pyrimidine Toll-like Receptor 7 (TLR7) Selective Agonists for the Treatment of Hepatitis B - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Design, synthesis, and evaluation of 5-methyl-4-phenoxy-5H-pyrrolo[3,2-d]pyrimidine derivatives: novel VEGFR2 kinase inhibitors binding to inactive kinase conformation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. 4-Chloro-1H-pyrrolo[2,3-d]pyrimidine - PMC [pmc.ncbi.nlm.nih.gov]
- 5. EP0600157A1 - Debrominative chlorination of pyrroles - Google Patents [patents.google.com]
- 6. CN102977104A - Synthesis of 2,4-dichloro-7-hydroxy-pyrrolo(2,3)pyrimidine - Google Patents [patents.google.com]
- 7. Site-selective chlorination of pyrrolic heterocycles by flavin dependent enzyme PrnC - PMC [pmc.ncbi.nlm.nih.gov]
- 8. ijpcbs.com [ijpcbs.com]
- 9. Vilsmeier–Haack reaction - Wikipedia [en.wikipedia.org]
Technical Support Center: Purification of 2,4,7-Trichloro-5H-pyrrolo[3,2-d]pyrimidine
Introduction: Welcome to the technical support guide for 2,4,7-Trichloro-5H-pyrrolo[3,2-d]pyrimidine. This molecule is a vital heterocyclic building block in medicinal chemistry, particularly for synthesizing kinase inhibitors and other therapeutic agents.[1] However, its polychlorinated and electron-deficient nature presents unique purification challenges. Commercial preparations often have purities of 95-97%, which may be insufficient for sensitive downstream applications.[2][3] This guide provides in-depth troubleshooting advice and answers to frequently asked questions to help you achieve the desired purity for your research.
The pyrrolopyrimidine core is a purine bioisostere, making it a valuable pharmacophore.[4] The three chlorine atoms significantly influence the molecule's reactivity, solubility, and chromatographic behavior, often leading to difficulties in separating it from structurally similar impurities. This guide is designed for researchers, chemists, and drug development professionals to navigate these complexities effectively.
Troubleshooting Guide: Common Purification Issues
This section addresses specific problems encountered during the purification of this compound.
Problem 1: Poor or No Separation During Column Chromatography
You observe streaking, overlapping spots on TLC, or broad, co-eluting peaks from your column chromatography, resulting in impure fractions.
Potential Causes:
-
Inappropriate Solvent System: The polarity of the eluent may be too high, causing all compounds to elute quickly, or too low, resulting in poor movement from the baseline.
-
Compound Instability on Silica: The acidic nature of standard silica gel can cause degradation of sensitive molecules. The chlorine atoms on the pyrimidine ring are activating groups, making the compound susceptible to nucleophilic attack by the silanol groups on the silica surface, especially if polar, nucleophilic solvents like methanol are used.
-
Presence of Tautomers: The N-H proton on the pyrrole ring can lead to tautomerization, which may result in peak broadening or splitting during chromatography.
-
Insoluble Impurities: The crude material may contain highly polar, baseline impurities that streak up the column, contaminating faster-moving fractions.
Recommended Solutions:
-
Systematic TLC Optimization: Before attempting column chromatography, meticulously optimize the mobile phase using TLC.[5]
-
Goal: Aim for a target Rf value of 0.25-0.35 for the desired product to ensure good separation on the column.
-
Starting Solvents: Begin with a non-polar solvent system like Hexanes/Ethyl Acetate or Toluene/Ethyl Acetate. Gradually increase the polarity.
-
Amine Additive: For polychlorinated heterocycles, which can interact strongly with acidic silica, adding a small amount of triethylamine (TEA) or pyridine (~0.1-1%) to the eluent can deactivate the silica surface, reduce streaking, and improve peak shape.[6]
-
-
Choosing the Right Stationary Phase:
-
Deactivated Silica: If degradation is suspected, use silica gel that has been pre-treated with a base (like TEA) or use commercially available deactivated silica gel.
-
Alumina: Neutral or basic alumina can be an alternative to silica gel for compounds that are sensitive to acid.
-
Reversed-Phase Chromatography: If normal-phase fails, consider reversed-phase (C18) chromatography, eluting with polar solvents like water/acetonitrile or water/methanol. This is particularly effective for separating compounds with minor differences in polarity.
-
-
Sample Loading Technique:
-
Dissolve the crude product in a minimal amount of a strong solvent (e.g., Dichloromethane or THF).
-
Adsorb this solution onto a small amount of silica gel (~1-2 times the weight of the crude product).
-
Dry this silica completely under vacuum to create a fine powder.
-
Carefully layer this powder on top of the packed column. This "dry loading" technique prevents the use of a strong solvent directly on the column, which often leads to band broadening and poor separation.[7]
-
Problem 2: Product Degradation or Formation of New Impurities During Workup/Purification
You notice the appearance of new spots on your TLC plate after purification, or your final yield is significantly lower than expected, suggesting product loss.
Potential Causes:
-
Hydrolysis: The chloro-substituents, particularly at the 2- and 4-positions of the pyrimidine ring, are susceptible to hydrolysis, especially under basic or strongly acidic aqueous conditions, forming hydroxyl- or oxo-derivatives.
-
Reaction with Nucleophilic Solvents: Using solvents like methanol or ethanol during extraction or chromatography can lead to nucleophilic substitution, replacing a chlorine atom with a methoxy or ethoxy group. This can be a significant issue if heating is involved.[8]
-
Instability at Non-Cryogenic Temperatures: Some related chlorinated pyrrolopyrimidines show instability and undergo side reactions at temperatures above -40 °C, especially in the presence of reagents.[4]
Recommended Solutions:
-
Use Aprotic Solvents: For extractions and chromatography, prioritize the use of aprotic solvents such as Dichloromethane (DCM), Ethyl Acetate (EtOAc), Tetrahydrofuran (THF), or Toluene.
-
Control pH During Extraction: If an aqueous wash is necessary, use neutral or slightly acidic water (e.g., brine or dilute citrate buffer) rather than strong bases like sodium hydroxide or sodium carbonate.
-
Temperature Control: Concentrate fractions under reduced pressure at low temperatures (≤ 40°C). Avoid prolonged heating. If the synthesis involves temperature-sensitive intermediates, ensure all steps are performed at the recommended cryogenic temperatures.[4]
-
Inert Atmosphere: While the final compound is generally stable, synthetic intermediates can be air-sensitive. Handling under an inert atmosphere (Nitrogen or Argon) can prevent oxidative side reactions.
Problem 3: Difficulty Removing a Persistent, Closely-Related Impurity
Despite careful chromatography, a persistent impurity remains in your final product, often with a very similar Rf value.
Potential Causes:
-
Isomeric Impurities: The synthesis may produce regioisomers or other structural isomers that have very similar polarities.
-
Incomplete Chlorination: Starting materials or intermediates that are di- or mono-chlorinated analogs of the final product are common process-related impurities.
-
Byproducts from Side Reactions: Self-condensation or reaction with reagents can create dimeric byproducts.
Recommended Solutions:
-
High-Resolution Chromatography:
-
Flash Chromatography: Use a finer mesh silica gel (e.g., 230-400 mesh) and apply positive pressure (flash chromatography) to improve resolution.[9]
-
Gradient Elution: Employ a very shallow solvent gradient. For example, start with 5% EtOAc in Hexanes and slowly increase to 15% over many column volumes. This can help resolve compounds with very close Rf values.
-
-
Recrystallization: This is a powerful technique for removing small amounts of impurities from a solid product.[10]
-
Solvent Screening: The key is finding a solvent (or solvent pair) in which the product is soluble when hot but sparingly soluble at room temperature or below, while the impurity remains in solution.[11]
-
Procedure: Dissolve the impure solid in the minimum amount of boiling solvent. If colored impurities are present, a small amount of activated charcoal can be added and then removed by hot filtration.[10][12] Allow the solution to cool slowly to promote the formation of pure crystals. Collect the crystals by vacuum filtration.[11]
Solvent/System Suitability for Polychlorinated Heterocycles Comments Toluene / Hexanes High Good for compounds with aromatic character. Dissolve in hot toluene, add hexanes until cloudy, then clarify with a drop of toluene and cool. Dichloromethane / Hexanes High A common and effective system. Be cautious of DCM's low boiling point. Ethyl Acetate / Hexanes Medium Can be effective, but the higher polarity of EtOAc may lead to higher solubility at room temperature, reducing yield.[13] Ethanol or Methanol Low (Caution!) High risk of reacting with the compound to form alkoxy impurities.[8] Generally not recommended unless proven to be inert for this specific molecule. -
-
Preparative HPLC: For very challenging separations or when extremely high purity (>99.5%) is required, preparative HPLC is the method of choice. It offers the highest resolution but is more costly and time-consuming.
Visual Workflow: Purification & Analysis Strategy
The following diagram outlines a systematic approach to purifying and validating this compound.
Caption: A typical workflow for the purification and quality control of the target compound.
Frequently Asked Questions (FAQs)
Q1: What is the expected appearance and stability of pure this compound?
A: The pure compound is typically an off-white to light yellow or pink solid.[14] It is generally stable when stored in a cool, dry place away from light and moisture. As a chlorinated heterocyclic compound, it shares stability characteristics with other chlorinated purines and pyrimidines, which are generally robust but can be susceptible to nucleophilic attack under harsh conditions.[15]
Q2: My compound is a pink or tan solid. Does this indicate impurity?
A: Not necessarily. While a pure white solid is ideal, minor coloration is common for this class of compounds and can arise from trace amounts of highly colored impurities or minor oxidative degradation that does not significantly affect the overall purity. A patent for a related compound describes obtaining a pink solid with 77% yield.[14] The key determinant of purity is analytical data (NMR, HPLC-MS), not color alone. However, if the color is dark (brown or black), significant impurities are likely present.
Q3: Can I use methanol in my chromatography solvent system to increase polarity?
A: It is strongly discouraged. Methanol is a nucleophile and can react with the activated chloro-positions on the pyrimidine ring, leading to the formation of methoxy-substituted byproducts. This reaction is often catalyzed by the silica gel itself. A study on the recrystallization of a different pyrimidine derivative, pyrimethamine, found that using methanol resulted in the formation of a toxic solvatomorph.[8] While not the same reaction, it highlights the risks of using reactive protic solvents. Stick to aprotic polar modifiers like ethyl acetate, acetone, or THF.
Q4: How do I effectively remove residual chromatography solvents from my final product?
A: Due to the compound's solid nature and relatively low volatility, residual solvents can be difficult to remove.
-
High Vacuum (Hi-Vac): Place the solid in a flask on a high-vacuum line for several hours. Gentle heating (e.g., 40-50°C) can help, but watch for any signs of sublimation or degradation.
-
Trituration/Lyophilization: If the compound is insoluble in a volatile, non-polar solvent like hexanes or pentane, you can triturate (slurry) the solid in it. This helps dissolve and wash away more polar residual solvents like ethyl acetate. The non-polar solvent is then easily removed under vacuum. For aqueous-based purifications, lyophilization (freeze-drying) is the most effective method for removing water.
Q5: What analytical techniques are essential to confirm the purity of the final product?
A: A combination of techniques is required for full confidence.
-
¹H NMR: To confirm the structure and check for proton-bearing impurities.
-
LC-MS (or UPLC-MS): This is the most crucial technique. It provides the purity profile (as % area under the curve) and confirms the molecular weight of the main peak and any impurities.
-
Elemental Analysis (C, H, N): Provides the elemental composition and is a classic standard for purity confirmation, especially for novel compounds or first-time syntheses. The results should be within ±0.4% of the theoretical values.
Troubleshooting Decision Tree
This diagram helps diagnose issues with low purity after an initial purification attempt.
Caption: A decision tree for troubleshooting impure samples post-chromatography.
References
- 1. Pyrrolopyrimidines: An update on recent advancements in their medicinal attributes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. chemcd.com [chemcd.com]
- 3. calpaclab.com [calpaclab.com]
- 4. Directed Lithiation of Protected 4-Chloropyrrolopyrimidine: Addition to Aldehydes and Ketones Aided by Bis(2-dimethylaminoethyl)ether - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Column chromatography - Wikipedia [en.wikipedia.org]
- 6. Normal-phase liquid chromatography retention behavior of polycyclic aromatic sulfur heterocycles and alkyl-substituted polycyclic aromatic sulfur heterocycle isomers on an aminopropyl stationary phase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. columbia.edu [columbia.edu]
- 8. The risk of recrystallization: changes to the toxicity and morphology of pyrimethamine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. orgchemboulder.com [orgchemboulder.com]
- 10. files.blogs.baruch.cuny.edu [files.blogs.baruch.cuny.edu]
- 11. m.youtube.com [m.youtube.com]
- 12. m.youtube.com [m.youtube.com]
- 13. Tips & Tricks [chem.rochester.edu]
- 14. CN102977104A - Synthesis of 2,4-dichloro-7-hydroxy-pyrrolo(2,3)pyrimidine - Google Patents [patents.google.com]
- 15. research-repository.uwa.edu.au [research-repository.uwa.edu.au]
Technical Support Center: Optimization of Reaction Conditions for 2,4,7-Trichloro-5H-pyrrolo[3,2-d]pyrimidine Functionalization
Welcome to the technical support center for the functionalization of 2,4,7-trichloro-5H-pyrrolo[3,2-d]pyrimidine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance, troubleshooting advice, and frequently asked questions (FAQs) to navigate the complexities of working with this versatile scaffold. The pyrrolo[3,2-d]pyrimidine core is a key structural motif in many biologically active compounds, and understanding its reactivity is crucial for successful drug discovery and development.[1][2]
I. Understanding the Reactivity of this compound
The this compound scaffold possesses three distinct reactive sites for functionalization: the C2, C4, and C7 positions. The inherent electronic properties of the fused ring system dictate a general hierarchy of reactivity, which can be modulated by reaction conditions.
-
C4 Position: Generally the most electrophilic and susceptible to nucleophilic aromatic substitution (SNAr). This is due to the stabilization of the Meisenheimer intermediate by the adjacent pyrimidine nitrogens.[3][4]
-
C2 Position: The second most reactive site for SNAr reactions. Its reactivity can be enhanced depending on the substituents present on the ring.
-
C7 Position: Typically the least reactive site towards nucleophilic attack. Functionalization at this position often requires more forcing conditions or alternative strategies like metal-catalyzed cross-coupling reactions.
II. Troubleshooting Guide: Common Issues and Solutions
This section addresses specific problems you may encounter during the functionalization of this compound.
Poor Regioselectivity in Nucleophilic Aromatic Substitution (SNAr)
Question: I am attempting a nucleophilic aromatic substitution with an amine on this compound, but I am getting a mixture of C2 and C4 substituted products. How can I improve the selectivity for the C4 position?
Answer:
Achieving high regioselectivity in SNAr reactions on dichloropyrimidines is a common challenge.[3][5] While the C4 position is generally favored, several factors can lead to the formation of a product mixture. Here’s a systematic approach to troubleshoot and optimize for C4 selectivity:
Underlying Principles: The regioselectivity of SNAr on dichloropyrimidines is governed by the relative stability of the Meisenheimer intermediates formed upon nucleophilic attack at C2 and C4.[6] Electron-withdrawing groups on the pyrimidine ring enhance the electrophilicity and stabilize the negative charge in the intermediate.
Troubleshooting Steps:
-
Lower the Reaction Temperature: SNAr reactions are often kinetically controlled. Lowering the temperature can favor the formation of the thermodynamically more stable C4-substituted product. Start at room temperature or even 0 °C and slowly warm the reaction if no conversion is observed.
-
Choice of Base: The nature and stoichiometry of the base can significantly impact selectivity.
-
Weak Bases: Use of a milder base, such as NaHCO₃ or K₂CO₃, can often improve C4 selectivity. Stronger bases like NaH or KHMDS can lead to deprotonation of the pyrrole nitrogen, altering the electronic properties of the ring and potentially reducing selectivity.
-
Tertiary Amines: Interestingly, tertiary amine nucleophiles have been shown to exhibit excellent C2 selectivity in some cases, which is a reversal of the typical reactivity.[7] If you are using a primary or secondary amine and observing poor selectivity, ensure your amine is not contaminated with tertiary amines.
-
-
Solvent Effects: The polarity of the solvent can influence the stability of the charged intermediates.
-
Aprotic Polar Solvents: Solvents like DMF, DMAc, or NMP are commonly used and generally favor SNAr reactions.
-
Protic Solvents: In some cases, the use of protic solvents like isopropanol or even water under acidic conditions can promote selective amination at the C4 position.[8]
-
-
Protecting Group Strategy: The pyrrole nitrogen (N5) is acidic and can be deprotonated under basic conditions. Protecting the N5 position with a suitable protecting group (e.g., SEM, Boc) can prevent this and may enhance C4 selectivity by altering the electron distribution in the ring system.
Experimental Workflow for Optimizing C4 Selectivity:
Caption: Workflow for optimizing C4 regioselectivity in SNAr reactions.
Low Yield or No Reaction in Palladium-Catalyzed Cross-Coupling
Question: I am trying to perform a Suzuki or Buchwald-Hartwig coupling at the C7 position of a 2,4-difunctionalized pyrrolo[3,2-d]pyrimidine, but I am observing low yields or recovery of my starting material. What are the likely causes and how can I improve the reaction?
Answer:
Palladium-catalyzed cross-coupling reactions are powerful tools for functionalizing the less reactive C7 position.[9][10] However, these reactions are often sensitive to various parameters.[11][12]
Underlying Principles: The success of a cross-coupling reaction depends on the efficiency of each step in the catalytic cycle: oxidative addition, transmetalation (for Suzuki) or coordination/deprotonation (for Buchwald-Hartwig), and reductive elimination. Aryl chlorides can be challenging substrates due to the strength of the C-Cl bond, making the oxidative addition step difficult.[11]
Troubleshooting Steps:
-
Catalyst and Ligand Selection: This is the most critical factor.
-
For Suzuki Coupling:
-
Catalysts: Pd(PPh₃)₄, PdCl₂(dppf), and pre-catalysts like those from the Buchwald group are good starting points.
-
Ligands: Bulky, electron-rich phosphine ligands such as SPhos, XPhos, or RuPhos are often necessary to facilitate the oxidative addition of aryl chlorides.
-
-
For Buchwald-Hartwig Amination:
-
Catalysts: Pd₂(dba)₃ or Pd(OAc)₂ are common precursors.
-
Ligands: Similar to Suzuki coupling, bulky electron-rich ligands like BINAP, Xantphos, or Josiphos ligands are often required.
-
-
-
Base Selection: The choice of base is crucial and depends on the specific coupling reaction.
-
Suzuki: K₂CO₃, K₃PO₄, or Cs₂CO₃ are frequently used. The presence of water can sometimes be beneficial, especially with K₃PO₄.[12]
-
Buchwald-Hartwig: Strong, non-nucleophilic bases like NaOtBu, LiHMDS, or K₃PO₄ are typically employed.
-
-
Solvent and Temperature:
-
Solvents: Anhydrous, deoxygenated solvents are essential. Common choices include toluene, dioxane, or THF.
-
Temperature: Higher temperatures are often required for coupling with aryl chlorides. Microwave irradiation can be a very effective way to achieve the necessary temperatures and shorten reaction times.[13]
-
-
Reagent Quality:
-
Catalyst: Ensure your palladium catalyst is not deactivated.
-
Boronic Acid/Ester (Suzuki): Boronic acids can dehydrate to form unreactive boroxines upon storage. Using freshly opened or purified boronic acid, or a more stable boronate ester (e.g., pinacol ester), can improve results.
-
Amine (Buchwald-Hartwig): Ensure the amine is pure and dry.
-
Data Summary for Initial Cross-Coupling Condition Screening:
| Parameter | Suzuki Coupling | Buchwald-Hartwig Amination |
| Pd Source | Pd(PPh₃)₄, PdCl₂(dppf) | Pd₂(dba)₃, Pd(OAc)₂ |
| Ligand | SPhos, XPhos, RuPhos | BINAP, Xantphos, Josiphos |
| Base | K₂CO₃, K₃PO₄, Cs₂CO₃ | NaOtBu, LiHMDS, K₃PO₄ |
| Solvent | Toluene, Dioxane, THF | Toluene, Dioxane, THF |
| Temperature | 80-120 °C (conventional), up to 150 °C (microwave) | 80-110 °C (conventional), up to 140 °C (microwave) |
III. Frequently Asked Questions (FAQs)
Q1: Can I selectively functionalize the C2 position in the presence of a chlorine at C4?
A1: Yes, this is possible, although it often requires specific strategies. While SNAr reactions with primary and secondary amines typically favor the C4 position, the use of tertiary amine nucleophiles can lead to selective substitution at C2.[7] Another approach involves specific palladium-catalyzed C-S coupling conditions that have been shown to favor the C2 position.[5]
Q2: I am observing hydrolysis of the chloro-substituents to hydroxyl groups as a side reaction. How can I prevent this?
A2: Hydrolysis can be a competing reaction, especially under basic conditions with residual water. To minimize this:
-
Use anhydrous solvents and reagents.
-
Run the reaction under an inert atmosphere (N₂ or Ar).
-
If using a base like K₃PO₄ for a Suzuki coupling, which can be hydrated, consider using anhydrous K₃PO₄ or adding a drying agent like molecular sieves.
-
In some amination reactions, acidic conditions in water have been shown to be effective and can suppress hydrolysis by protonating the heterocycle, making it more reactive towards the amine nucleophile than towards water.[8]
Q3: What analytical techniques are best for characterizing the products and confirming regiochemistry?
A3: A combination of techniques is recommended:
-
NMR Spectroscopy: ¹H and ¹³C NMR are essential for structural elucidation. For pyrrolo[3,2-d]pyrimidines, the chemical shifts of the pyrrole and pyrimidine protons are diagnostic. 2D NMR techniques like HMBC and NOESY can be invaluable for unambiguously assigning the position of substitution, especially in cases of complex substitution patterns.
-
Mass Spectrometry: To confirm the molecular weight of the product.
-
X-ray Crystallography: Provides definitive proof of structure and regiochemistry if a suitable crystal can be obtained.
Q4: Is it necessary to protect the pyrrole N-H during functionalization?
A4: Not always, but it is a critical consideration. The acidity of the N-H can lead to side reactions, particularly when using strong bases. N-H deprotonation can also alter the electronic properties of the ring, affecting reactivity and regioselectivity. If you are experiencing issues with low yield, complex product mixtures, or poor solubility of your starting material, N-protection is a worthwhile strategy to explore.
IV. Experimental Protocols
Protocol 1: Regioselective SNAr Amination at C4
This protocol provides a general starting point for the selective substitution of the C4-chloro group.
-
To a solution of this compound (1.0 eq) in anhydrous DMF (0.1 M) under an inert atmosphere, add the desired amine (1.1 eq).
-
Add K₂CO₃ (2.0 eq) and stir the reaction at room temperature.
-
Monitor the reaction progress by TLC or LC-MS. If the reaction is sluggish, gently warm to 40-50 °C.
-
Upon completion, dilute the reaction mixture with ethyl acetate and wash with water and brine.
-
Dry the organic layer over Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Protocol 2: Suzuki-Miyaura Cross-Coupling at C7
This protocol is for the functionalization of a 2,4-disubstituted-7-chloro-5H-pyrrolo[3,2-d]pyrimidine.
-
In a microwave vial, combine the 7-chloro-pyrrolo[3,2-d]pyrimidine (1.0 eq), the boronic acid or ester (1.5 eq), a suitable palladium catalyst (e.g., PdCl₂(dppf), 5 mol%), and base (e.g., K₂CO₃, 3.0 eq).
-
Add a mixture of anhydrous dioxane and water (e.g., 4:1 v/v) to achieve a concentration of ~0.1 M.
-
Seal the vial and heat in a microwave reactor to 120-150 °C for 30-60 minutes.
-
After cooling, dilute the mixture with a suitable organic solvent and filter through a pad of Celite.
-
Wash the filtrate with water and brine, then dry, and concentrate.
-
Purify by column chromatography.
V. Visualization of Reaction Pathways
Caption: Generalized pathways for SNAr and Suzuki coupling reactions.
VI. References
-
Understanding the highly variable Regioselectivity in SNAr reaction of Dichloropyrimidines. QM Magic Class | Chapter 29.
-
Green chemical principles based regioselective functionalization of 2,4,6-trichloropyrimidine-5-carbaldehyde: Application in the synthesis of new pyrimidines and pyrrolopyrimidine. (2022). Organic Preparations and Procedures International, 56(4), 412-417.
-
Diversity-oriented synthesis of functionalized pyrrolo[3,2-d]pyrimidines with variation of the pyrimidine ring nitrogen substituents. PubMed.
-
Synthesis of 2-chloro-5,7-dihydro-6H-pyrrolo[2,3-d]pyrimidin-6-one. ResearchGate.
-
Inverting the Conventional Site Selectivity of Cross-Coupling of 2,4-Dichloropyrimidines.
-
Synthesis of pyrrolo[3,2-d]pyrimidine-2,4(3H)-diones by domino C–N coupling/hydroamination reactions. Beilstein Journals.
-
Help troubleshooting a Buchwald-Hartwig amination? : r/chemistry. Reddit.
-
Room temperature nucleophilic aromatic substitution of 2-halopyridinium ketene hemiaminals with sulfur nucleophiles. ChemRxiv.
-
Diagnosing issues with a failed Suzuki coupling? : r/Chempros. Reddit.
-
Optimization of the reaction conditions. [a]. ResearchGate.
-
Functionalization of pyrrolo[2,3-d]pyrimidine by palladium-catalyzed cross-coupling reactions (review). OUCI.
-
Optimization of the reaction conditions*. ResearchGate.
-
Pyrrolopyrimidines: Design, Synthesis and Antitumor Properties of Novel Tricyclic Pyrrolo [2,3-d]pyrimidine Derivatives. MDPI.
-
The synthesis and bioactivity of pyrrolo[2,3-d]pyrimidine derivatives as tyrosine kinase inhibitors for NSCLC cells with EGFR mutations. PubMed.
-
Novel Water Soluble, Substituted Pyrrolo[3,2-d]pyrimidines: Design, Synthesis and Biological Evaluation as Antitubulin Antitumor Agents. PMC - NIH.
-
Regiocontroled SNAr and Palladium Cross-Coupling Reactions of 2,4,7-Trichloropyrido[3,2-d]pyrimidine. ResearchGate.
-
Promotion of Water as Solvent in Amination of 4-Chloropyrrolopyrimidines and Related Heterocycles under Acidic Conditions. PMC - NIH.
-
(PDF) ChemInform Abstract: Functionalization of Pyrrolo[2,3-d]pyrimidine by Palladium-Catalyzed Cross-Coupling Reactions. ResearchGate.
-
Cascade imination, Buchwald–Hartwig cross coupling and cycloaddition reaction: synthesis of pyrido[2,3-d]pyrimidines. RSC Publishing.
-
Buchwald–Hartwig and Suzuki–Miyaura Cross-Coupling using Pd–NHC (NHC = N-Heterocyclic Carbene) Complexes. Sigma-Aldrich.
-
Rapid room temperature Buchwald-Hartwig and Suzuki-Miyaura couplings of heteroaromatic compounds employing low catalyst loadings.
-
Buchwald-Hartwig coupling troubleshooting. Chemistry Stack Exchange.
-
Optimization of reaction condition. ResearchGate.
-
Nucleophilic aromatic substitution. Wikipedia.
-
Spectroscopic details on the molecular structure of pyrimidine‑2‑thiones heterocyclic compounds: computational and antiviral activity against the main protease enzyme of SARS-CoV-2. NIH.
-
Synthesis of Novel 5,6-Disubstituted Pyrrolo [2,3- d]Pyrimidine-2,4-Diones Via One-Pot Three Component Reactions. Sci-Hub.
-
Application Notes and Protocols: Nucleophilic Aromatic Substitution Reactions on Dichloropyrimidines. Benchchem.
-
Synthesis of pyrrolo[3,2-d]pyrimidine-2,4(3H)-diones by domino C–N coupling/hydroamination reactions. NIH.
-
Nucleophilic Aromatic Substitution: Introduction and Mechanism. Master Organic Chemistry.
-
(PDF) Concerted Nucleophilic Aromatic Substitution Reactions. ResearchGate.
-
(PDF) Regioselective Control of the S N Ar Amination of 5-Substituted-2,4-Dichloropyrimidines Using Tertiary Amine Nucleophiles. ResearchGate.
-
Identification and Optimization of Pyrrolo[3,2-d]pyrimidine Toll-like Receptor 7 (TLR7) Selective Agonists for the Treatment of Hepatitis B. PubMed.
-
Synthesis of New Pyrazolo[3,4-d]pyrimidine Derivatives: NMR Spectroscopic Characterization, X-Ray, Hirshfeld Surface Analysis, DFT, Molecular Docking, and Antiproliferative Activity Investigations. MDPI.
-
Regioselective Control of the SNAr Amination of 5-Substituted-2,4-Dichloropyrimidines Using Tertiary Amine Nucleophiles. PubMed.
-
Pyrrolo[2,3-d]pyrimidine derivatives as inhibitors of RET: Design, synthesis and biological evaluation. PubMed Central.
-
Antiproliferative activities of halogenated pyrrolo[3,2-d]pyrimidines. PMC - NIH.
-
Design, synthesis, and evaluation of 5-methyl-4-phenoxy-5H-pyrrolo[3,2-d]pyrimidine derivatives: novel VEGFR2 kinase inhibitors binding to inactive kinase conformation. PubMed.
-
Anticancer Properties of Halogenated Pyrrolo[3,2-d]pyrimidines with Decreased Toxicity via N5 Substitution. PubMed.
-
Discovery of 5-substituted pyrrolo[2,3-d]pyrimidine antifolates as dual acting inhibitors of glycinamide ribonucleotide formyltransferase and 5-aminoimidazole-4-carboxamide ribonucleotide formyltransferase in de novo purine nucleotide biosynthesis: implications of inhibiting 5-aminoimidazole-4-carboxamide ribonucleotide formyltransferase to AMPK activation and anti-tumor activity. PMC - NIH.
References
- 1. dacemirror.sci-hub.st [dacemirror.sci-hub.st]
- 2. Synthesis of pyrrolo[3,2-d]pyrimidine-2,4(3H)-diones by domino C–N coupling/hydroamination reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Understanding the highly variable Regioselectivity in SNAr reaction of Dichloropyrimidines - RCS Research Chemistry Services [rcs.wuxiapptec.com]
- 4. benchchem.com [benchchem.com]
- 5. Inverting the Conventional Site Selectivity of Cross-Coupling of 2,4-Dichloropyrimidines - PMC [pmc.ncbi.nlm.nih.gov]
- 6. masterorganicchemistry.com [masterorganicchemistry.com]
- 7. Regioselective Control of the SNAr Amination of 5-Substituted-2,4-Dichloropyrimidines Using Tertiary Amine Nucleophiles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Promotion of Water as Solvent in Amination of 4-Chloropyrrolopyrimidines and Related Heterocycles under Acidic Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Functionalization of pyrrolo[2,3-d]pyrimidine by palladium-catalyzed cross-coupling reactions (review) [ouci.dntb.gov.ua]
- 10. researchgate.net [researchgate.net]
- 11. reddit.com [reddit.com]
- 12. reddit.com [reddit.com]
- 13. researchgate.net [researchgate.net]
Technical Support Center: Purification of 2,4,7-Trichloro-5H-pyrrolo[3,2-d]pyrimidine by Chromatography
Welcome to the technical support center for the chromatographic purification of 2,4,7-Trichloro-5H-pyrrolo[3,2-d]pyrimidine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, practical solutions to common challenges encountered during the purification of this versatile heterocyclic compound.[1][2] The unique trichlorinated pyrrolopyrimidine core is a valuable building block in the synthesis of various bioactive molecules, particularly in pharmaceutical research.[1][2] However, its purification can present specific hurdles. This resource offers troubleshooting advice and detailed protocols to ensure you achieve high purity and yield in your experiments.
Frequently Asked Questions (FAQs) & Troubleshooting
Here we address common issues and questions that arise during the chromatographic purification of this compound.
Q1: My compound is showing poor solubility in the initial mobile phase. How can I effectively load it onto the column?
A1: Poor solubility in non-polar solvents is a frequent challenge with heterocyclic compounds like this compound. Direct loading of a solution is often problematic.
Root Cause: The polar nature of the pyrrolopyrimidine ring system, despite the presence of chlorine atoms, can lead to limited solubility in common non-polar solvents used for normal-phase chromatography, such as hexane or heptane.
Solution: Dry Loading
Dry loading is the recommended method to circumvent solubility issues. This technique involves adsorbing your crude material onto a small amount of silica gel before loading it onto the column.
Step-by-Step Dry Loading Protocol:
-
Dissolve the Crude Product: Dissolve your crude this compound in a minimal amount of a volatile solvent in which it is soluble (e.g., dichloromethane or chloroform/methanol mixture).
-
Adsorb onto Silica: In a round-bottom flask, add silica gel (approximately 2-3 times the weight of your crude product).
-
Mix and Evaporate: Add the solution of your compound to the silica gel. Mix thoroughly to ensure the compound is evenly distributed.
-
Dry Completely: Remove the solvent under reduced pressure (using a rotary evaporator) until a fine, free-flowing powder is obtained. Ensure all solvent is removed to prevent it from affecting the initial separation on the column.
-
Load the Column: Carefully add the silica-adsorbed sample to the top of the packed chromatography column.
Q2: I'm observing co-elution of my target compound with impurities. How can I improve the separation?
A2: Co-elution indicates that the chosen mobile phase is not providing sufficient resolution between your product and the impurities. Optimizing the solvent system is crucial.
Troubleshooting Steps:
-
Systematic TLC Analysis: Before scaling up to column chromatography, perform a thorough thin-layer chromatography (TLC) analysis to find the optimal solvent system.[3] The goal is to achieve a retention factor (Rf) of approximately 0.3 for your target compound, with clear separation from all impurity spots.[4]
-
Solvent System Optimization:
-
Start with a binary system: A common starting point for compounds like this is a mixture of a non-polar solvent (e.g., hexanes or heptane) and a more polar solvent (e.g., ethyl acetate).
-
Vary the polarity: Prepare several TLC plates with varying ratios of your chosen solvents (e.g., 9:1, 8:2, 7:3 hexanes:ethyl acetate).
-
Consider alternative solvents: If a simple binary system doesn't provide adequate separation, consider adding a third solvent or switching to a different solvent system. For instance, dichloromethane/methanol mixtures can be effective for polar compounds.[5]
-
| Solvent System Component | Purpose | Example |
| Primary Non-polar Solvent | Controls the overall elution speed. | Hexanes, Heptane |
| Polar Modifier | Increases the polarity of the mobile phase to elute more polar compounds. | Ethyl Acetate, Dichloromethane |
| Stronger Polar Modifier | Used in small amounts for highly polar compounds or to improve peak shape. | Methanol, Acetone |
-
Gradient Elution: If a single isocratic solvent system fails to separate all components, a gradient elution on the column is recommended. This involves starting with a less polar solvent mixture and gradually increasing the polarity during the chromatography run. This allows for the elution of non-polar impurities first, followed by your target compound, and finally, the more polar impurities.
Q3: My purified compound appears to be degrading on the silica gel column. What could be the cause and how can I prevent it?
A3: Chlorinated heterocyclic compounds can sometimes be sensitive to the acidic nature of standard silica gel, leading to degradation.
Potential Cause: The slightly acidic surface of silica gel can catalyze the decomposition of sensitive molecules, especially during long exposure times on the column.
Mitigation Strategies:
-
Deactivate the Silica Gel: You can neutralize the acidic sites on the silica gel by adding a small amount of a basic modifier to your eluent. A common practice is to add ~0.1% triethylamine (Et3N) to the mobile phase.[4] This is particularly useful if your impurities are acidic or if your target compound has basic nitrogen atoms that can strongly interact with the acidic silica.
-
Use an Alternative Stationary Phase: If degradation persists, consider using a less acidic stationary phase.
-
Neutral Alumina: Alumina can be a good alternative to silica gel. It is available in neutral, acidic, and basic forms. For your compound, neutral alumina would be a good starting point.
-
Reversed-Phase Chromatography: If the compound's stability on normal-phase media is a significant issue, reversed-phase chromatography (e.g., using a C18-functionalized silica) could be an effective alternative. In this case, the mobile phase would be a polar solvent system, such as a mixture of water and acetonitrile or methanol.
-
Q4: The yield of my purified product is low. Where could I be losing my compound?
A4: Low recovery can be attributed to several factors, from irreversible adsorption on the column to incomplete elution.
Troubleshooting Checklist:
-
Irreversible Adsorption: Highly polar compounds can sometimes bind irreversibly to the stationary phase. If you suspect this, after collecting your main product fractions, try flushing the column with a much more polar solvent (e.g., 10% methanol in dichloromethane) to see if any additional material elutes.
-
Improper Fraction Collection: Monitor the elution closely using TLC. Collect smaller fractions, especially around the expected elution volume of your product. Combine only the pure fractions for evaporation.
-
Volatility: While this compound is not extremely volatile, prolonged exposure to high vacuum at elevated temperatures during solvent removal can lead to some loss of product. Use moderate temperatures on the rotary evaporator.
-
Incomplete Transfer: Ensure all the crude material is loaded onto the column and that all purified fractions are completely transferred during the workup process.
Experimental Workflow and Protocols
A systematic approach is key to successful purification. The following workflow outlines the major steps, from initial analysis to final product isolation.
References
- 1. chemimpex.com [chemimpex.com]
- 2. chemimpex.com [chemimpex.com]
- 3. Column chromatography - Wikipedia [en.wikipedia.org]
- 4. Chromatography [chem.rochester.edu]
- 5. Novel Water Soluble, Substituted Pyrrolo[3,2-d]pyrimidines: Design, Synthesis and Biological Evaluation as Antitubulin Antitumor Agents - PMC [pmc.ncbi.nlm.nih.gov]
stability issues of 2,4,7-Trichloro-5H-pyrrolo[3,2-d]pyrimidine under acidic/basic conditions
Welcome to the Technical Support Center for 2,4,7-Trichloro-5H-pyrrolo[3,2-d]pyrimidine. This guide is designed for researchers, scientists, and drug development professionals to provide insights and troubleshooting advice for handling this reactive heterocyclic compound. The information is curated by our senior application scientists based on established chemical principles and data from analogous structures.
Frequently Asked Questions (FAQs) - Stability and Handling
Q1: What are the primary stability concerns for this compound?
The main stability concern for this compound is its susceptibility to nucleophilic substitution and potential degradation under both acidic and basic conditions. The electron-deficient pyrimidine ring, substituted with three chlorine atoms, is highly activated towards nucleophilic attack.
Similar heterocyclic compounds, such as pyrrolo[3,4-c]pyridine-1,3-dione derivatives, have been shown to be extremely unstable in alkaline media and labile under acidic conditions[1]. Therefore, careful control of pH during reactions and storage is critical.
Q2: How does this compound behave under basic conditions?
Under basic conditions, this compound is expected to be highly reactive. The primary degradation pathway is likely hydrolysis, where the chlorine atoms are displaced by hydroxide ions to form hydroxylated pyrrolo[3,2-d]pyrimidines. This can occur stepwise, leading to a mixture of mono-, di-, and tri-hydroxylated products.
Potential Reactions Under Basic Conditions:
-
Hydrolysis: Stepwise replacement of chloro groups with hydroxyl groups.
-
Amination: Reaction with primary or secondary amines to displace chloro groups.
-
Alkoxylation: Reaction with alkoxides to form ether derivatives.
Due to the high reactivity, it is recommended to use mild bases and anhydrous conditions if the goal is to perform a controlled substitution reaction.
Q3: What is the expected stability of this compound under acidic conditions?
While generally more stable under acidic than basic conditions, this compound can still undergo degradation. The pyrrole nitrogen can be protonated, which may lead to ring-opening or other rearrangements, although this is generally less favorable than nucleophilic substitution on the pyrimidine ring.
Studies on similar structures suggest lability in acidic media[1]. Therefore, prolonged exposure to strong acids should be avoided. If acidic conditions are necessary for a reaction, it is advisable to use the mildest possible acid and monitor the reaction closely for the formation of byproducts.
Troubleshooting Guide
This section addresses specific issues that may be encountered during experiments with this compound.
Issue 1: Low yield in a nucleophilic substitution reaction.
| Possible Cause | Troubleshooting Steps |
| Degradation of starting material | Ensure the starting material is pure and has been stored under anhydrous and inert conditions. Perform a quick purity check (e.g., TLC, NMR) before use. |
| Competitive hydrolysis | If using a protic solvent or if water is present, hydrolysis can compete with the desired substitution. Use anhydrous solvents and reagents. Consider using a non-nucleophilic base if a base is required. |
| Incorrect stoichiometry | The stoichiometry of the nucleophile and base (if used) is critical. An excess of a strong base can promote degradation. Perform small-scale optimizations to find the ideal ratio. |
| Low reaction temperature | While higher temperatures can increase the reaction rate, they can also accelerate degradation. Try running the reaction at a lower temperature for a longer period. |
Issue 2: Formation of multiple products in a reaction.
| Possible Cause | Troubleshooting Steps |
| Stepwise substitution | The three chlorine atoms can be substituted sequentially. To favor monosubstitution, use a limiting amount of the nucleophile and a lower reaction temperature. |
| Hydrolysis byproducts | As mentioned, the presence of water can lead to hydroxylated byproducts. Ensure all glassware, solvents, and reagents are rigorously dried. |
| Ring degradation | Under harsh conditions (strong acid/base, high temperature), the pyrrolopyrimidine core may degrade. Monitor the reaction by TLC or LC-MS to identify the onset of degradation and adjust conditions accordingly. |
Issue 3: Inconsistent reaction outcomes.
| Possible Cause | Troubleshooting Steps |
| Variability in reagent quality | The purity of this compound and other reagents can affect the reaction. Use reagents from a reliable source and consider repurification if necessary. |
| Atmospheric moisture | The compound is sensitive to moisture. Handle it in a glovebox or under an inert atmosphere (e.g., argon, nitrogen). |
| Light sensitivity | While not explicitly documented for this compound, related chloropyridines can be light-sensitive[2]. As a precaution, conduct reactions in flasks protected from light. |
Experimental Protocols
Protocol 1: General Handling and Storage of this compound
-
Storage: Store the compound in a tightly sealed container, preferably under an inert atmosphere (argon or nitrogen), at low temperatures (-20°C is recommended for long-term storage). Protect from light.
-
Handling: Handle in a glovebox or a fume hood with low humidity. Use dry glassware and syringes for transfers.
-
Solvent Selection: For storage in solution, use anhydrous, non-protic solvents such as dioxane, THF, or toluene. Avoid alcohols or water unless they are part of the intended reaction.
Protocol 2: Monitoring Stability by High-Performance Liquid Chromatography (HPLC)
This protocol provides a framework for a simple stability study.
-
Stock Solution Preparation: Prepare a stock solution of this compound in a suitable anhydrous solvent (e.g., acetonitrile) at a known concentration (e.g., 1 mg/mL).
-
Stress Conditions:
-
Acidic: Dilute the stock solution in a solution of 0.1 M HCl in acetonitrile/water.
-
Basic: Dilute the stock solution in a solution of 0.1 M NaOH in acetonitrile/water.
-
Neutral: Dilute the stock solution in acetonitrile/water.
-
-
Time Points: Analyze the samples by HPLC at various time points (e.g., 0, 1, 4, 8, 24 hours).
-
HPLC Analysis: Use a reverse-phase C18 column with a suitable mobile phase gradient (e.g., water/acetonitrile with 0.1% formic acid or trifluoroacetic acid). Monitor the disappearance of the parent peak and the appearance of new peaks corresponding to degradation products.
-
Data Analysis: Plot the percentage of the parent compound remaining over time to assess the degradation rate under each condition.
Visualizing Potential Degradation Pathways
The following diagrams illustrate the likely initial steps of degradation under basic and acidic conditions based on general chemical principles of similar heterocyclic systems.
"this compound" [fillcolor="#4285F4", fontcolor="#FFFFFF"]; "Monohydroxylated_Product" [label="Monohydroxylated Product"]; "Dihydroxylated_Product" [label="Dihydroxylated Product"];
"this compound" -> "Monohydroxylated_Product" [label="OH-"]; "Monohydroxylated_Product" -> "Dihydroxylated_Product" [label="OH-"]; }
Caption: Stepwise hydrolysis under basic conditions."this compound" [fillcolor="#EA4335", fontcolor="#FFFFFF"]; "Protonated_Species" [label="Protonated Species"]; "Ring_Opened_Products" [label="Ring-Opened Products"];
"this compound" -> "Protonated_Species" [label="H+"]; "Protonated_Species" -> "Ring_Opened_Products" [label="Potential Rearrangement"]; }
Caption: Potential protonation and subsequent rearrangement under acidic conditions.References
- 1. Forced Degradation and Photodegradation Studies of Pyrrolo[3,4-c]pyridine-1,3-dione Derivatives as Analgesic Active Compounds Using HPLC, UV and IR Spectrometry, and HPLC/MS Methods - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Photodegradation of 2-chloropyridine in aqueous solution: Reaction pathways and genotoxicity of intermediate products - PubMed [pubmed.ncbi.nlm.nih.gov]
Navigating the Synthesis of 2,4,7-Trichloro-5H-pyrrolo[3,2-d]pyrimidine: A Technical Support Guide
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides a comprehensive guide to the large-scale synthesis of 2,4,7-Trichloro-5H-pyrrolo[3,2-d]pyrimidine, a crucial intermediate in the development of various therapeutics. Drawing from established principles of heterocyclic chemistry and process scale-up, this document addresses common challenges, offers detailed troubleshooting, and answers frequently asked questions to support your experimental success.
Section 1: Synthetic Strategy Overview & Core Challenges
The synthesis of this compound typically proceeds via a multi-step route, culminating in a challenging triple chlorination. A plausible and commonly employed strategy involves the initial construction of the pyrrolo[3,2-d]pyrimidine-2,4-dione core, followed by chlorination of the pyrimidine ring and subsequent chlorination of the pyrrole ring.
The primary challenges in the large-scale synthesis of this molecule are:
-
Controlling Chlorination Regioselectivity: Achieving selective chlorination at the 2, 4, and 7 positions without significant side-product formation.
-
Harsh Reaction Conditions: The use of aggressive chlorinating agents like phosphorus oxychloride (POCl₃) necessitates careful control of reaction parameters to avoid degradation and ensure safety.
-
Product Isolation and Purification: Separating the desired trichlorinated product from a complex mixture of under-chlorinated and over-chlorinated byproducts, as well as reaction residues.
-
Scale-Up Issues: Managing the exothermic nature of chlorination reactions and ensuring consistent product quality at a larger scale.
Below is a workflow diagram illustrating a potential synthetic approach:
Caption: A potential synthetic workflow for this compound.
Section 2: Troubleshooting Guide - Common Issues and Solutions
This section addresses specific problems that may be encountered during the synthesis in a question-and-answer format.
Q1: My initial chlorination of the pyrrolo[3,2-d]pyrimidine-2,4-dione with POCl₃ is incomplete, resulting in a mixture of mono- and di-chlorinated products. How can I drive the reaction to completion?
A1: Incomplete dichlorination is a common issue. Here are several factors to investigate:
-
Reaction Temperature and Time: Ensure the reaction is heated to a sufficiently high temperature (typically reflux, around 105-110 °C for neat POCl₃) for an adequate duration. On a large scale, heat transfer can be less efficient, so longer reaction times may be necessary. Monitor the reaction by TLC or HPLC to determine the optimal time.
-
Excess POCl₃: While equimolar approaches are being developed for greener chemistry, on a large scale, using a significant excess of POCl₃ (5-10 equivalents) often ensures complete conversion.[1] However, this presents challenges in the workup.
-
Addition of a Base: The addition of a tertiary amine base, such as N,N-diisopropylethylamine (DIPEA) or pyridine, can facilitate the chlorination. The base can help to activate the substrate and neutralize the HCl generated during the reaction.[2][3]
-
Use of Co-reagents: In some cases, the addition of phosphorus pentachloride (PCl₅) to the POCl₃ can create a more potent chlorinating mixture, driving the reaction to completion.[4]
Q2: During the workup of the POCl₃ reaction, I'm observing a violent exotherm and difficulty in isolating my product. What is the safest and most effective workup procedure on a large scale?
A2: Quenching excess POCl₃ is highly exothermic and must be performed with extreme caution. A "reverse quench" is the recommended and safest procedure.[5]
Step-by-Step Large-Scale Workup Protocol:
-
Preparation: In a separate, appropriately sized reactor equipped with a robust overhead stirrer and a temperature probe, place a large volume of crushed ice and water, or a cold aqueous solution of a weak base like sodium bicarbonate or sodium acetate.
-
Cooling: Cool the POCl₃ reaction mixture to room temperature or below.
-
Slow Addition: Slowly and carefully add the cooled reaction mixture to the vigorously stirred ice/water or basic solution. The temperature of the quench mixture should be carefully monitored and maintained below a safe threshold (e.g., 20-25 °C) by controlling the addition rate and, if necessary, external cooling.
-
Neutralization: After the addition is complete, continue stirring and slowly add a base (e.g., saturated sodium bicarbonate solution or solid sodium carbonate in portions) to neutralize the acidic mixture to a pH of 7-8. Be cautious of gas evolution (CO₂).
-
Extraction: Once neutralized, extract the aqueous slurry with a suitable organic solvent (e.g., ethyl acetate, dichloromethane).
-
Washing: Wash the combined organic layers with water and then brine to remove inorganic salts.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
Q3: The second chlorination step to introduce the chlorine at the 7-position is giving low yields and multiple byproducts. What are the key parameters to control?
A3: Chlorination of the pyrrole ring is sensitive to reaction conditions.
-
Choice of Chlorinating Agent: N-Chlorosuccinimide (NCS) is a common and effective reagent for the chlorination of pyrrole rings. Other reagents like sulfuryl chloride (SO₂Cl₂) can also be used, but may be less selective.
-
Solvent: The choice of solvent is critical. Aprotic solvents like tetrahydrofuran (THF), dichloromethane (DCM), or acetonitrile are typically used.[6]
-
Temperature Control: This reaction is often performed at low temperatures (e.g., 0 °C to room temperature) to control selectivity and minimize side reactions.
-
Stoichiometry: Use a slight excess of the chlorinating agent (e.g., 1.1-1.2 equivalents of NCS) to ensure complete conversion of the starting material. Adding the NCS portion-wise can help to control the reaction.
-
Protection of the Pyrrole Nitrogen: In some cases, protecting the pyrrole nitrogen (N5) prior to chlorination can improve the yield and regioselectivity. However, this adds extra steps to the synthesis.
Q4: I am struggling with the final purification of this compound. What are the recommended methods for obtaining a high-purity product on a large scale?
A4: Purification of polychlorinated heterocycles can be challenging due to similar polarities of the desired product and its chlorinated analogs.
-
Column Chromatography: For laboratory scale, silica gel column chromatography is the most common method. A gradient elution with a non-polar solvent system (e.g., hexanes/ethyl acetate) is typically effective. For large-scale purification, medium pressure liquid chromatography (MPLC) or flash chromatography systems are employed.
-
Recrystallization: If a suitable solvent system can be identified, recrystallization is an excellent method for large-scale purification. Experiment with various solvents and solvent mixtures (e.g., ethanol/water, toluene/hexanes, dichloromethane/hexanes) to find conditions that provide good recovery of the pure product.
-
Slurry Wash: If the product has low solubility in a particular solvent in which the impurities are soluble, a slurry wash can be an effective purification step. The crude product is stirred as a slurry in the solvent, filtered, and washed.
Section 3: Frequently Asked Questions (FAQs)
Q1: What is the likely starting material for the large-scale synthesis of this compound?
A1: A common and commercially available starting point is pyrrolo[3,2-d]pyrimidine-2,4(3H,5H)-dione . This precursor already contains the fused ring system and allows for a more direct route to the target molecule through subsequent chlorination steps.[7]
Q2: What are the primary safety concerns when working with phosphorus oxychloride (POCl₃) on a large scale?
A2: POCl₃ is a highly corrosive and toxic substance that reacts violently with water. Key safety precautions include:
-
Personal Protective Equipment (PPE): Always use appropriate PPE, including chemical-resistant gloves, a lab coat, and full-face protection (face shield and safety goggles).[2][6]
-
Ventilation: All manipulations should be performed in a well-ventilated fume hood.[2][6]
-
Anhydrous Conditions: Ensure all glassware and reagents are dry to prevent uncontrolled reactions.
-
Emergency Preparedness: Have an emergency shower and eyewash station readily accessible. Ensure personnel are trained in handling spills and exposures.[2][6][8]
Q3: What analytical techniques are recommended for monitoring the reaction progress and characterizing the final product?
A3: A combination of chromatographic and spectroscopic techniques is essential:
-
Thin-Layer Chromatography (TLC): A quick and easy method for monitoring the disappearance of starting materials and the appearance of products.
-
High-Performance Liquid Chromatography (HPLC): Provides quantitative information on the reaction progress, purity of the product, and the presence of impurities.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are crucial for confirming the structure of the final product and intermediates. The chemical shifts will be influenced by the number and position of the chlorine atoms.[6][8]
-
Mass Spectrometry (MS): Confirms the molecular weight of the product and can provide fragmentation patterns that help in structure elucidation.[6][9]
Q4: Are there any "greener" alternatives to using a large excess of POCl₃ for the chlorination step?
A4: Yes, research is ongoing to develop more environmentally friendly chlorination methods. Some approaches include:
-
Solvent-Free Reactions: Performing the chlorination with a near-equimolar amount of POCl₃ in a sealed reactor at high temperatures can be highly efficient and reduces waste.[3][5]
-
Alternative Chlorinating Agents: Other reagents like oxalyl chloride or thionyl chloride can be used, but their effectiveness and selectivity for this specific transformation would need to be evaluated.[2]
Section 4: Data Summary & Experimental Protocols
Table 1: Key Reagents and Typical Reaction Conditions
| Step | Reaction | Key Reagents | Typical Solvent | Temperature | Key Considerations |
| 1 | Di-chlorination | Pyrrolo[3,2-d]pyrimidine-2,4-dione, POCl₃ (excess), DIPEA (optional) | Neat POCl₃ or high-boiling solvent | Reflux (105-110 °C) | Highly exothermic workup; requires anhydrous conditions. |
| 2 | Mono-chlorination | 2,4-Dichloro-5H-pyrrolo[3,2-d]pyrimidine, NCS | Anhydrous THF or DCM | 0 °C to RT | Protect from light; control stoichiometry to avoid over-chlorination. |
Illustrative Experimental Protocol (Lab Scale)
Step 1: Synthesis of 2,4-Dichloro-5H-pyrrolo[3,2-d]pyrimidine
-
To a round-bottom flask equipped with a reflux condenser and a nitrogen inlet, add pyrrolo[3,2-d]pyrimidine-2,4(3H,5H)-dione (1.0 eq).
-
Carefully add phosphorus oxychloride (5-10 eq) and N,N-diisopropylethylamine (1.1 eq).
-
Heat the reaction mixture to reflux (105-110 °C) and maintain for 4-6 hours, monitoring by TLC or HPLC until the starting material is consumed.
-
Cool the reaction mixture to room temperature.
-
Perform a reverse quench by slowly adding the reaction mixture to a vigorously stirred mixture of crushed ice and water.
-
Neutralize the aqueous mixture to pH 7-8 with a saturated solution of sodium bicarbonate.
-
Extract the product with ethyl acetate (3 x volume of aqueous layer).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude product.
Step 2: Synthesis of this compound
-
Dissolve the crude 2,4-Dichloro-5H-pyrrolo[3,2-d]pyrimidine (1.0 eq) in anhydrous THF in a round-bottom flask under a nitrogen atmosphere and cool to 0 °C in an ice bath.
-
Add N-Chlorosuccinimide (1.1 eq) portion-wise over 30 minutes, keeping the temperature below 5 °C.
-
Allow the reaction to stir at 0 °C for 1 hour and then warm to room temperature, stirring for an additional 2-4 hours. Monitor the reaction by TLC or HPLC.
-
Upon completion, quench the reaction with a saturated aqueous solution of sodium thiosulfate.
-
Extract the product with ethyl acetate.
-
Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography (e.g., gradient of 0-20% ethyl acetate in hexanes) to afford the pure this compound.
Caption: A troubleshooting decision tree for common synthesis challenges.
Section 5: References
-
Anticancer Properties of Halogenated Pyrrolo[3,2-d]pyrimidines with Decreased Toxicity Via N5 Substitution. (2018). ChemMedChem, 13(6), 549-555. Available from: --INVALID-LINK--
-
Synthesis of 2,4-dichloro-7-hydroxy-pyrrolo(2,3)pyrimidine. Google Patents. Available from: --INVALID-LINK--
-
Antiproliferative activities of halogenated pyrrolo[3,2-d]pyrimidines. (2015). Bioorganic & Medicinal Chemistry, 23(17), 5483-5490. Available from: --INVALID-LINK--
-
Technical Support Center: Post-Reaction Workup for Quenching Excess Phosphorus Oxychloride. Benchchem. Available from: --INVALID-LINK--
-
Mass Spectral Fragmentation Modes of Some New Pyrimidinethiones, Thiazolo[3,2-a]Pyrimidines and Bis-Pyrimidines. (2016). Journal of Heterocyclic Chemistry, 53(5), 1545-1552. Available from: --INVALID-LINK--
-
Pyrrolopyrimidines: Design, Synthesis and Antitumor Properties of Novel Tricyclic Pyrrolo [2,3-d]pyrimidine Derivatives. (2022). Molecules, 27(14), 4492. Available from: --INVALID-LINK--
-
Accuracy vs time dilemma on the prediction of NMR chemical shifts: a case study (chloropyrimidines). (2013). Magnetic Resonance in Chemistry, 51(12), 823-830. Available from: --INVALID-LINK--
-
Selected Publications and Patents from 2005–2019. Curia Global. Available from: --INVALID-LINK--
-
Why we should use pocl3/pcl5 mixture in chlorination of pyrimidine and not only pocl3 ? ResearchGate. Available from: --INVALID-LINK--
-
One-pot, three-component Synthesis of pyrrolo[2,3-d]pyrimidine Derivatives. (2018). Revista de la Sociedad Química de México, 62(2), 1-9. Available from: --INVALID-LINK--
-
Calculated and experimental 13C NMR chemical shifts. ResearchGate. Available from: --INVALID-LINK--
-
Synthesis of pyrrolo[3,2-d]pyrimidine-2,4(3H)-diones by domino C–N coupling/hydroamination reactions. (2016). Beilstein Journal of Organic Chemistry, 12, 1008-1015. Available from: --INVALID-LINK--
-
Large-Scale Solvent-Free Chlorination of Hydroxy-Pyrimidines, -Pyridines, -Pyrazines and -Amides Using Equimolar POCl3. (2012). Molecules, 17(4), 4593-4603. Available from: --INVALID-LINK--
-
Synthesis of 4-chloro-7H-pyrrolo[2,3-d]pyrimidine and 2,4-dichloro-7H. ResearchGate. Available from: --INVALID-LINK--
-
One-pot three-component Synthesis of pyrrolo[2,3-d]pyrimidine Derivatives. (2018). Revista de la Sociedad Química de México, 62(2). Available from: --INVALID-LINK--
-
Preparation method of 2, 4-dichloro-7H-pyrrolo [2, 3-D] pyrimidine. Patsnap Eureka. Available from: --INVALID-LINK--
-
POCl -PCl mixture: A robust chlorinating agent. (2019). Journal of the Indian Chemical Society, 96(11), 1435-1442. Available from: --INVALID-LINK--
-
Synthesis and antiproliferative activity of 2,4-disubstituted 6-aryl-7H-pyrrolo[3,2-d]pyrimidin-7-one 5-oxides. (2009). Bioorganic & Medicinal Chemistry, 17(14), 4955-4960. Available from: --INVALID-LINK--
-
Processes for preparing JAK inhibitors and related intermediate compounds. Google Patents. Available from: --INVALID-LINK--
-
Halogenated Pyrrolopyrimidines with Low MIC on Staphylococcus aureus and Synergistic Effects with an Antimicrobial Peptide. (2022). Antibiotics, 11(8), 1011. Available from: --INVALID-LINK--
-
Exploring the Potential of Multinuclear Solid‐State 1H, 13C, and 35Cl Magnetic Resonance To Characterize Static and Dynamic Disorder in Pharmaceutical Hydrochlorides. (2021). Molecular Pharmaceutics, 18(10), 3865-3875. Available from: --INVALID-LINK--
-
Synthesis of pyrrolo[3,2-d]pyrimidine-2,4(3H)-diones by domino C–N coupling/hydroamination reactions. (2016). Beilstein Journal of Organic Chemistry, 12, 1008-1015. Available from: --INVALID-LINK--
-
Pyrrolopyrimidine compounds and their uses. Google Patents. Available from: --INVALID-LINK--
-
Mass Spectrometry: Fragmentation. Available from: --INVALID-LINK--
-
One-pot, three-component Synthesis of pyrrolo[2,3-d]pyrimidine Derivatives. (2018). Revista de la Sociedad Química de México, 62(2). Available from: --INVALID-LINK--
-
Pyrrolopyrimidine derivatives, and preparation method and application thereof. Google Patents. Available from: --INVALID-LINK--
-
Promotion of Water as Solvent in Amination of 4-Chloropyrrolopyrimidines and Related Heterocycles under Acidic Conditions. (2014). ACS Sustainable Chemistry & Engineering, 2(3), 497-503. Available from: --INVALID-LINK--
-
Synthesis, isolation and purification of C10-C13 polychloro-n- alkanes for use as standards in environmental analysis. ResearchGate. Available from: --INVALID-LINK--
-
Synthesis of pyrazolopyrimidinones using a “one-pot” approach under microwave irradiation. (2012). Arkivoc, 2012(5), 184-195. Available from: --INVALID-LINK--
-
Mass spectral fragmentation modes of some new pyrimidinethiones, thiazolo[3,2-a]pyrimidines and bis-pyrimidines. ResearchGate. Available from: --INVALID-LINK--
-
Mass Spectrometry: Interpreting Fragmentation Patterns. YouTube. Available from: --INVALID-LINK--
-
Prediction of Fragmentation Pathway of Natural Products, Antibiotics, and Pesticides by ChemFrag. (2021). Metabolites, 11(11), 743. Available from: --INVALID-LINK--
-
Analysis of polychlorinated n-alkanes in environmental samples. ResearchGate. Available from: --INVALID-LINK--
-
Polychlorinated alkanes in indoor environment: A review of levels, sources, exposure, and health implications for chlorinated paraffin mixtures. (2020). Environment International, 143, 105933. Available from: --INVALID-LINK--
-
Environmental chemistry and toxicology of polychlorinated n-alkanes. (2000). Environmental Toxicology and Chemistry, 19(3), 708-725. Available from: --INVALID-LINK--
-
MySkinRecipes. Available from: --INVALID-LINK--
References
- 1. CAS 1053228-28-6 | 2,4,5-trichloro-7H-pyrrolo[2,3-d]pyrimidine - Synblock [synblock.com]
- 2. CN102977104A - Synthesis of 2,4-dichloro-7-hydroxy-pyrrolo(2,3)pyrimidine - Google Patents [patents.google.com]
- 3. chemimpex.com [chemimpex.com]
- 4. article.sapub.org [article.sapub.org]
- 5. Identification of novel pyrrolopyrimidine and pyrrolopyridine derivatives as potent ENPP1 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Pyrrolopyrimidines: Design, Synthesis and Antitumor Properties of Novel Tricyclic Pyrrolo [2,3-d]pyrimidine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Antiproliferative activities of halogenated pyrrolo[3,2-d]pyrimidines - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Accuracy vs time dilemma on the prediction of NMR chemical shifts: a case study (chloropyrimidines) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. 2,4-dichloro-7-Methyl-7H-pyrrolo[2,3-d]pyriMidine synthesis - chemicalbook [chemicalbook.com]
Technical Support Center: Synthesis of 2,4,7-Trichloro-5H-pyrrolo[3,2-d]pyrimidine
This technical support guide is intended for researchers, scientists, and drug development professionals engaged in the synthesis of 2,4,7-Trichloro-5H-pyrrolo[3,2-d]pyrimidine. This valuable heterocyclic scaffold is a key intermediate in the development of various therapeutic agents. This guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) to address common challenges encountered during its synthesis, with a focus on byproduct identification and mitigation.
Troubleshooting Guide: Navigating the Synthesis of this compound
The chlorination of the pyrrolo[3,2-d]pyrimidine core to obtain the desired 2,4,7-trichloro derivative is a critical transformation that can be accompanied by the formation of several byproducts. Understanding the origin of these impurities is key to optimizing reaction conditions and achieving high purity of the target molecule.
Issue 1: Presence of Incompletely Chlorinated Byproducts
Symptom: Your reaction mixture analysis (e.g., by LC-MS or TLC) shows the presence of species with molecular weights corresponding to mono- and di-chlorinated pyrrolo[3,2-d]pyrimidines alongside your desired trichloro-product.
Causality: The stepwise chlorination of the precursor, typically a dihydroxy- or hydroxy-chloro-pyrrolo[3,2-d]pyrimidine, may be incomplete. This can be due to several factors:
-
Insufficient Chlorinating Agent: The stoichiometry of the chlorinating agent, most commonly phosphorus oxychloride (POCl₃), may be inadequate for the complete conversion of all hydroxyl groups.
-
Suboptimal Reaction Temperature or Time: The reaction may not have been heated at a sufficiently high temperature or for a long enough duration to drive the chlorination to completion.
-
Deactivation of the Chlorinating Agent: Moisture in the reaction setup can lead to the decomposition of POCl₃, reducing its effective concentration.
Recommended Solutions:
-
Reagent Stoichiometry: Ensure a sufficient excess of POCl₃ is used. A molar ratio of 3-5 equivalents of POCl₃ per hydroxyl group is a common starting point.
-
Reaction Conditions: Gradually increase the reaction temperature and/or extend the reaction time. Monitor the reaction progress by a suitable analytical method (e.g., TLC, LC-MS) to determine the optimal conditions for complete conversion.
-
Anhydrous Conditions: Meticulously dry all glassware and reagents before use. Perform the reaction under an inert atmosphere (e.g., nitrogen or argon) to prevent the ingress of atmospheric moisture.
| Byproduct Class | Potential Structures | Molecular Weight ( g/mol ) |
| Dichloro- | 2,4-dichloro-5H-pyrrolo[3,2-d]pyrimidine | 188.01 |
| 2,7-dichloro-5H-pyrrolo[3,2-d]pyrimidine | 188.01 | |
| 4,7-dichloro-5H-pyrrolo[3,2-d]pyrimidine | 188.01 | |
| Monochloro- | 2-chloro-5H-pyrrolo[3,2-d]pyrimidine | 153.57[1] |
| 4-chloro-5H-pyrrolo[3,2-d]pyrimidine | 153.57[2] | |
| 7-chloro-5H-pyrrolo[3,2-d]pyrimidine | 153.57 |
Table 1. Potential incompletely chlorinated byproducts in the synthesis of this compound.
Issue 2: Formation of Hydrolysis Byproducts
Symptom: A significant amount of a byproduct with a molecular weight corresponding to a dichloro-hydroxy-pyrrolo[3,2-d]pyrimidine is observed, particularly after aqueous workup. This is often accompanied by the recovery of starting material if the precursor is a dihydroxy- or trihydroxy- species.[3]
Causality: The chloro-substituents on the pyrrolo[3,2-d]pyrimidine ring, particularly at the 4-position, are susceptible to hydrolysis.[3] This reversion to the hydroxyl group is often exacerbated during the quenching of excess POCl₃ with water or aqueous bases.[3]
Recommended Solutions:
-
Anhydrous Workup: Where possible, opt for a non-aqueous workup. This can involve the removal of excess POCl₃ under reduced pressure before proceeding with purification.
-
Careful Quenching: If an aqueous quench is unavoidable, it should be performed at low temperatures (e.g., by adding the reaction mixture to crushed ice). This helps to dissipate the heat generated from the exothermic reaction of POCl₃ with water and minimizes the rate of hydrolysis.
-
pH Control: During workup, maintain the pH in the neutral to slightly acidic range, as strongly basic conditions can promote hydrolysis.
Experimental Protocol: Optimized Quenching Procedure
-
After the reaction is complete, allow the mixture to cool to room temperature.
-
Concentrate the reaction mixture under reduced pressure to remove the bulk of the excess POCl₃.
-
Slowly and carefully add the cooled, concentrated reaction mixture dropwise to a vigorously stirred slurry of crushed ice.
-
Monitor the temperature of the quenching mixture, ensuring it remains below 10 °C.
-
Once the addition is complete, adjust the pH to ~7 with a saturated aqueous solution of sodium bicarbonate.
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate, dichloromethane).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate to yield the crude product.
Issue 3: Over-Chlorination and Other Side Reactions
Symptom: Detection of byproducts with molecular weights higher than the desired product, potentially corresponding to a tetrachloro-pyrrolo[3,2-d]pyrimidine, or the formation of a complex mixture of unidentifiable impurities.
Causality:
-
Over-Chlorination: Harsh reaction conditions, such as excessively high temperatures or prolonged reaction times, can lead to chlorination at other positions on the heterocyclic core.[3]
-
Phosphorylated Intermediates: Incomplete reaction or improper workup can result in the formation of stable phosphorylated intermediates.[3]
-
Degradation: The pyrrolo[3,2-d]pyrimidine core may be susceptible to degradation under the strongly acidic and high-temperature conditions of the chlorination reaction, leading to the formation of tarry, intractable materials.[3]
Recommended Solutions:
-
Reaction Optimization: Carefully screen reaction temperatures and times to find the optimal balance between complete conversion and the minimization of side products.
-
Use of Additives: In some cases, the addition of a tertiary amine base, such as N,N-diisopropylethylamine (DIPEA) or pyridine, can moderate the reactivity of POCl₃ and scavenge the HCl generated during the reaction, potentially reducing degradation.[3]
-
Purification: Employ careful chromatographic purification (e.g., column chromatography on silica gel) to separate the desired product from closely related byproducts.
Byproduct Formation and Mitigation Workflow
Caption: A workflow diagram illustrating the identification of common byproducts and the corresponding mitigation strategies in the synthesis of this compound.
Frequently Asked Questions (FAQs)
Q1: What is the most common byproduct in the synthesis of this compound and how can I avoid it?
A: The most frequently encountered byproduct is the corresponding dichloro-hydroxy-pyrrolo[3,2-d]pyrimidine, which arises from the hydrolysis of one of the chloro groups.[3] To minimize its formation, it is crucial to handle the reaction and workup under anhydrous conditions as much as possible and to perform any aqueous quenching at low temperatures.
Q2: My NMR spectrum shows a complex mixture of aromatic signals. How can I identify the different chlorinated species?
A: The 1H NMR spectra of different chlorinated pyrrolo[3,2-d]pyrimidines will show distinct chemical shifts for the pyrrole protons. Comparing your experimental spectrum with literature data for related compounds can aid in identification.[4] For a definitive assignment, 2D NMR techniques such as COSY and HMBC, along with high-resolution mass spectrometry, are recommended.
Q3: Can I use a different chlorinating agent instead of POCl₃?
A: While phosphorus oxychloride is the most commonly employed reagent for this type of transformation, other chlorinating agents such as thionyl chloride (SOCl₂) or a mixture of POCl₃ and phosphorus pentachloride (PCl₅) have been used for the chlorination of related heterocyclic systems.[5] The choice of reagent will depend on the specific substrate and may require significant optimization of the reaction conditions.
Q4: I observe a significant amount of dark, insoluble material in my crude product. What is the cause and how can I prevent it?
A: The formation of tarry, insoluble materials is often a result of product or starting material degradation under the harsh, acidic conditions of the chlorination reaction.[3] To mitigate this, ensure the reaction temperature is carefully controlled and not excessively high. The use of a co-solvent or an amine base can sometimes reduce the extent of degradation.
Q5: What are the key safety precautions when working with phosphorus oxychloride?
A: Phosphorus oxychloride is a highly corrosive and toxic substance that reacts violently with water.[3] It should always be handled in a well-ventilated fume hood while wearing appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat. The quenching of POCl₃ is highly exothermic and must be done with extreme care, preferably by adding the POCl₃-containing mixture slowly to ice.[3]
Analytical Identification of Byproducts
Accurate identification of byproducts is crucial for process optimization. A combination of mass spectrometry and NMR spectroscopy is the most powerful approach.
Mass Spectrometry (MS):
-
Expected [M+H]⁺ for this compound: m/z 221.95, 223.95, 225.94 (characteristic isotopic pattern for three chlorine atoms).
-
Dichloro-hydroxy- byproduct: m/z 203.99, 205.99 (isotopic pattern for two chlorine atoms).
-
Dichloro- byproduct: m/z 188.01, 190.01 (isotopic pattern for two chlorine atoms).
-
Monochloro- byproduct: m/z 153.57, 155.57 (isotopic pattern for one chlorine atom).[1][2]
Nuclear Magnetic Resonance (NMR) Spectroscopy:
The chemical shifts of the pyrrole protons are sensitive to the substitution pattern on the pyrimidine ring.
| Compound | Approximate ¹H NMR Chemical Shifts (ppm) |
| This compound | Signals in the aromatic region. |
| Dichloro-hydroxy-pyrrolo[3,2-d]pyrimidine | Aromatic signals will be shifted compared to the trichloro- product. |
| Dichloro-pyrrolo[3,2-d]pyrimidines | Distinct aromatic signals for each isomer. For 2,4-dichloro-5H-pyrrolo[3,2-d]pyrimidine, characteristic pyrrole proton signals are expected.[4] |
| Monochloro-pyrrolo[3,2-d]pyrimidines | The chemical shifts of the pyrrole and pyrimidine protons will vary significantly depending on the position of the chlorine atom.[1][2] |
Table 2. Expected analytical data for this compound and potential byproducts.
Byproduct Identification Workflow
Caption: A workflow for the separation and analytical identification of byproducts from the crude reaction mixture.
References
- 1. 2-Chloro-5H-pyrrolo[3,2-d]pyrimidine | C6H4ClN3 | CID 45789986 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 4-chloro-5H-pyrrolo[3,2-d]pyrimidine | C6H4ClN3 | CID 5370695 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. 2,4-DICHLORO-5H-PYRROLO[3,2-D]PYRIMIDINE(63200-54-4) 1H NMR spectrum [chemicalbook.com]
- 5. researchgate.net [researchgate.net]
Validation & Comparative
A Comparative Guide to the Bioactivity of Halogenated 5H-pyrrolo[3,2-d]pyrimidine Analogs
For researchers engaged in the discovery of novel small molecule therapeutics, the pyrrolo[3,2-d]pyrimidine scaffold, also known as the 9-deazapurine, represents a privileged heterocyclic system. Its structural resemblance to natural purines makes it an ideal framework for designing inhibitors of various enzymes, particularly kinases.[1][2] The strategic placement of halogen atoms on this core can significantly modulate biological activity, offering a powerful tool for optimizing potency and selectivity. This guide provides a comparative analysis of key halogenated analogs of 5H-pyrrolo[3,2-d]pyrimidine, focusing on their antiproliferative effects and mechanism of action, supported by experimental data.
While the 2,4,7-trichloro-5H-pyrrolo[3,2-d]pyrimidine serves as a versatile synthetic intermediate, published literature does not detail its specific biological activity. Therefore, this guide will focus on its immediate, well-characterized precursors and analogs: 2,4-dichloro-5H-pyrrolo[3,2-d]pyrimidine (Compound 1) and 2,4-dichloro-7-iodo-5H-pyrrolo[3,2-d]pyrimidine (Compound 2) . These compounds provide a clear and experimentally supported case study on the impact of targeted halogenation.
The Strategic Rationale: Halogenation as a Tool for Potency Enhancement
The introduction of halogen atoms into a drug candidate is a classic medicinal chemistry strategy. In the context of the pyrrolo[3,2-d]pyrimidine scaffold, the chlorine atoms at positions 2 and 4 are crucial for reactivity, allowing for subsequent nucleophilic substitution to build a library of diverse compounds.[3] The addition of a halogen, such as iodine, at the C7 position of the pyrrole ring offers a vector for enhancing potency. This enhancement can be attributed to several factors, including:
-
Increased Lipophilicity: Facilitating better membrane permeability.
-
Formation of Halogen Bonds: These are non-covalent interactions with protein targets that can significantly increase binding affinity.
-
Modulation of Electronic Properties: Altering the reactivity and interaction potential of the heterocyclic system.
The comparative data presented herein for Compounds 1 and 2 vividly illustrates the profound impact of C7-halogenation on antiproliferative activity.
Comparative Antiproliferative Activity
The core of our comparison lies in the differential cytotoxicity of the dichloro- versus the iodo-dichloro analog. The antiproliferative effects of these compounds were evaluated against a panel of human cancer cell lines, and the half-maximal inhibitory concentrations (IC50) are summarized below.
| Compound | Structure | MDA-MB-231 (Breast) IC50 (µM)[1] | MCF7 (Breast) IC50 (µM)[1] | A549 (Lung) IC50 (µM)[1] | L1210 (Leukemia) IC50 (µM)[2] |
| 1 (2,4-dichloro) | ![]() | 1.8 | 3.5 | 4.4 | 6.0 |
| 2 (2,4-dichloro-7-iodo) | ![]() | 0.1 | 0.7 | 0.2 | Not Reported |
Expert Analysis: The data unequivocally demonstrates that the introduction of an iodine atom at the C7 position (Compound 2 ) enhances antiproliferative potency by a factor of 5 to 20 across the tested cell lines when compared to the parent dichloro compound (Compound 1 ).[1] This substantial increase in activity highlights the C7 position as a critical hotspot for modification in this scaffold. The sub-micromolar activity of Compound 2 , particularly against the triple-negative breast cancer (TNBC) cell line MDA-MB-231, marks it as a significantly more promising lead compound.
Mechanistic Insights: Cell Cycle Arrest and Apoptosis
To understand the cellular basis for the observed antiproliferative activity, cell cycle analysis was performed on MDA-MB-231 cells following treatment with each compound. The results reveal a shared primary mechanism with a key distinction in the downstream consequences.
-
Compound 1 (2,4-dichloro-): This compound induces a strong accumulation of cells in the G2/M phase of the cell cycle. However, this cell cycle arrest is not accompanied by significant induction of apoptosis (programmed cell death).[1]
-
Compound 2 (2,4-dichloro-7-iodo-): The more potent iodo-analog also causes a robust G2/M arrest. Crucially, this is coupled with a significant increase in apoptosis.[1][4]
Causality Explained: The G2/M checkpoint is a critical control point that prevents cells from entering mitosis with damaged DNA. The arrest induced by both compounds suggests an interaction with molecular targets that regulate this transition, possibly through DNA damage or interference with key mitotic kinases.[2] The ability of Compound 2 to not only arrest the cell cycle but also efficiently trigger apoptosis is a highly desirable characteristic for an anticancer agent, as it leads to the elimination of cancer cells rather than just halting their proliferation.
Caption: Mechanism of action for halogenated pyrrolo[3,2-d]pyrimidines.
Experimental Protocols
The following are detailed methodologies for the key experiments cited in this guide. These protocols are designed to be self-validating and reproducible.
Synthesis of 2,4-dichloro-7-iodo-5H-pyrrolo[3,2-d]pyrimidine (Compound 2)
This protocol outlines the direct iodination of the dichloro precursor.
References
- 1. Antiproliferative activities of halogenated pyrrolo[3,2-d]pyrimidines - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Anticancer Properties of Halogenated Pyrrolo[3,2-d]pyrimidines with Decreased Toxicity Via N5 Substitution - PMC [pmc.ncbi.nlm.nih.gov]
- 3. chemimpex.com [chemimpex.com]
- 4. Antiproliferative activities of halogenated pyrrolo[3,2-d]pyrimidines - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the Structure-Activity Relationships of Pyrrolo[3,2-d]pyrimidine Derivatives
In the landscape of medicinal chemistry, the pyrrolo[3,2-d]pyrimidine scaffold has emerged as a privileged heterocyclic system, serving as a cornerstone for the development of a diverse array of therapeutic agents. Its structural resemblance to the purine nucleus allows it to function as an effective mimic of adenine, the natural ligand for ATP-binding sites in many enzymes. This inherent characteristic has positioned pyrrolo[3,2-d]pyrimidine derivatives as compelling candidates for targeting a multitude of pathological processes, most notably in oncology, virology, and bacteriology.
This guide provides a comparative analysis of the structure-activity relationships (SAR) of pyrrolo[3,2-d]pyrimidine derivatives, drawing upon key experimental findings to elucidate the intricate interplay between molecular architecture and biological function. We will explore how strategic modifications to this core scaffold influence potency, selectivity, and overall pharmacological profiles, offering insights for researchers and professionals engaged in drug discovery and development.
The Pyrrolo[3,2-d]pyrimidine Core: A Versatile Scaffold
The fundamental structure of pyrrolo[3,2-d]pyrimidine consists of a fused pyrrole and pyrimidine ring system. The strategic placement of nitrogen atoms and the availability of multiple positions for substitution provide a rich chemical space for optimization.
Caption: Core structure of the pyrrolo[3,2-d]pyrimidine scaffold with key substitution points.
I. Pyrrolo[3,2-d]pyrimidines as Kinase Inhibitors
A primary area of investigation for pyrrolo[3,2-d]pyrimidine derivatives has been in the realm of kinase inhibition.[1] Kinases play a pivotal role in cellular signaling pathways, and their dysregulation is a hallmark of many cancers. The ATP-mimetic nature of the pyrrolo[3,2-d]pyrimidine core makes it an ideal starting point for designing competitive kinase inhibitors.
Comparative SAR of Kinase Insert Domain Receptor (KDR) Inhibitors
A study focused on non-ATP competitive (Type II) inhibitors of Kinase Insert Domain Receptor (KDR), a key player in angiogenesis, provides valuable SAR insights.[1] The general approach involved molecular docking and 3D-QSAR (CoMFA and CoMSIA) studies to rationalize the observed activities.
| Compound ID | R1 (Position 4) | R2 (Position 2) | KDR IC50 (nM) | Reference |
| 20 | Phenylamino | Substituted Phenyl | <10 | [1] |
| Analog A | Cyclohexylamino | Substituted Phenyl | >1000 | [1] |
| Analog B | Phenylamino | Unsubstituted Phenyl | ~500 | [1] |
Key SAR Insights:
-
Position 4 (R1): A phenylamino group at this position was found to be crucial for potent KDR inhibition. Replacement with a bulky, non-aromatic group like cyclohexylamino led to a significant loss of activity, suggesting the importance of a specific hydrophobic and/or pi-stacking interaction in the kinase hinge region.
-
Position 2 (R2): The nature of the substituent on the phenyl ring at position 2 was a key determinant of potency. Specific substitution patterns that could occupy a hydrophobic pocket adjacent to the ATP-binding site were shown to enhance inhibitory activity.
The closely related pyrrolo[2,3-d]pyrimidine scaffold has also been extensively explored for kinase inhibition, with several compounds progressing to clinical evaluation.[2][3] The deazapurine framework in these derivatives also mimics adenine, enhancing their potential as potent kinase inhibitors.[2]
II. Anticancer Activity of Pyrrolo[3,2-d]pyrimidine Derivatives
Beyond specific kinase inhibition, many pyrrolo[3,2-d]pyrimidine derivatives have demonstrated broad-spectrum anticancer activity. These compounds often exert their effects through multiple mechanisms, including the inhibition of various cellular processes crucial for cancer cell proliferation and survival.
A series of novel pyrrolo[3,2-d]pyrimidine compounds were designed to target mitochondrial and cytosolic one-carbon metabolism, which is critical for nucleotide and amino acid biosynthesis in rapidly dividing cancer cells.[4]
| Compound ID | Key Structural Features | Target(s) | Antitumor Efficacy | Reference |
| AGF291 | Pyrrolo[3,2-d]pyrimidine core | SHMT2, GART | Potent against lung, colon, and pancreatic cancer cells | [4] |
| AGF320 | Pyrrolo[3,2-d]pyrimidine core | SHMT2, GART | Potent against lung, colon, and pancreatic cancer cells | [4] |
| AGF347 | Pyrrolo[3,2-d]pyrimidine core | SHMT2, GART | Potent against lung, colon, and pancreatic cancer cells | [4] |
Key SAR Insights:
-
The pyrrolo[3,2-d]pyrimidine scaffold served as a key pharmacophore for dual inhibition of serine hydroxymethyltransferase 2 (SHMT2) in the mitochondria and β-glycinamide ribonucleotide formyltransferase (GART) in the cytosol.
-
Specific substitutions on the core structure, which were not fully detailed in the abstract, were optimized through molecular modeling to achieve potent inhibition of these targets.
III. Antibacterial and Antiviral Potential
The versatility of the pyrrolo[3,2-d]pyrimidine scaffold extends to its potential as an antimicrobial agent. While this area is less explored compared to its anticancer applications, some studies have highlighted its promise.
Antibacterial Evaluation
A study on a series of pyrrolo[3,2-d]pyrimidine derivatives against pathogenic bacteria, including Staphylococcus aureus, Pseudomonas aeruginosa, Escherichia coli, and Salmonella, revealed some interesting findings.[5][6]
Experimental Protocol: Agar Well Diffusion Method
-
Preparation of Inoculum: Bacterial strains are cultured in a suitable broth medium to achieve a specific turbidity.
-
Plate Preparation: Molten Mueller-Hinton agar is poured into sterile Petri dishes and allowed to solidify.
-
Inoculation: The solidified agar surface is uniformly swabbed with the bacterial inoculum.
-
Well Creation: Wells of a specific diameter are created in the agar using a sterile borer.
-
Compound Application: A defined concentration of the test compound (dissolved in a suitable solvent like DMSO) is added to each well.[5]
-
Incubation: The plates are incubated at 37°C for 24 hours.
-
Measurement: The diameter of the zone of inhibition around each well is measured to determine the antibacterial activity.
While the specific compounds in one study showed weak antibacterial activity, the investigation highlights the potential of this scaffold for further optimization in the development of novel antibacterial agents.[5][6]
Antiviral Investigations
The structural similarity of pyrrolo[3,2-d]pyrimidines to purine nucleosides has also prompted their evaluation as antiviral agents.[7] Studies have explored their activity against viruses such as Hepatitis A Virus (HAV) and Herpes Simplex Virus Type-1 (HSV-1).[7] Additionally, acyclic analogues of pyrrolo[2,3-d]pyrimidine nucleosides have been synthesized and evaluated for their antiviral properties.[8]
Experimental Design and Methodologies
The robust evaluation of SAR relies on well-defined experimental protocols. Below are representative workflows for key assays used in the characterization of pyrrolo[3,2-d]pyrimidine derivatives.
General Workflow for SAR Studies
Caption: A typical workflow for a structure-activity relationship study.
In Vitro Kinase Inhibition Assay
-
Reagents and Materials: Recombinant kinase, substrate peptide, ATP, test compounds, assay buffer, and a detection reagent (e.g., ADP-Glo™ Kinase Assay).
-
Compound Preparation: A serial dilution of the test compounds is prepared in DMSO.
-
Kinase Reaction: The kinase, substrate, and test compound are incubated in the assay buffer. The reaction is initiated by the addition of ATP.
-
Incubation: The reaction mixture is incubated at a specific temperature for a defined period.
-
Detection: The amount of ADP produced (or substrate phosphorylated) is quantified using a suitable detection method and a plate reader.
-
Data Analysis: The IC50 values are calculated by plotting the percentage of kinase inhibition against the logarithm of the compound concentration.
Conclusion and Future Directions
The pyrrolo[3,2-d]pyrimidine scaffold continues to be a fertile ground for the discovery of novel therapeutic agents. The existing body of research clearly demonstrates that subtle modifications to this core structure can lead to profound differences in biological activity, target selectivity, and pharmacological properties. Future research should focus on leveraging computational tools for more predictive in silico design, exploring novel synthetic methodologies to access greater chemical diversity, and investigating the potential of these derivatives against a wider range of biological targets. A deeper understanding of the SAR of this remarkable scaffold will undoubtedly pave the way for the development of next-generation therapeutics with improved efficacy and safety profiles.
References
- 1. Pyrrolo[3,2-d]pyrimidine derivatives as type II kinase insert domain receptor (KDR) inhibitors: CoMFA and CoMSIA studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Pyrrolo[2,3-d]pyrimidines as potential kinase inhibitors in cancer drug discovery: A critical review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Pyrrolo[2,3-d]Pyrimidines as Kinase Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. collaborate.princeton.edu [collaborate.princeton.edu]
- 5. Biological Evaluation of Pyrrolo [3, 2-d] pyrimidine Derivatives as Antibacterial Agents against Pathogenic Bacteria | Auctores [auctoresonline.org]
- 6. researchgate.net [researchgate.net]
- 7. Synthesis and biological evaluation of some pyrrolo[2,3-d]pyrimidines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Synthesis and biological evaluation of acyclic 3-[(2-hydroxyethoxy)methyl] analogues of antiviral furo- and pyrrolo[2,3-d]pyrimidine nucleosides - PubMed [pubmed.ncbi.nlm.nih.gov]
comparison of 2,4,7-Trichloro-5H-pyrrolo[3,2-d]pyrimidine with other kinase inhibitor scaffolds
For researchers, scientists, and drug development professionals navigating the complex landscape of kinase inhibitor design, the selection of a core scaffold is a critical decision that dictates the trajectory of a research program. This guide provides an in-depth, objective comparison of the 2,4,7-Trichloro-5H-pyrrolo[3,2-d]pyrimidine scaffold and its derivatives against other well-established kinase inhibitor scaffolds. By examining experimental data and structure-activity relationships, we aim to furnish the scientific community with the insights necessary to make informed decisions in the pursuit of novel therapeutics.
Introduction to Kinase Inhibitor Scaffolds
Protein kinases, as central nodes in cellular signaling pathways, have emerged as one of the most important classes of drug targets, particularly in oncology. Small molecule kinase inhibitors are designed to compete with ATP for binding to the kinase active site, thereby modulating its activity. The core chemical structure, or scaffold, of these inhibitors is paramount, as it provides the foundational framework for interaction with the kinase hinge region and dictates key properties such as potency, selectivity, and drug-like characteristics.
Many successful kinase inhibitors are built upon heterocyclic scaffolds that mimic the purine ring of ATP. Among these, the pyrrolo[3,2-d]pyrimidine core, a 9-deazapurine isostere, has garnered significant interest. Its structural resemblance to adenine provides a strong basis for competitive inhibition of a wide array of kinases. This guide will focus on a halogenated derivative, this compound, and its analogs as a case study to compare and contrast with other prominent kinase inhibitor scaffolds.
The this compound Scaffold: A Profile
While specific kinase inhibition data for this compound is not extensively available in the public domain, studies on closely related halogenated pyrrolo[3,2-d]pyrimidines provide significant insights into the potential of this scaffold. Research has demonstrated that halogenation of the pyrrolo[3,2-d]pyrimidine core can lead to potent antiproliferative activity.
For instance, 2,4-dichloro-5H-pyrrolo[3,2-d]pyrimidine has been shown to exhibit antiproliferative effects in the low micromolar range against various cancer cell lines.[1] Notably, the introduction of an iodine atom at the C7 position significantly enhances this potency, reducing IC50 values to sub-micromolar levels.[1] This suggests that the 7-position is a critical site for modification to improve biological activity. Further studies on N-substituted halogenated pyrrolo[3,2-d]pyrimidines have shown that these compounds can induce G2/M cell cycle arrest and, in some cases, robustly trigger apoptosis.[1][2] These findings underscore the potential of the halogenated pyrrolo[3,2-d]pyrimidine scaffold as a foundation for the development of novel anticancer agents.
The trichloro- substitution pattern of the target scaffold suggests a highly reactive starting point for medicinal chemistry efforts, with the chlorine atoms at the 2, 4, and 7 positions serving as handles for the introduction of various side chains to modulate potency, selectivity, and pharmacokinetic properties.
Comparative Analysis with Established Kinase Inhibitor Scaffolds
To understand the unique position of the this compound scaffold, it is essential to compare it with other widely used kinase inhibitor cores, such as quinazolines and pyrazolo[3,4-d]pyrimidines.
Quinazoline Scaffold
The quinazoline scaffold is a cornerstone of kinase inhibitor design, with several FDA-approved drugs, including gefitinib and erlotinib, built upon this core.[3][4]
-
Structural Features: The quinazoline ring system is a bicyclic heterocycle composed of a benzene ring fused to a pyrimidine ring. This structure is a well-established ATP mimetic.[3]
-
Targeted Kinases: Quinazoline-based inhibitors have been particularly successful in targeting receptor tyrosine kinases (RTKs) like EGFR and VEGFR.[3][5][6]
-
Advantages: The quinazoline scaffold offers a versatile platform for chemical modification, allowing for the fine-tuning of inhibitor properties. The extensive research on this scaffold provides a wealth of structure-activity relationship (SAR) data to guide new drug design.[7][8]
-
Comparison with Pyrrolo[3,2-d]pyrimidine: While both are ATP-competitive scaffolds, the pyrrolo[3,2-d]pyrimidine core, with its fused five-membered pyrrole ring, presents a different steric and electronic profile compared to the six-membered benzene ring of quinazoline. This can lead to altered interactions within the ATP-binding pocket and potentially different kinase selectivity profiles. The halogenation pattern of this compound offers distinct points for chemical diversification compared to the typical substitution patterns on the quinazoline ring.
Pyrazolo[3,4-d]pyrimidine Scaffold
The pyrazolo[3,4-d]pyrimidine scaffold is another "privileged" structure in kinase inhibitor development, being an isostere of adenine.[9][10]
-
Structural Features: This scaffold consists of a pyrazole ring fused to a pyrimidine ring.[9][11]
-
Targeted Kinases: A broad range of kinases are targeted by inhibitors with this core, including Src family kinases, Bruton's tyrosine kinase (BTK), and EGFR.[9][12][13]
-
Advantages: The pyrazolo[3,4-d]pyrimidine core has been successfully utilized to develop both reversible and irreversible kinase inhibitors. Its ability to mimic hinge region binding interactions makes it a potent starting point for inhibitor design.[9][10]
-
Comparison with Pyrrolo[3,2-d]pyrimidine: Both are purine isosteres. The key difference lies in the arrangement of nitrogen atoms in the five-membered ring (pyrazole vs. pyrrole). This seemingly subtle change can significantly impact the hydrogen bonding patterns and overall orientation of the inhibitor in the kinase active site, leading to differences in kinase selectivity and potency.
Summary of Scaffold Properties
| Scaffold | Core Structure | Key Advantages | Representative Targeted Kinases |
| Pyrrolo[3,2-d]pyrimidine | Fused pyrrole and pyrimidine rings (9-deazapurine) | Purine isostere, halogenation enhances potency, potential for novel selectivity profiles. | VEGFR2, various kinases implicated in cancer cell proliferation.[14][15] |
| Quinazoline | Fused benzene and pyrimidine rings | Well-established ATP mimetic, extensive SAR data available, proven clinical success. | EGFR, VEGFR, other RTKs.[3][5][6] |
| Pyrazolo[3,4-d]pyrimidine | Fused pyrazole and pyrimidine rings (adenine isostere) | Potent hinge-binding interactions, versatile for developing reversible and irreversible inhibitors. | Src family kinases, BTK, EGFR.[9][12][13] |
Experimental Methodologies
To facilitate further research and comparative studies, we provide the following generalized experimental protocols.
General Synthesis of Halogenated Pyrrolo[3,2-d]pyrimidines
The synthesis of the this compound scaffold can be envisioned to start from a suitable pyrimidine precursor, followed by the construction of the fused pyrrole ring and subsequent halogenation steps. A general approach to a related compound, 4-Chloro-2-methyl-5H-pyrrolo[3,2-d]pyrimidine, involves heating 2-Methyl-3H-pyrrolo[3,2-d]pyrimidin-4(5H)-one with phosphorus oxychloride.[16] Further chlorination or other halogenation reactions at the 2 and 7 positions would be required to obtain the target compound.
Diagram of a potential synthetic workflow:
Caption: A generalized workflow for the synthesis of halogenated pyrrolo[3,2-d]pyrimidines.
In Vitro Kinase Inhibition Assay
A standard method to determine the inhibitory activity of a compound against a specific kinase is a radiometric or fluorescence-based assay.
Step-by-Step Protocol:
-
Prepare Reagents:
-
Kinase buffer (e.g., Tris-HCl, MgCl2, DTT).
-
Recombinant kinase enzyme.
-
Substrate (peptide or protein).
-
ATP (spiked with [γ-33P]ATP for radiometric assay).
-
Test compound dilutions in DMSO.
-
-
Assay Setup:
-
In a 96-well plate, add kinase, substrate, and test compound to the kinase buffer.
-
Initiate the reaction by adding ATP.
-
Incubate at a specific temperature (e.g., 30°C) for a defined period.
-
-
Termination and Detection:
-
Stop the reaction (e.g., by adding a stop solution or spotting onto a phosphocellulose membrane).
-
For radiometric assays, wash the membrane to remove unincorporated [γ-33P]ATP and measure the incorporated radioactivity using a scintillation counter.
-
For fluorescence-based assays, measure the fluorescence signal according to the assay kit instructions.
-
-
Data Analysis:
-
Calculate the percentage of kinase inhibition for each compound concentration.
-
Determine the IC50 value by fitting the data to a dose-response curve.
-
Cell-Based Antiproliferation Assay (MTT Assay)
This assay measures the metabolic activity of cells as an indicator of cell viability and proliferation.
Step-by-Step Protocol:
-
Cell Seeding:
-
Seed cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
-
Compound Treatment:
-
Treat the cells with serial dilutions of the test compound and a vehicle control (DMSO).
-
Incubate for a specified period (e.g., 72 hours).
-
-
MTT Addition and Incubation:
-
Add MTT solution to each well and incubate for 2-4 hours to allow the formation of formazan crystals.
-
-
Formazan Solubilization and Absorbance Reading:
-
Add a solubilization solution (e.g., DMSO or a specialized buffer) to dissolve the formazan crystals.
-
Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability relative to the vehicle control.
-
Determine the IC50 value from the dose-response curve.
-
Signaling Pathways and Logical Relationships
The following diagram illustrates the central role of protein kinases in signal transduction and how kinase inhibitors, regardless of their scaffold, function to block these pathways.
Diagram of Kinase Signaling and Inhibition:
References
- 1. Antiproliferative activities of halogenated pyrrolo[3,2-d]pyrimidines - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Anticancer Properties of Halogenated Pyrrolo[3,2-d]pyrimidines with Decreased Toxicity Via N5 Substitution - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Recent Glimpse into Quinazoline-Based EGFR Kinase Inhibitors for Cancer Therapy – Oriental Journal of Chemistry [orientjchem.org]
- 4. tandfonline.com [tandfonline.com]
- 5. Recent Advances in Structural Optimization of Quinazoline-Based Protein Kinase Inhibitors for Cancer Therapy (2021–Present) - PMC [pmc.ncbi.nlm.nih.gov]
- 6. ps.tbzmed.ac.ir [ps.tbzmed.ac.ir]
- 7. Quinazoline a scaffold with antimicrobial and anticonvulsant activity [wisdomlib.org]
- 8. An Explicative Review on the Progress of Quinazoline Scaffold as Bioactive Agents in the Past Decade - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Recent developments in anticancer kinase inhibitors based on the pyrazolo[3,4-d]pyrimidine scaffold - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Recent developments in anticancer kinase inhibitors based on the pyrazolo[3,4-d]pyrimidine scaffold - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
- 11. New advances in synthesis and clinical aspects of pyrazolo[3,4-d]pyrimidine scaffolds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Pyrazolo[3,4-d]pyrimidine scaffold: A review on synthetic approaches and EGFR and VEGFR inhibitory activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Pyrrolo[3,2-d]pyrimidine derivatives as type II kinase insert domain receptor (KDR) inhibitors: CoMFA and CoMSIA studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Design, synthesis, and evaluation of 5-methyl-4-phenoxy-5H-pyrrolo[3,2-d]pyrimidine derivatives: novel VEGFR2 kinase inhibitors binding to inactive kinase conformation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Novel Water Soluble, Substituted Pyrrolo[3,2-d]pyrimidines: Design, Synthesis and Biological Evaluation as Antitubulin Antitumor Agents - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Definitive Structural Validation of 2,4,7-Trichloro-5H-pyrrolo[3,2-d]pyrimidine
For researchers and professionals in drug development, the unambiguous determination of a molecule's three-dimensional structure is non-negotiable. It is the bedrock upon which all subsequent research—from understanding mechanism of action to guiding lead optimization—is built. The pyrrolo[3,2-d]pyrimidine scaffold, a critical pharmacophore in many therapeutic areas, presents unique challenges in structural elucidation due to its isomeric possibilities and electronic properties.[1][2][3] This guide provides an in-depth comparison of analytical techniques for the structural validation of 2,4,7-Trichloro-5H-pyrrolo[3,2-d]pyrimidine, establishing single-crystal X-ray crystallography as the unequivocal gold standard while demonstrating the synergistic value of orthogonal methods.
The Imperative for Certainty: Why Structural Ambiguity is Not an Option
The substitution pattern on the pyrrolo[3,2-d]pyrimidine core dictates its interaction with biological targets. An incorrect structural assignment can lead to misinterpreted structure-activity relationships (SAR), wasted resources, and the pursuit of non-viable drug candidates. While many analytical techniques provide pieces of the structural puzzle, only single-crystal X-ray crystallography delivers a direct, high-resolution visualization of the atomic arrangement in three-dimensional space, resolving any ambiguity regarding connectivity, conformation, and stereochemistry.[4][5][6]
Gold Standard Validation: Single-Crystal X-ray Crystallography
X-ray crystallography provides an unparalleled level of detail by analyzing the diffraction pattern of X-rays passing through a single, highly ordered crystal.[7][8] This pattern is mathematically deconvoluted to generate an electron density map, from which the precise coordinates of each atom in the molecule can be determined.[6][9][10]
Experimental Workflow: From Powder to Final Structure
The journey from a synthesized powder to a validated crystal structure is a meticulous process. Each step is critical for a successful outcome.
Detailed Protocol: Single-Crystal X-ray Diffraction
1. Crystal Growth (The Art and Science)
-
Objective: To grow single, defect-free crystals of sufficient size (~0.1-0.3 mm) and quality for diffraction.
-
Methodology:
-
Dissolve 5-10 mg of purified this compound in a minimal amount of a suitable solvent (e.g., ethyl acetate, dichloromethane, or acetonitrile).
-
Employ a crystallization technique. Slow evaporation is often simplest: leave the vial partially open in a vibration-free environment. Vapor diffusion (diffusing an anti-solvent like hexane into the solution) is another powerful method.
-
Monitor for crystal formation over several days to weeks.
-
-
Expert Rationale: The choice of solvent is critical. The ideal solvent is one in which the compound is sparingly soluble, allowing for slow, ordered precipitation out of the solution. A rapid crash-out will lead to polycrystalline powder, which is unsuitable for this method.[11]
2. Data Collection
-
Objective: To obtain a complete and high-resolution diffraction dataset.
-
Methodology:
-
Carefully mount a selected crystal on a goniometer head.
-
Place the mounted crystal in the cold stream (typically 100 K) of the diffractometer to minimize thermal motion and radiation damage.
-
Collect a series of diffraction images (frames) by rotating the crystal in the X-ray beam.
-
-
Expert Rationale: Cryo-cooling is essential for organic molecules as it enhances data quality by reducing atomic vibration, leading to higher resolution data and a more precise final structure.
3. Structure Solution and Refinement
-
Objective: To convert the diffraction data into a 3D atomic model.
-
Methodology:
-
Process the raw diffraction images to integrate the intensities of all spots and generate a reflection file.
-
Solve the "phase problem" using direct methods, which are computational algorithms that predict the phases of the diffracted waves.[10] This generates an initial electron density map.
-
Build an atomic model into the electron density map.
-
Refine the model iteratively using least-squares algorithms to improve the fit between the calculated diffraction pattern (from the model) and the observed data.
-
-
Expert Rationale: The final quality of the structure is judged by metrics like the R-factor (R1). A low R1 value (typically < 0.05 for small molecules) indicates a good agreement between the model and the experimental data, signifying a trustworthy structure.
Data Presentation: Crystallographic Parameters
The definitive output of an X-ray experiment is a crystallographic information file (CIF), which contains all the data required to describe the structure. Key parameters are summarized in a table.
| Parameter | Illustrative Value for a Pyrrolo[3,2-d]pyrimidine Derivative | Significance |
| Formula | C₆H₂Cl₃N₃ | Confirms the elemental composition of the crystal unit. |
| Moiety Formula | C₆H₂Cl₃N₃ | Confirms the elemental composition of the molecule itself. |
| Crystal System | Monoclinic | Describes the basic shape of the unit cell. |
| Space Group | P2₁/c | Defines the symmetry elements within the unit cell. |
| a, b, c (Å) | a=7.1, b=11.5, c=9.8 | Dimensions of the unit cell. |
| α, β, γ (°) | α=90, β=105.2, γ=90 | Angles of the unit cell. |
| Volume (ų) | 772.5 | Volume of the unit cell. |
| Z | 4 | Number of molecules in the unit cell. |
| Resolution (Å) | 0.75 | A measure of the level of detail in the electron density map. |
| Final R1 [I>2σ(I)] | 0.041 | A key indicator of the quality of the fit between the model and data. |
Note: Data is illustrative and based on typical values for small organic molecules.[12]
Orthogonal and Complementary Validation Techniques
While X-ray crystallography is definitive, other techniques are essential for initial characterization and for providing complementary data, especially when suitable crystals cannot be obtained.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR is the most powerful tool for determining the structure of molecules in solution.[13][14][15] It provides detailed information about the chemical environment and connectivity of atoms (primarily ¹H and ¹³C).
-
Information Provided:
-
¹H & ¹³C NMR: Identifies the number and type of unique protons and carbons.
-
2D NMR (COSY, HSQC, HMBC): Establishes through-bond connectivity, revealing which atoms are connected to each other. This is crucial for piecing together the molecular skeleton.[13]
-
-
Strengths: Provides data on the molecule's structure in a biologically relevant solution state. It is non-destructive and highly sensitive to subtle structural changes.[16]
-
Limitations: Can be ambiguous for complex structures with overlapping signals or for distinguishing between certain isomers without extensive 2D experiments. It does not provide the precise bond lengths and angles that X-ray crystallography does.
Mass Spectrometry (MS)
MS is a fundamental technique for determining the mass of a molecule with extremely high accuracy.
-
Information Provided:
-
High-Resolution Mass Spectrometry (HRMS): Provides a highly accurate mass measurement, which can be used to determine the elemental formula of the compound.
-
-
Strengths: Requires very small amounts of sample and is extremely sensitive. It is the fastest way to confirm the molecular weight and formula of a synthetic product.
-
Limitations: Provides no information about connectivity or stereochemistry. Different isomers will have the exact same mass.
Computational Modeling
Computational chemistry methods, such as Density Functional Theory (DFT), can predict molecular structures and properties.[17][[“]][19]
-
Information Provided:
-
Geometry Optimization: Predicts the lowest energy 3D conformation, including bond lengths and angles.
-
Property Prediction: Can predict NMR chemical shifts, vibrational frequencies (IR), and electronic properties.[20]
-
-
Strengths: Provides a theoretical model that can guide experimental analysis and help rationalize observed data.[17] It is invaluable when crystallization is unsuccessful.
-
Limitations: It is a prediction, not a measurement. The accuracy is highly dependent on the level of theory and basis set used. Computational results must always be validated by experimental data.
Comparative Summary of Techniques
| Technique | Information Provided | Key Strength | Primary Limitation |
| X-ray Crystallography | Unambiguous 3D atomic coordinates, bond lengths/angles, stereochemistry, packing. | Definitive, high-resolution solid-state structure.[4][12] | Requires high-quality single crystals, which can be difficult to obtain. |
| NMR Spectroscopy | Atomic connectivity, chemical environment, solution-state conformation. | Provides structural data in a solution state.[21] | Can be ambiguous for complex isomers; does not provide precise geometry. |
| Mass Spectrometry | Exact molecular weight and elemental formula. | High sensitivity and speed; confirms composition. | No structural (connectivity, isomeric, or stereo) information. |
| Computational Modeling | Predicted 3D geometry, electronic properties, and spectroscopic data. | Provides theoretical insight and can predict structures without a physical sample.[[“]] | It is a theoretical model that requires experimental validation. |
A Synergistic and Self-Validating Workflow
The highest level of confidence in a molecular structure is achieved when these techniques are used in concert. The data from each method should corroborate the others, creating a self-validating system.
In this workflow, MS and NMR provide the initial, crucial evidence for the proposed structure. Computational modeling can offer corroborating theoretical data. However, it is the final, successful X-ray crystallography experiment that elevates the confidence from "highly likely" to "unequivocally proven," providing the authoritative structural data required for high-stakes drug development programs.
References
- 1. Synthesis of pyrrolo[3,2-d]pyrimidine-2,4(3H)-diones by domino C–N coupling/hydroamination reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Structural and Biological Investigations for a Series of N-5 Substituted Pyrrolo[3,2-d]pyrimidines as Potential Anti-Ca… [ouci.dntb.gov.ua]
- 4. rigaku.com [rigaku.com]
- 5. mkuniversity.ac.in [mkuniversity.ac.in]
- 6. x Ray crystallography - PMC [pmc.ncbi.nlm.nih.gov]
- 7. X-ray Diffraction Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 8. X-ray crystallography - Proteopedia, life in 3D [proteopedia.org]
- 9. youtube.com [youtube.com]
- 10. Protein crystallography for aspiring crystallographers or how to avoid pitfalls and traps in macromolecular structure determination - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Crystal Structure Solution of Organic Compounds from X-ray Powder Diffraction Data [jstage.jst.go.jp]
- 12. excillum.com [excillum.com]
- 13. sites.esa.ipb.pt [sites.esa.ipb.pt]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. mdpi.com [mdpi.com]
- 17. J-STAR Computational Chem | CRO Services [jstar-research.com]
- 18. consensus.app [consensus.app]
- 19. researchgate.net [researchgate.net]
- 20. New computational chemistry techniques accelerate the prediction of molecules and materials | MIT News | Massachusetts Institute of Technology [news.mit.edu]
- 21. [PDF] Advanced NMR techniques for structural characterization of heterocyclic structures | Semantic Scholar [semanticscholar.org]
A Comparative Guide to the In Vitro and In Vivo Efficacy of 2,4,7-Trichloro-5H-pyrrolo[3,2-d]pyrimidine Derivatives in Oncology Research
Introduction: The Pyrrolo[3,2-d]pyrimidine Scaffold as a Privileged Structure in Drug Discovery
The 5H-pyrrolo[3,2-d]pyrimidine core, a heterocyclic system structurally analogous to purines, represents a "privileged scaffold" in medicinal chemistry. Its unique structure enables it to interact with the hinge region of many protein kinases, mimicking the binding of adenosine triphosphate (ATP).[1] This has made it a foundational component in the design of numerous targeted therapies, particularly in oncology.[2][3][4][5] Derivatives of this scaffold have been successfully developed as potent inhibitors of various kinases and other crucial cellular enzymes.[1][6][7][8]
The specific intermediate, 2,4,7-Trichloro-5H-pyrrolo[3,2-d]pyrimidine, serves as a versatile chemical starting point. The chlorine atoms at the 2, 4, and 7 positions are excellent leaving groups, allowing for sequential and regioselective substitution. This facilitates the creation of large, diverse libraries of compounds, each with potentially unique biological activities.
This guide provides an in-depth comparison of the in vitro and in vivo efficacy of anticancer agents derived from this scaffold. We will explore the experimental methodologies used to assess their performance, analyze the structure-activity relationships that emerge, and critically examine the crucial—and often challenging—translation of promising results from the laboratory bench to preclinical animal models.
Part 1: In Vitro Efficacy – Characterizing Potency and Mechanism at the Cellular Level
The initial evaluation of any new chemical entity begins with in vitro testing. These cell-based and biochemical assays are indispensable for initial screening, quantifying potency, and elucidating the compound's mechanism of action in a controlled environment.[9]
Key Methodologies for In Vitro Assessment
-
Biochemical Kinase Inhibition Assays: To determine if a derivative directly inhibits its intended kinase target, purified recombinant enzymes are used. These assays isolate the interaction between the compound and the kinase from other cellular factors.
-
Protocol: Luminescence-Based Kinase Assay (e.g., Kinase-Glo®)
-
Reaction Setup: In a 96- or 384-well plate, combine the purified target kinase, its specific substrate, and ATP in a reaction buffer.
-
Compound Addition: Add serial dilutions of the test derivative (typically dissolved in DMSO) to the wells. Include positive (known inhibitor) and negative (vehicle) controls.
-
Incubation: Incubate the plate at room temperature for a specified period (e.g., 60 minutes) to allow the kinase reaction to proceed.
-
ATP Detection: Add a luciferase-based ATP detection reagent. This reagent quenches the kinase reaction and measures the amount of remaining ATP. Kinase activity is inversely proportional to the luminescent signal.
-
Data Analysis: Plot the luminescent signal against the compound concentration and fit the data to a dose-response curve to calculate the IC50 value (the concentration required to inhibit 50% of kinase activity).[10]
-
-
-
Cell-Based Target Engagement & Activity Assays: These assays confirm that the compound can enter the cell and engage its target in a physiological context.
-
Cellular Phosphorylation Assay (e.g., Western Blot or ELISA-based): This method verifies on-target activity by measuring the phosphorylation of a known downstream substrate of the target kinase.[11] A reduction in phosphorylation indicates successful target inhibition.[12]
-
NanoBRET™ Target Engagement Assay: This live-cell assay measures compound binding to a specific kinase target. It involves expressing the target kinase as a fusion with NanoLuc® luciferase and using a fluorescent tracer that binds to the kinase's active site. A test compound that binds the target will displace the tracer, causing a decrease in the Bioluminescence Resonance Energy Transfer (BRET) signal.[11]
-
-
Cell Viability and Proliferation Assays: These assays provide a broader measure of a compound's antiproliferative or cytotoxic effects on cancer cells.
-
Protocol: MTT Cell Viability Assay
-
Cell Seeding: Plate cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with a range of concentrations of the pyrrolo[3,2-d]pyrimidine derivative for a set duration (e.g., 72 hours).[12]
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well. Live cells with active mitochondrial reductases will convert the yellow MTT into a purple formazan precipitate.
-
Solubilization: After a few hours of incubation, add a solubilizing agent (e.g., DMSO or a specialized buffer) to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance of the purple solution using a plate reader at ~570 nm. The absorbance is directly proportional to the number of viable cells.
-
Data Analysis: Calculate the percentage of cell viability relative to vehicle-treated control cells and determine the EC50 value (the concentration causing a 50% reduction in cell viability).[13]
-
-
Experimental Workflow: In Vitro Screening Cascade
The following diagram illustrates a typical workflow for the initial in vitro evaluation of novel pyrrolo[3,2-d]pyrimidine derivatives.
Caption: A streamlined workflow for the in vitro screening of novel compounds.
Summary of In Vitro Efficacy Data
The table below summarizes published in vitro data for representative pyrrolo[3,2-d]pyrimidine derivatives, showcasing their potency against various cancer cell lines and enzymatic targets.
| Derivative | Target(s) | Cell Line(s) | In Vitro Potency (IC50/EC50) | Reference |
| AGF347 | SHMT1/2, GARFTase, AICARFTase | MIA PaCa-2 (Pancreatic) | EC50: ~50-100 nM | [14],[15],[16] |
| Halogenated Analogues | Not specified (Antiproliferative) | Various (e.g., Breast Cancer) | EC50: 0.014 to 14.5 µM | [13] |
| N5-Alkyl Substituted | Not specified (Antiproliferative) | Various (e.g., Breast Cancer) | EC50: 0.83 to 7.3 µM | [13] |
| Antitubulin Analogues | Tubulin (Colchicine Site) | MDA-MB-435 (Melanoma) | GI50: Submicromolar to nanomolar | [3] |
Note: This table is illustrative. Potency values can vary based on assay conditions and cell line.
Part 2: In Vivo Efficacy – Assessing Therapeutic Potential in a Living System
While in vitro data are crucial for identifying active compounds, they cannot predict how a drug will behave in a complex living organism. In vivo studies, typically conducted in rodent models, are essential to evaluate a compound's therapeutic efficacy, toxicity, and pharmacokinetic profile.[17][18][19]
Key Methodologies for In Vivo Assessment
-
Tumor Xenograft Models: This is the most common preclinical model for cancer drug testing. It involves the transplantation of human cancer cells into immunodeficient mice.[17][20]
-
Protocol: Subcutaneous Xenograft Efficacy Study
-
Cell Implantation: Inject a suspension of human cancer cells (e.g., MIA PaCa-2) subcutaneously into the flank of immunodeficient mice (e.g., athymic nude or NOD-SCID mice).
-
Tumor Growth: Allow tumors to grow to a palpable, measurable size (e.g., 100-150 mm³).
-
Randomization & Dosing: Randomize mice into treatment groups (vehicle control, positive control, test compound at various doses). Administer the compound via a clinically relevant route (e.g., oral gavage, intraperitoneal injection) on a set schedule.
-
Tumor Measurement: Measure tumor dimensions with calipers 2-3 times per week and calculate tumor volume. Monitor animal body weight as a general indicator of toxicity.
-
Endpoint Analysis: Continue the study until tumors in the control group reach a predetermined size or for a fixed duration. Efficacy is often expressed as Tumor Growth Inhibition (TGI).
-
-
-
Pharmacokinetic (PK) Studies: These studies determine the absorption, distribution, metabolism, and excretion (ADME) of a compound. A good PK profile is essential for a drug to reach and maintain effective concentrations at the tumor site.
-
Key Parameters: Maximum tolerated dose (MTD), plasma half-life (t1/2), and bioavailability are determined.[13] For instance, one study found that N5-alkyl substitution on the pyrrolo[3,2-d]pyrimidine core significantly decreased toxicity (MTD increased from 5-10 mg/kg to 40 mg/kg) and showed rapid conversion to the active parent compound.[13]
-
Experimental Workflow: Preclinical In Vivo Evaluation
Caption: Typical workflow for preclinical in vivo testing of a lead compound.
Summary of In Vivo Efficacy Data
The following table highlights key in vivo findings for derivatives that have progressed to animal testing.
| Derivative | Animal Model | Dosing Regimen | Key Efficacy Endpoint | Reference |
| AGF347 | MIA PaCa-2 Xenograft (Mice) | Not specified | Significant antitumor efficacy, with potential for complete responses | [16] |
| N5-Substituted Analogues | Mouse Model | 40 mg/kg (MTD) | Demonstrated significantly decreased toxicity compared to parent compounds | [13] |
Part 3: Bridging the Gap – Correlating In Vitro Potency with In Vivo Efficacy
The ultimate goal of preclinical development is to find compounds where potent in vitro activity translates into robust in vivo efficacy with an acceptable safety margin. However, this transition is a significant challenge in drug discovery.
Factors Influencing In Vitro to In Vivo Translation
Several factors can cause a disconnect between results from cell culture and animal models:
-
Pharmacokinetics (PK): A compound may be highly potent against a cancer cell line (in vitro) but have poor solubility, be rapidly metabolized and cleared from the body, or be unable to penetrate the tumor tissue (in vivo). This prevents it from reaching the necessary therapeutic concentration at the target site.[13]
-
Toxicity: A compound may appear safe in cell culture but exhibit off-target toxicities in a whole organism, limiting the dose that can be administered and thus compromising efficacy.[13]
-
The Tumor Microenvironment (TME): In vitro assays using 2D cell monolayers lack the complexity of a real tumor, which includes stromal cells, blood vessels, and immune cells.[17] The TME can create physical barriers to drug penetration and activate resistance pathways not present in cell culture.
-
Drug Resistance Mechanisms: Over time, tumors in an in vivo setting can develop resistance mechanisms that are not observed during the short-term exposure of in vitro assays.
Logical Relationship: From Cell to Organism
Caption: Factors governing the translation of in vitro potency to in vivo efficacy.
The case of AGF347 is an excellent example of successful translation. This compound demonstrated potent in vitro activity against pancreatic cancer cells and subsequently generated significant, even curative, antitumor effects in mouse xenograft models, demonstrating a strong correlation.[14][15][16] Conversely, studies on other halogenated pyrrolo[3,2-d]pyrimidines highlighted the challenge of toxicity, which necessitated further chemical modification (N5-alkylation) to improve the therapeutic window.[13]
Conclusion and Future Directions
The this compound scaffold is a proven and valuable starting point for the generation of novel anticancer drug candidates. A systematic evaluation process, beginning with a cascade of in vitro assays to establish potency and mechanism, followed by rigorous in vivo testing in relevant animal models, is critical for identifying compounds with true therapeutic potential.
The key to success lies in bridging the gap between in vitro and in vivo results. Future efforts in this field should focus on:
-
Optimizing Pharmacokinetics: Designing derivatives with improved solubility, metabolic stability, and oral bioavailability to ensure effective drug delivery to the tumor.
-
Structure-Activity Relationship (SAR) Studies: Systematically modifying the scaffold to enhance on-target potency while minimizing off-target effects to improve the safety profile.
-
Advanced Preclinical Models: Utilizing more predictive models, such as patient-derived xenografts (PDXs) and syngeneic models with competent immune systems, to better forecast clinical outcomes.
By integrating medicinal chemistry, cell biology, and pharmacology, researchers can continue to unlock the therapeutic potential of pyrrolo[3,2-d]pyrimidine derivatives, moving promising compounds from the laboratory toward clinical application.
References
- 1. Pyrrolo[2,3-d]pyrimidine derivatives as inhibitors of RET: Design, synthesis and biological evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Pyrrolo[3,2-d]pyrimidine derivatives as type II kinase insert domain receptor (KDR) inhibitors: CoMFA and CoMSIA studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Novel Water Soluble, Substituted Pyrrolo[3,2-d]pyrimidines: Design, Synthesis and Biological Evaluation as Antitubulin Antitumor Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Pyrrolopyrimidines: Design, Synthesis and Antitumor Properties of Novel Tricyclic Pyrrolo [2,3-d]pyrimidine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Discovery of New Pyrrolo[2,3-d]pyrimidine Derivatives as Potential Multi-Targeted Kinase Inhibitors and Apoptosis Inducers - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. sci-hub.box [sci-hub.box]
- 9. reactionbiology.com [reactionbiology.com]
- 10. Biochemical assays for kinase activity detection - Celtarys [celtarys.com]
- 11. reactionbiology.com [reactionbiology.com]
- 12. benchchem.com [benchchem.com]
- 13. Anticancer Properties of Halogenated Pyrrolo[3,2-d]pyrimidines with Decreased Toxicity via N5 Substitution - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Cellular Pharmacodynamics of a Novel Pyrrolo[3,2- d]pyrimidine Inhibitor Targeting Mitochondrial and Cytosolic One-Carbon Metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Cellular Pharmacodynamics of a Novel Pyrrolo[3,2-d]pyrimidine Inhibitor Targeting Mitochondrial and Cytosolic One-Carbon Metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Novel Pyrrolo[3,2- d]pyrimidine Compounds Target Mitochondrial and Cytosolic One-carbon Metabolism with Broad-spectrum Antitumor Efficacy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Challenges in pre-clinical testing of anti-cancer drugs in cell culture and in animal models - PMC [pmc.ncbi.nlm.nih.gov]
- 18. benthamdirect.com [benthamdirect.com]
- 19. researchgate.net [researchgate.net]
- 20. mdpi.com [mdpi.com]
A Comparative Guide to the Synthetic Strategies for 2,4,7-Trichloro-5H-pyrrolo[3,2-d]pyrimidine
For researchers and professionals in drug development, the pyrrolo[3,2-d]pyrimidine scaffold is of significant interest due to its structural analogy to purines, making it a valuable core for developing kinase inhibitors, antivirals, and other therapeutic agents.[1] The specific analogue, 2,4,7-Trichloro-5H-pyrrolo[3,2-d]pyrimidine, serves as a versatile intermediate, with its three chloro-substituents providing reactive handles for further functionalization. This guide provides a comparative analysis of two plausible synthetic routes to this target molecule, offering insights into the strategic and practical considerations for its preparation.
Two primary retrosynthetic strategies are considered: the construction of the pyrimidine ring onto a pre-existing pyrrole core (Route A) and the formation of the pyrrole ring from a functionalized pyrimidine precursor (Route B).
Route A: Pyrimidine Ring Construction from a Pyrrole Precursor
This bottom-up approach begins with a substituted pyrrole and builds the pyrimidine ring in subsequent steps. A key challenge in this strategy is controlling the regioselectivity of the initial pyrrole functionalization.
Experimental Workflow: Route A
References
The Privileged Scaffold: A Mechanistic Comparison of 2,4,7-Trichloro-5H-pyrrolo[3,2-d]pyrimidine Analogs in Drug Discovery
The 5H-pyrrolo[3,2-d]pyrimidine core, a deaza-isostere of adenine, represents a "privileged scaffold" in modern medicinal chemistry. Its structural resemblance to the core of adenosine triphosphate (ATP) allows derivatives to competitively bind to the active sites of a multitude of enzymes, particularly protein kinases. The highly functionalized starting material, 2,4,7-trichloro-5H-pyrrolo[3,2-d]pyrimidine, serves as a versatile platform for generating vast libraries of analogs through sequential and site-selective substitutions. This guide provides an in-depth mechanistic comparison of various analog classes derived from this core, supported by experimental data, to inform researchers and drug development professionals in their quest for novel therapeutics.
From a Common Core, Diverse Mechanisms Emerge
The strategic substitution of the chlorine atoms at the C2, C4, and C7 positions of the this compound scaffold dictates the ultimate biological target and mechanism of action. While kinase inhibition is the most explored therapeutic avenue for this class of compounds, other mechanisms, such as antitubulin activity, have also been identified, showcasing the scaffold's versatility.
dot
Caption: Diverse biological activities of 5H-pyrrolo[3,2-d]pyrimidine analogs.
I. Kinase Inhibition: A Tale of Two Conformations
A predominant mechanism of action for pyrrolo[3,2-d]pyrimidine analogs is the inhibition of protein kinases, which are pivotal in cellular signaling pathways. Dysregulation of kinase activity is a hallmark of cancer, making them prime therapeutic targets. These analogs typically function as ATP-competitive inhibitors, occupying the ATP-binding pocket of the kinase.
A key mechanistic distinction among kinase inhibitors is their preference for the active ("DFG-in") or inactive ("DFG-out") conformation of the kinase's activation loop.[1]
-
Type I Inhibitors: Bind to the active "DFG-in" conformation of the kinase.
-
Type II Inhibitors: Bind to and stabilize the inactive "DFG-out" conformation, often accessing an adjacent allosteric site. This can lead to greater selectivity and a different resistance profile.[1]
A series of pyrrolo[3,2-d]pyrimidine derivatives have been identified as potent Type II inhibitors of Kinase Insert Domain Receptor (KDR), also known as VEGFR-2, a key mediator of angiogenesis.[1] The X-ray crystallographic analysis of some of these compounds revealed that a diphenylurea moiety, often attached at the C4 position, occupies a hydrophobic pocket created by the "DFG-out" conformational change.[1]
dot
Caption: Inhibition of the VEGFR-2 signaling pathway by a Type II inhibitor.
Comparative Analysis of Kinase Inhibitory Potency
The potency and selectivity of these analogs are highly dependent on the nature of the substituents at the C2 and C4 positions. The following table summarizes the structure-activity relationships (SAR) for a selection of pyrrolo[2,3-d]pyrimidine analogs, which share a similar core and inhibitory mechanism, against various kinases.[2]
| Compound ID | Core Scaffold | C4-Substituent | C2-Substituent (on phenyl ring) | EGFR IC50 (nM) | Her2 IC50 (nM) | VEGFR2 IC50 (nM) | CDK2 IC50 (nM) | Reference |
| 5e | Pyrrolo[2,3-d]pyrimidine | -(NH)-N=CH-Ph | 2-Cl | >1000 | >1000 | 204 | 240 | [2] |
| 5h | Pyrrolo[2,3-d]pyrimidine | -(NH)-N=CH-Ph | 4-Cl | 265 | 291 | 298 | 321 | [2] |
| 5k | Pyrrolo[2,3-d]pyrimidine | -(NH)-N=CH-Ph | 2,4-diCl | 79 | 40 | 136 | 204 | [2] |
| 5l | Pyrrolo[2,3-d]pyrimidine | -(NH)-N=CH-Ph | 4-Br | 283 | 310 | 330 | 352 | [2] |
| Sunitinib | Pyrrole-indolinone | N/A | N/A | 93 | - | 261 | - | [2] |
Key SAR Insights for Kinase Inhibition:
-
Halogenation: The presence and position of halogen substituents on the terminal phenyl ring significantly impact potency. Compound 5k , with a 2,4-dichloro substitution, demonstrated the most potent multi-kinase inhibitory activity, being more effective than the benchmark drug Sunitinib against VEGFR2 and showing strong inhibition of EGFR and Her2.[2]
-
Positional Effects: A single chlorine at the 2-position (5e ) was less effective than at the 4-position (5h ), suggesting the importance of substitution patterns for optimal binding.[2]
II. Antitubulin Activity: An Alternative Mechanistic Pathway
Intriguingly, a change in the core scaffold from pyrrolo[2,3-d]pyrimidine to its regioisomer, pyrrolo[3,2-d]pyrimidine, along with specific substitutions, can shift the mechanism of action from kinase inhibition to antitubulin activity.[3] A series of N-(4-methoxyphenyl)-5H-pyrrolo[3,2-d]pyrimidin-4-amine analogs were found to be potent microtubule depolymerizing agents that bind to the colchicine site on tubulin.[3]
Comparative Analysis of Antiproliferative Activity
The antiproliferative activity of these antitubulin agents was evaluated against the MDA-MB-435 human cancer cell line.
| Compound ID | C2-Substituent | C4-Substituent | N-methyl at C4-amino | 6-CH3 | GI50 (µM) vs MDA-MB-435 | Reference |
| 3 | -CH3 | -NH-(4-methoxyphenyl) | No | No | 0.13 | [3] |
| 4 | H | -N(CH3)-(4-methoxyphenyl) | Yes | No | >10 | [3] |
| 5 | -CH3 | -NH-phenyl | No | No | 1.1 | [3] |
| 8 | -CH3 | -NH-(4-methoxyphenyl) | No | Yes | 0.088 | [3] |
Key SAR Insights for Antitubulin Activity:
-
Regioisomer Importance: The pyrrolo[3,2-d]pyrimidine analogs were found to be more potent than their pyrrolo[2,3-d]pyrimidine counterparts in this series.[3]
-
C2-Methyl Group: The presence of a methyl group at the C2 position is crucial for activity. Its removal in an analog of compound 4 led to a significant loss of potency.[3]
-
4'-Methoxy Group: The methoxy group on the C4-anilino ring is important for high potency, as its removal in compound 5 resulted in an 8.5-fold decrease in activity compared to compound 3 .[3]
-
N-Methylation: N-methylation of the C4-amino linker, as in compound 4 , was detrimental to activity.[3]
-
6-Methyl Group: The addition of a methyl group at the 6-position of the pyrrole ring, as in compound 8 , enhanced the antiproliferative potency.[3]
Experimental Protocols for Mechanistic Evaluation
To provide a practical framework for researchers, the following are standardized protocols for evaluating the mechanisms of action of novel pyrrolo[3,2-d]pyrimidine analogs.
Protocol 1: In Vitro Kinase Inhibition Assay (Luminescence-Based)
This protocol determines the in vitro IC50 of a test compound against a specific protein kinase by measuring ATP consumption.
dot
Caption: Workflow for a luminescence-based in vitro kinase inhibition assay.
Materials:
-
Test pyrrolo[3,2-d]pyrimidine analog
-
Recombinant protein kinase of interest
-
Specific kinase substrate (peptide or protein)
-
Adenosine triphosphate (ATP)
-
Kinase reaction buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA)
-
Dimethyl sulfoxide (DMSO)
-
Known kinase inhibitor (positive control)
-
Luminescence-based kinase assay kit (e.g., Kinase-Glo®)
-
White, opaque 384-well microplates
-
Luminometer plate reader
Procedure:
-
Compound Preparation: Prepare a stock solution of the test compound in 100% DMSO. Perform a serial dilution in DMSO to create a range of concentrations (e.g., 10-point, 3-fold dilution).[4]
-
Assay Plate Preparation: Dispense a small volume (e.g., 1 µL) of each compound dilution into the appropriate wells of a 384-well plate. Include wells for a positive control and a negative control (DMSO vehicle).[4]
-
Kinase Reaction: Prepare a solution containing the kinase and its specific substrate in the reaction buffer. Add this mixture to all wells of the assay plate.
-
Initiation: Initiate the kinase reaction by adding a solution of ATP to all wells.
-
Incubation: Incubate the plate at room temperature for a specified time (e.g., 60 minutes) to allow the enzymatic reaction to proceed.[4]
-
Signal Detection: Stop the reaction and generate a luminescent signal by adding the Kinase-Glo® reagent to each well. This reagent measures the amount of remaining ATP.
-
Signal Stabilization: Incubate the plate in the dark for 10 minutes to stabilize the luminescent signal.[4]
-
Data Acquisition: Measure the luminescence of each well using a plate reader. The signal is inversely proportional to kinase activity.
-
Data Analysis: Normalize the data using the negative (0% inhibition) and positive (100% inhibition) controls. Plot the normalized percent inhibition against the logarithm of the test compound concentration and fit the data to a four-parameter logistic model to determine the IC50 value.[4]
Protocol 2: Cell Proliferation Assay (MTT Assay)
This colorimetric assay measures the cytotoxic or antiproliferative effects of a compound on cancer cell lines.
Materials:
-
Cancer cell line of interest (e.g., MDA-MB-435, HepG2)
-
Complete cell culture medium
-
Test compound
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization buffer (e.g., DMSO or a solution of SDS in HCl)
-
96-well plates
-
Spectrophotometer (plate reader)
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with various concentrations of the test compound (and a vehicle control) and incubate for a specified period (e.g., 72 hours).[5]
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours. Viable cells with active metabolism will convert the yellow MTT into a purple formazan precipitate.
-
Solubilization: Remove the medium and add a solubilization buffer to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance of each well at a specific wavelength (e.g., 570 nm).
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Determine the GI50/IC50 value by plotting cell viability against the logarithm of the compound concentration.
Protocol 3: Apoptosis Analysis (Annexin V/PI Staining)
This flow cytometry-based assay differentiates between viable, early apoptotic, late apoptotic, and necrotic cells to characterize the mode of cell death induced by a compound.[2]
Materials:
-
Cancer cell line (e.g., HepG2)
-
Test compound
-
Annexin V-FITC/Propidium Iodide (PI) apoptosis detection kit
-
Binding buffer
-
Flow cytometer
Procedure:
-
Cell Treatment: Culture cells and treat them with the test compound at its IC50 concentration for a specified time (e.g., 24 hours).[2]
-
Cell Harvesting: Harvest the cells (including both adherent and floating cells) and wash them with cold PBS.
-
Staining: Resuspend the cells in the provided binding buffer. Add Annexin V-FITC and PI to the cell suspension and incubate in the dark for 15 minutes at room temperature.
-
Flow Cytometry: Analyze the stained cells using a flow cytometer. Annexin V-FITC detects the externalization of phosphatidylserine in early apoptotic cells, while PI enters cells with compromised membranes (late apoptotic and necrotic cells).
-
Data Analysis: Quantify the percentage of cells in each quadrant (viable, early apoptotic, late apoptotic, necrotic) to determine the apoptotic effect of the compound.
Conclusion
The this compound scaffold is a remarkably versatile starting point for the development of potent and mechanistically diverse therapeutic agents. By strategically modifying the substituents at the C2, C4, and C7 positions, researchers can fine-tune the biological activity of the resulting analogs to target distinct cellular pathways. The extensive research into this scaffold has yielded potent kinase inhibitors, effective against key cancer targets like KDR and EGFR, as well as novel antitubulin agents that disrupt the cytoskeleton. The structure-activity relationships and experimental protocols detailed in this guide provide a solid foundation for the rational design and evaluation of the next generation of pyrrolo[3,2-d]pyrimidine-based therapeutics.
References
- 1. Pyrrolo[3,2-d]pyrimidine Derivatives as Type II Kinase Insert Domain Receptor (KDR) Inhibitors: CoMFA and CoMSIA Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Novel Water Soluble, Substituted Pyrrolo[3,2-d]pyrimidines: Design, Synthesis and Biological Evaluation as Antitubulin Antitumor Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. mdpi.com [mdpi.com]
A Senior Application Scientist's Guide to Benchmarking 2,4,7-Trichloro-5H-pyrrolo[3,2-d]pyrimidine Derivatives Against Known Kinase Inhibitors
Introduction: The Rationale for Exploring the 2,4,7-Trichloro-5H-pyrrolo[3,2-d]pyrimidine Scaffold
In the landscape of modern oncology, the quest for novel, potent, and selective kinase inhibitors remains a paramount objective. The pyrrolo[3,2-d]pyrimidine scaffold, a purine isostere, has garnered significant attention due to its ability to serve as a versatile backbone for the design of ATP-competitive kinase inhibitors. Its inherent structural features facilitate hydrogen bonding interactions within the kinase hinge region, a critical determinant of binding affinity. The specific precursor, this compound, offers a unique synthetic handle. The differential reactivity of the chlorine atoms at the C2, C4, and C7 positions allows for sequential and regioselective substitution, enabling the generation of diverse chemical libraries with tailored selectivity profiles. This guide provides a comprehensive framework for benchmarking novel derivatives of this scaffold against established kinase inhibitors, with a focus on epidermal growth factor receptor (EGFR) and human epidermal growth factor receptor 2 (HER2), two well-validated targets in oncology.
The Mechanistic Landscape: Targeting the EGFR/HER2 Signaling Axis
EGFR and HER2 are members of the ErbB family of receptor tyrosine kinases, which play a pivotal role in regulating cell proliferation, survival, and differentiation.[1][2][3] Upon ligand binding, these receptors undergo dimerization and subsequent autophosphorylation of their intracellular kinase domains. This phosphorylation cascade initiates downstream signaling pathways, primarily the RAS/RAF/MEK/ERK (MAPK) and PI3K/AKT/mTOR pathways, which are central to cancer cell growth and survival.[1][4] In many cancers, aberrant activation of these receptors, through overexpression or mutation, leads to uncontrolled cell proliferation.[5]
Pyrrolo[3,2-d]pyrimidine derivatives, by virtue of their structural similarity to adenine, are designed to compete with ATP for binding to the kinase domain of EGFR and HER2, thereby inhibiting their autophosphorylation and blocking downstream signaling.
Caption: EGFR/HER2 signaling pathway and the inhibitory action of pyrrolo[3,2-d]pyrimidine derivatives.
Benchmarking Framework: A Multi-tiered Approach
A robust benchmarking strategy involves a systematic evaluation of the novel compounds against established drugs at multiple levels: biochemical potency, cellular activity, and selectivity. For this guide, we will benchmark our hypothetical derivatives against two well-established kinase inhibitors: Erlotinib , an EGFR inhibitor, and Lapatinib , a dual EGFR/HER2 inhibitor.[6][7]
Hypothetical Derivatives of this compound
For the purpose of this guide, we will consider three hypothetical derivatives synthesized from the 2,4,7-trichloro precursor. The synthetic strategy leverages the differential reactivity of the chlorine atoms (C4 > C2 > C7) to achieve selective substitutions.
-
TCPP-D1 (Derivative 1): A C4-anilino substituted compound, designed to primarily target EGFR.
-
TCPP-D2 (Derivative 2): A C4, C2-disubstituted compound, designed for dual EGFR/HER2 inhibition.
-
TCPP-D3 (Derivative 3): A C4, C2, N5-trisubstituted compound, exploring further structure-activity relationships.
Experimental Protocols: A Step-by-Step Guide
In Vitro Kinase Inhibition Assays
The initial step in benchmarking is to determine the direct inhibitory effect of the compounds on the purified kinase enzymes. The ADP-Glo™ Kinase Assay is a robust, luminescence-based method for measuring kinase activity.[8][9]
Workflow for In Vitro Kinase Assay
Caption: Workflow for the ADP-Glo™ in vitro kinase assay.
Detailed Protocol: EGFR Kinase Assay
-
Reagent Preparation:
-
Prepare a 2X kinase buffer (e.g., 80mM Tris pH 7.5, 40mM MgCl₂, 0.2mg/ml BSA, 4mM MnCl₂, 100µM DTT).
-
Dilute recombinant human EGFR enzyme in 1X kinase buffer to the desired concentration (e.g., 2 ng/µL).
-
Prepare a substrate/ATP mix in 1X kinase buffer containing a suitable substrate (e.g., Poly(Glu,Tyr) at 0.2 mg/mL) and ATP at a concentration close to the Kₘ for EGFR (e.g., 10 µM).
-
Prepare serial dilutions of test compounds and benchmark drugs (Erlotinib, Lapatinib) in 1X kinase buffer with a final DMSO concentration ≤1%.
-
-
Assay Procedure:
-
In a 384-well plate, add 1 µL of diluted test compound or control.
-
Add 2 µL of the diluted EGFR enzyme solution to each well.
-
Initiate the kinase reaction by adding 2 µL of the substrate/ATP mix.
-
Incubate the plate at room temperature for 60 minutes.
-
Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP.
-
Incubate at room temperature for 40 minutes.
-
Add 10 µL of Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal.
-
Incubate at room temperature for 30 minutes.
-
Measure the luminescence using a plate reader.
-
-
Data Analysis:
-
Subtract the background luminescence (no enzyme control) from all readings.
-
Calculate the percentage of kinase inhibition relative to the vehicle control (DMSO).
-
Determine the IC₅₀ values by fitting the dose-response data to a four-parameter logistic curve.
-
A similar protocol can be followed for the HER2 kinase assay, using recombinant HER2 enzyme and optimizing the enzyme and ATP concentrations accordingly.[8][10][11][12]
Cell-Based Assays: NCI-60 Human Tumor Cell Line Screen
To assess the anti-proliferative activity of the compounds in a cellular context, the National Cancer Institute's 60 human tumor cell line (NCI-60) screen is a valuable tool.[13] This screen evaluates the compounds against a panel of 60 cell lines representing nine different types of cancer.
Workflow for NCI-60 Five-Dose Screen
Caption: Workflow for the NCI-60 five-dose cell line screen.
Protocol Overview: NCI-60 Five-Dose Screen
-
Cell Culture and Plating: The 60 human tumor cell lines are grown in RPMI 1640 medium with 5% fetal bovine serum and 2 mM L-glutamine. Cells are inoculated into 96-well plates at densities ranging from 5,000 to 40,000 cells/well.
-
Compound Preparation and Addition: Test compounds are solubilized in DMSO and diluted to five 10-fold serial dilutions. After a 24-hour pre-incubation of the cell plates, the compounds are added.
-
Incubation: The plates are incubated for 48 hours after compound addition.
-
Cell Staining and Quantification: The assay is terminated by fixing the cells with trichloroacetic acid (TCA). The fixed cells are then stained with sulforhodamine B (SRB), a dye that binds to basic amino acids of cellular proteins. The bound dye is solubilized, and the optical density is measured at 515 nm.
-
Data Analysis: The results are expressed as three dose-response parameters:
-
GI₅₀: The concentration that causes 50% growth inhibition.
-
TGI: The concentration that causes total growth inhibition (cytostatic effect).
-
LC₅₀: The concentration that causes a 50% reduction in the measured protein at the end of the drug treatment period (cytotoxic effect).
-
Comparative Data Analysis
The following tables present a hypothetical but realistic comparison of our novel derivatives against the benchmark drugs.
Table 1: In Vitro Kinase Inhibition (IC₅₀, nM)
| Compound | EGFR | HER2 | KDR (VEGFR2) | SRC |
| TCPP-D1 | 15 | 250 | >1000 | 500 |
| TCPP-D2 | 12 | 25 | 800 | 350 |
| TCPP-D3 | 8 | 18 | 650 | 200 |
| Erlotinib | 10 | 500 | >10,000 | >10,000 |
| Lapatinib | 10.8[14] | 9.2[14] | >10,000 | 345 |
KDR and SRC are included to assess selectivity against other common off-target kinases.
Table 2: Anti-proliferative Activity in Selected NCI-60 Cell Lines (GI₅₀, µM)
| Compound | A431 (EGFR overexpressed) | SK-BR-3 (HER2 overexpressed) | MCF7 (Low EGFR/HER2) |
| TCPP-D1 | 0.5 | 5.2 | >10 |
| TCPP-D2 | 0.3 | 0.8 | 8.5 |
| TCPP-D3 | 0.1 | 0.4 | 6.0 |
| Erlotinib | 1.53[15] | 3.98[15] | >10 |
| Lapatinib | 0.15 | 0.06 | 4.8 |
Interpretation and Future Directions
The hypothetical data presented above illustrates a clear structure-activity relationship. The progressive substitution of the this compound scaffold leads to increased potency and a shift in selectivity.
-
TCPP-D1 demonstrates good potency and selectivity for EGFR over HER2, similar to Erlotinib, but with potentially improved cellular activity.
-
TCPP-D2 shows a dual inhibitory profile, effectively targeting both EGFR and HER2, analogous to Lapatinib.
-
TCPP-D3 , with further modification at the N5 position, exhibits the most potent dual inhibitory activity in both biochemical and cellular assays, suggesting that this position is critical for optimizing the pharmacophore.
The off-target profiling against KDR and SRC indicates a favorable selectivity profile for all derivatives against these kinases, which is a desirable characteristic to minimize potential toxicities.
Based on this comprehensive benchmarking, TCPP-D3 emerges as a promising lead candidate for further preclinical development. The next steps would involve in vivo efficacy studies in relevant xenograft models, pharmacokinetic profiling, and more extensive off-target screening to fully characterize its therapeutic potential.
References
- 1. researchgate.net [researchgate.net]
- 2. The role of HER2, EGFR, and other receptor tyrosine kinases in breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. The diverse signaling network of EGFR, HER2, HER3 and HER4 tyrosine kinase receptors and the consequences for therapeutic approaches - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. hrcak.srce.hr [hrcak.srce.hr]
- 6. researchgate.net [researchgate.net]
- 7. selleckchem.com [selleckchem.com]
- 8. promega.com [promega.com]
- 9. promega.com [promega.com]
- 10. HER2 Kinase Enzyme System Application Note [worldwide.promega.com]
- 11. bpsbioscience.com [bpsbioscience.com]
- 12. bpsbioscience.com [bpsbioscience.com]
- 13. bpsbioscience.com [bpsbioscience.com]
- 14. Lapatinib | Cell Signaling Technology [cellsignal.com]
- 15. Sensitivity of breast cancer cells to erlotinib depends on cyclin-dependent kinase 2 activity - PMC [pmc.ncbi.nlm.nih.gov]
A Researcher's Guide to Assessing the Selectivity of 2,4,7-Trichloro-5H-pyrrolo[3,2-d]pyrimidine-Based Kinase Inhibitors
In the landscape of modern drug discovery, the pursuit of highly selective kinase inhibitors is paramount. Kinases, numbering over 500 in the human kinome, are crucial regulators of a vast array of cellular processes. Their dysregulation is a hallmark of numerous diseases, most notably cancer. The pyrrolo[3,2-d]pyrimidine scaffold has emerged as a privileged structure in the design of kinase inhibitors, owing to its structural resemblance to the adenine core of ATP. This guide focuses on a specific, yet underexplored, derivative: 2,4,7-trichloro-5H-pyrrolo[3,2-d]pyrimidine . We will delve into a comprehensive comparison of its potential selectivity against established clinical kinase inhibitors and provide detailed, field-proven methodologies for its rigorous assessment.
The strategic placement of chlorine atoms on the pyrrolo[3,2-d]pyrimidine core is anticipated to modulate its binding affinity and selectivity profile. The electron-withdrawing nature of chlorine can alter the electrostatic potential of the molecule and influence key interactions within the ATP-binding pocket of kinases. This guide will equip researchers with the necessary framework to experimentally validate these hypotheses.
The Imperative of Selectivity in Kinase Inhibitor Development
Off-target effects are a major hurdle in drug development, often leading to toxicity and diminished therapeutic windows. A highly selective kinase inhibitor, in contrast, offers the promise of a more targeted therapeutic intervention with a potentially improved safety profile. Promiscuous inhibitors, such as Dasatinib, bind to a wide range of kinases, which can be advantageous in certain contexts but also increases the risk of unforeseen side effects[1][2]. Conversely, highly selective inhibitors, while challenging to develop, are crucial for validating the role of a specific kinase in a disease phenotype.
This guide will compare the hypothetical selectivity profile of a this compound-based compound (herein referred to as TCPP-1 ) with two well-characterized clinical kinase inhibitors: Sunitinib , a multi-targeted receptor tyrosine kinase inhibitor, and Dasatinib , a broad-spectrum kinase inhibitor[2][3][4].
Methodologies for Comprehensive Selectivity Profiling
A multi-faceted approach is essential for a thorough assessment of inhibitor selectivity. Here, we detail three gold-standard techniques that provide complementary insights into a compound's binding characteristics.
Broad Kinome Profiling: The KINOMEscan™ Approach
The most comprehensive initial assessment of selectivity is achieved through broad kinome screening. The KINOMEscan™ platform, a competition binding assay, is an industry-standard method for determining the binding affinities of a compound against a large panel of kinases[5][6].
Causality Behind Experimental Choices: This method is chosen as the primary screen due to its high throughput and broad coverage of the human kinome. It provides a global view of a compound's selectivity and potential off-targets at a single, high concentration, guiding further focused studies.
Experimental Protocol: KINOMEscan™ Profiling
-
Compound Preparation: Solubilize the test compound (e.g., TCPP-1) in 100% DMSO to create a stock solution (e.g., 10 mM).
-
Assay Plate Preparation: In a multi-well plate, combine the test compound with a proprietary DNA-tagged kinase and an immobilized, active-site directed ligand. The assay is typically run at a single high concentration of the test compound (e.g., 10 µM).
-
Competition Binding: Incubate the mixture to allow the test compound to compete with the immobilized ligand for binding to the kinase.
-
Capture and Quantification: The amount of kinase bound to the solid support is quantified using quantitative PCR (qPCR) of the DNA tag. A lower amount of captured kinase indicates stronger binding of the test compound.
-
Data Analysis: Results are typically reported as a percentage of the DMSO control (% Ctrl), where a lower percentage indicates a stronger interaction. A common threshold for a "hit" is a % Ctrl value below a certain cutoff (e.g., <10% or <35%).
Target Engagement in a Cellular Context: Cellular Thermal Shift Assay (CETSA®)
Confirming that a compound binds to its intended target within the complex milieu of a living cell is a critical validation step. CETSA® is a powerful biophysical method that assesses target engagement based on the principle of ligand-induced thermal stabilization of the target protein[7][8].
Causality Behind Experimental Choices: CETSA® is invaluable as it moves beyond purified enzymes to a more physiologically relevant environment. It provides direct evidence of target engagement in intact cells, a crucial piece of information that in vitro assays cannot offer.
Experimental Protocol: Cellular Thermal Shift Assay (CETSA®)
-
Cell Culture and Treatment: Culture a relevant cell line to ~80% confluency. Treat the cells with the test compound (e.g., TCPP-1) at various concentrations or a vehicle control (DMSO) for a defined period (e.g., 1-2 hours).
-
Heating Step: Aliquot the cell suspension into PCR tubes and heat them to a range of temperatures for a short duration (e.g., 3 minutes). This step induces denaturation and aggregation of proteins.
-
Cell Lysis and Separation: Lyse the cells by freeze-thaw cycles. Separate the soluble protein fraction from the precipitated aggregates by centrifugation.
-
Protein Quantification: Analyze the amount of the target protein remaining in the soluble fraction using a specific antibody-based detection method, such as Western blotting or an AlphaScreen® assay.
-
Data Analysis: Plot the amount of soluble target protein as a function of temperature. A shift in the melting curve to a higher temperature in the presence of the compound indicates target stabilization and therefore, engagement.
Thermodynamic Characterization of Binding: Isothermal Titration Calorimetry (ITC)
To gain a deeper understanding of the binding interaction, Isothermal Titration Calorimetry (ITC) is employed. ITC directly measures the heat released or absorbed during a binding event, providing a complete thermodynamic profile of the interaction, including the binding affinity (Kd), stoichiometry (n), and changes in enthalpy (ΔH) and entropy (ΔS)[9][10][11][12][13].
Causality Behind Experimental Choices: ITC is the gold standard for characterizing the thermodynamics of binding. This detailed information is crucial for structure-activity relationship (SAR) studies and for understanding the driving forces behind the inhibitor's potency and selectivity.
Experimental Protocol: Isothermal Titration Calorimetry (ITC)
-
Sample Preparation: Prepare a solution of the purified target kinase (e.g., 10-50 µM) in a suitable buffer. Prepare a solution of the test compound (e.g., TCPP-1) in the same buffer, typically at a 10-fold higher concentration. Ensure precise buffer matching between the protein and ligand solutions.
-
Instrument Setup: Thoroughly clean and rinse the ITC instrument's sample cell and syringe. Load the protein solution into the sample cell and the compound solution into the injection syringe.
-
Titration: Perform a series of small, sequential injections of the compound solution into the protein solution while monitoring the heat changes.
-
Data Acquisition: The instrument records the heat flow as a function of time. Each injection produces a heat-rate peak that is integrated to determine the heat change for that injection.
-
Data Analysis: Plot the integrated heat data against the molar ratio of ligand to protein. Fit the resulting binding isotherm to a suitable binding model (e.g., a one-site binding model) to determine the Kd, n, ΔH, and ΔS.
Comparative Selectivity Profile
The following table presents a hypothetical, yet plausible, selectivity profile for our lead compound, TCPP-1 , in comparison to Sunitinib and Dasatinib. The data is presented as the dissociation constant (Kd) in nanomolar (nM) for a selection of representative kinases.
| Kinase Target | TCPP-1 (Kd, nM) | Sunitinib (Kd, nM) | Dasatinib (Kd, nM) |
| Primary Target(s) | |||
| VEGFR2 (KDR) | 15 | 9 | 70 |
| PDGFRβ | 25 | 2 | 1.2 |
| c-KIT | 30 | 4 | 0.6 |
| Off-Target Kinases | |||
| EGFR | >1000 | 2800 | 30 |
| SRC | 500 | 150 | 0.5 |
| ABL1 | >1000 | 250 | 0.2 |
| CDK2 | 800 | >10000 | 15 |
| p38α (MAPK14) | >1000 | 5000 | 25 |
Note: The Kd values for TCPP-1 are hypothetical and for illustrative purposes. The values for Sunitinib and Dasatinib are representative of published data.
This hypothetical data suggests that TCPP-1 may exhibit a more selective profile than the broadly active Dasatinib, with a potential preference for the VEGFR/PDGFR/c-KIT family of receptor tyrosine kinases, similar to Sunitinib, but with a potentially cleaner off-target profile against kinases like SRC and ABL1.
Visualizing the Impact: Signaling Pathways and Experimental Workflows
Understanding the cellular context in which these inhibitors function is critical. The following diagrams, generated using Graphviz, illustrate a key signaling pathway targeted by these inhibitors and the experimental workflow for assessing selectivity.
Caption: Simplified signaling pathway of receptor tyrosine kinases (RTKs) like VEGFR2 and PDGFRβ.
Caption: A logical workflow for assessing the selectivity of a novel kinase inhibitor.
Conclusion and Future Directions
The this compound scaffold represents a promising starting point for the development of novel kinase inhibitors. Its unique substitution pattern warrants a thorough investigation of its selectivity profile. By employing a rigorous and multi-pronged approach, encompassing broad kinome screening, cellular target engagement assays, and detailed thermodynamic studies, researchers can gain a comprehensive understanding of the compound's biological activity. The methodologies and comparative framework presented in this guide provide a robust roadmap for such an endeavor. Future studies should focus on synthesizing a library of derivatives based on this scaffold to explore structure-activity relationships and further optimize for both potency and selectivity.
References
- 1. A guide to picking the most selective kinase inhibitor tool compounds for pharmacological validation of drug targets - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Examining the Effects of Dasatinib, Sorafenib, and Nilotinib on Vascular Smooth Muscle Cells: Insights into Proliferation, Migration, and Gene Expression Dynamics - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Epithelial Transfer of the Tyrosine Kinase Inhibitors Erlotinib, Gefitinib, Afatinib, Crizotinib, Sorafenib, Sunitinib, and Dasatinib: Implications for Clinical Resistance [mdpi.com]
- 5. apac.eurofinsdiscovery.com [apac.eurofinsdiscovery.com]
- 6. m.youtube.com [m.youtube.com]
- 7. benchchem.com [benchchem.com]
- 8. bio-protocol.org [bio-protocol.org]
- 9. researchgate.net [researchgate.net]
- 10. benchchem.com [benchchem.com]
- 11. Rapid measurement of inhibitor binding kinetics by isothermal titration calorimetry - PMC [pmc.ncbi.nlm.nih.gov]
- 12. reactionbiology.com [reactionbiology.com]
- 13. ITC for Binding Characterization in Pharmaceutical Research [tainstruments.com]
Safety Operating Guide
A Comprehensive Guide to the Safe Disposal of 2,4,7-Trichloro-5H-pyrrolo[3,2-d]pyrimidine
Immediate Safety and Hazard Assessment
Given its structure as a polychlorinated pyrrolopyrimidine, 2,4,7-Trichloro-5H-pyrrolo[3,2-d]pyrimidine should be handled as a hazardous substance. Similar chlorinated compounds are known to be toxic if swallowed, inhaled, or absorbed through the skin, and may cause serious eye and skin irritation.[1] Therefore, strict adherence to safety protocols is mandatory.
Personal Protective Equipment (PPE):
| PPE Category | Specification | Rationale |
| Eye Protection | Tightly fitting safety goggles or a face shield. | To prevent contact with eyes, which can cause serious irritation.[2][3] |
| Hand Protection | Chemical-resistant gloves (e.g., nitrile rubber). | To avoid skin contact and potential absorption.[2][4] |
| Respiratory Protection | Use in a well-ventilated area or a certified fume hood. | To prevent inhalation of dust or vapors, which may be toxic.[1] |
| Protective Clothing | Laboratory coat and other protective garments. | To prevent contamination of personal clothing.[4] |
Spill Management Protocol
In the event of a spill, immediate and appropriate action is crucial to mitigate exposure and contamination.
Step-by-Step Spill Cleanup:
-
Evacuate and Ventilate: Immediately evacuate non-essential personnel from the affected area and ensure adequate ventilation.[4]
-
Containment: For solid spills, carefully sweep up the material to avoid generating dust and place it into a suitable, labeled container for disposal.[3]
-
Decontamination: Clean the spill area thoroughly with an appropriate solvent (e.g., soap and water), and collect all cleaning materials for disposal as hazardous waste.[2]
-
Reporting: Report the spill to your institution's Environmental Health and Safety (EHS) department.
Disposal Workflow for this compound
The primary recommended method for the disposal of chlorinated hazardous waste is incineration by a licensed waste disposal facility.[5] This ensures the complete destruction of the compound and minimizes environmental impact.
Caption: Workflow for the safe disposal of this compound.
Step-by-Step Disposal Protocol
Waste Collection and Storage:
-
Designated Container: Collect waste this compound in a clearly labeled, sealed, and chemically compatible container.[6]
-
Labeling: The label should include the full chemical name, "Hazardous Waste," and any known hazard symbols.
-
Segregation: It is critical to segregate chlorinated waste from non-halogenated waste streams to ensure proper disposal and to prevent dangerous reactions.[7]
-
Storage: Store the waste container in a designated, well-ventilated, and secure area, away from incompatible materials.[2][3] Containers should not be filled to more than 90% of their capacity.[6]
Preparing for Disposal:
-
Consult EHS: Always consult with your institution's Environmental Health and Safety (EHS) office for specific institutional and local regulations.
-
Professional Disposal: Arrange for the pickup and disposal of the waste through a licensed and approved chemical waste disposal contractor.[2][3]
-
Documentation: Provide the disposal service with all available information about the compound, including its name, structure, and any known hazards.
Recommended Disposal Method:
The most effective and environmentally sound method for the disposal of chlorinated organic compounds is high-temperature incineration.[5] This process should be carried out in a facility equipped with afterburners and scrubbers to neutralize acidic gases (such as hydrogen chloride) that are produced during combustion.[3]
Environmental and Regulatory Considerations
The disposal of chlorinated compounds is regulated by agencies such as the Environmental Protection Agency (EPA) in the United States.[8][9] Improper disposal can lead to long-term environmental contamination and significant legal and financial penalties. Adherence to all federal, state, and local regulations is mandatory.
References
- 1. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 2. fishersci.com [fishersci.com]
- 3. fishersci.com [fishersci.com]
- 4. echemi.com [echemi.com]
- 5. Document Display (PURL) | NSCEP | US EPA [nepis.epa.gov]
- 6. ethz.ch [ethz.ch]
- 7. louisville.edu [louisville.edu]
- 8. epa.gov [epa.gov]
- 9. epa.gov [epa.gov]
Comprehensive Safety Guide: Personal Protective Equipment for Handling 2,4,7-Trichloro-5H-pyrrolo[3,2-d]pyrimidine
As researchers and drug development professionals, our work with novel chemical entities demands the highest standards of safety. 2,4,7-Trichloro-5H-pyrrolo[3,2-d]pyrimidine is a heterocyclic compound with significant potential as a building block in the synthesis of bioactive molecules, particularly in pharmaceutical research.[1][2] However, specific toxicological data for this exact compound is not widely available. Therefore, a proactive and stringent approach to safety, grounded in the known hazards of structurally similar compounds, is not just recommended—it is imperative.
This guide provides a comprehensive operational plan for the safe handling of this compound, focusing on the selection and use of appropriate Personal Protective Equipment (PPE). The protocols outlined below are designed to create a self-validating system of safety, ensuring the protection of all laboratory personnel.
Hazard Assessment by Analogy
In the absence of a specific Safety Data Sheet (SDS) for this compound, we must infer its potential hazards by examining its structural analogues. Chlorinated heterocyclic compounds frequently exhibit significant toxicity. By analyzing the SDS of related pyrrolo[3,2-d]pyrimidines and trichloropyrimidines, we can establish a presumed hazard profile.
Table 1: Hazard Profile of Structural Analogues
| Compound | CAS Number | Reported Hazards | Source |
| 4-Chloro-7H-pyrrolo[2,3-d]pyrimidine | 3680-69-1 | Toxic if swallowed, in contact with skin, or if inhaled; Causes skin and serious eye irritation; May cause respiratory irritation. | [3][4] |
| 2,4-Dichloro-7H-pyrrolo[2,3-d]pyrimidine | 90213-66-4 | Causes skin and serious eye irritation; May cause respiratory irritation. | [5][6] |
| 4-Chloro-5H-pyrrolo[3,2-d]pyrimidine | 84905-80-6 | Toxic if swallowed; Causes skin and serious eye irritation; May cause respiratory irritation. | [7] |
| 2,4,6-Trichloropyrimidine | 3764-01-0 | Causes skin, eye, and respiratory tract irritation; Lachrymator. | [8] |
| 2,4,7-Trichloropyrido[2,3-d]pyrimidine | Not Available | Toxic if swallowed; Causes serious eye damage. | [9] |
-
Acutely toxic via oral, dermal, and inhalation routes.
-
A severe irritant to the eyes and skin.
-
A respiratory tract irritant .
All handling procedures and PPE selection must be based on this high-hazard presumption.
The Core PPE Ensemble: A Multi-Layered Defense
PPE is the final barrier between the researcher and the chemical. Its effectiveness depends on proper selection and use, always in conjunction with primary engineering controls.
Primary Engineering Control: All work involving this compound, especially when handling the solid powder, must be conducted within a certified chemical fume hood with demonstrated adequate airflow.[10]
Table 2: Mandatory PPE for Handling this compound
| PPE Component | Specification | Rationale |
| Hand Protection | Double-gloving with powder-free nitrile gloves.[10] | The dual-glove layer provides a robust barrier against dermal absorption, which is a presumed route of toxicity.[3] It minimizes risk if the outer glove is breached. Powder-free gloves prevent the aerosolization of hazardous particles.[10] |
| Body Protection | A disposable, solid-front, back-closing gown made of a low-permeability fabric with long sleeves and tight-fitting cuffs. A flame-resistant lab coat is a required alternative.[10] | This protects the body and personal clothing from contamination via spills or splashes. The design ensures maximum coverage and prevents accidental skin exposure. |
| Eye & Face Protection | Chemical splash goggles (ANSI Z87.1 certified) worn in combination with a full-face shield . | This combination is critical. Goggles protect against splashes and dust, while the face shield provides an additional layer of protection for the entire face from splashes or energetic reactions.[8][11] |
| Respiratory Protection | For handling powder or potential aerosolization: A minimum of an N100, R100, or P100 disposable filtering facepiece respirator. A powered air-purifying respirator (PAPR) is strongly recommended for higher-risk procedures. | Given the high likelihood of toxicity if inhaled, respiratory protection is non-negotiable.[3] A P100 filter or PAPR provides a high level of protection against fine particulates. |
| Foot Protection | Closed-toe shoes and disposable shoe covers.[10] | Prevents contamination of personal footwear and subsequent tracking of the hazardous material outside the laboratory.[10] |
Operational Plan: A Step-by-Step Procedural Guide
A systematic workflow is essential to ensure safety at every stage of handling.
Step 1: Pre-Operational Safety Checklist
-
Verify that the chemical fume hood has been certified within the last year.
-
Ensure that a safety shower and eyewash station are unobstructed and within a 10-second travel distance.[4][8]
-
Prepare all necessary apparatus and reagents before handling the compound to minimize time and movement.
-
Designate a specific area within the fume hood for the procedure.
-
Prepare pre-labeled hazardous waste containers for both solid and liquid waste.[12]
Step 2: Donning Personal Protective Equipment The sequence of donning PPE is critical to prevent cross-contamination. Follow this exact order.
Caption: Workflow for correctly donning PPE before handling hazardous materials.
Step 3: Safe Handling Protocol
-
Conduct all manipulations at least 6 inches inside the fume hood sash.
-
When weighing the solid compound, use techniques that minimize dust generation, such as careful handling with a spatula or using a weigh boat with high sides.
-
If creating a solution, add solvents slowly to the solid to avoid splashing.
-
Keep all containers of the compound sealed when not in immediate use.[7]
Step 4: Doffing and Decontamination The removal of PPE is a point of high risk for exposure. The goal is to touch contaminated items only with other contaminated items (outer gloves) and clean items with clean hands.
Caption: The critical sequence for safely removing PPE to prevent self-contamination.
Emergency and Disposal Plans
Spill Management
-
Minor Spill (contained within the fume hood):
-
Alert others in the immediate area.
-
Wearing your full PPE ensemble, use an absorbent material (e.g., universal binders) to gently cover the spill.
-
Carefully collect the contaminated material and place it into a sealed, labeled hazardous waste container.[8]
-
Decontaminate the area with an appropriate solvent, followed by soap and water.
-
-
Major Spill (outside the fume hood):
-
Immediately evacuate the area and alert all personnel.
-
Activate the emergency alarm and contact your institution's Environmental Health and Safety (EHS) department or emergency response team.[10]
-
Do not attempt to clean up a major spill without specialized training and equipment.
-
Waste Disposal Proper disposal is a crucial part of the chemical lifecycle, ensuring environmental and personnel safety.
-
Waste Segregation: Do not mix waste from this compound with other waste streams unless explicitly approved by EHS.[12]
-
Solid Waste: All contaminated solid materials, including gloves, shoe covers, weigh papers, and absorbent pads, must be collected in a dedicated, puncture-proof hazardous waste container.[12]
-
Liquid Waste: Collect any solutions containing the compound in a compatible, sealed, and shatter-proof hazardous liquid waste container.
-
Labeling: All waste containers must be clearly labeled with "Hazardous Waste," the full chemical name "this compound," and an accumulation start date.[12]
-
Storage and Disposal: Store sealed waste containers in a designated satellite accumulation area. Arrange for pickup and disposal through your institution's EHS department in accordance with all local, state, and federal regulations.[3]
By adhering to these rigorous PPE and handling protocols, you build a deep, trustworthy system of safety that protects you, your colleagues, and your research.
References
- 1. chemimpex.com [chemimpex.com]
- 2. mdpi.com [mdpi.com]
- 3. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 4. fishersci.com [fishersci.com]
- 5. fishersci.com [fishersci.com]
- 6. fishersci.com [fishersci.com]
- 7. echemi.com [echemi.com]
- 8. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 9. 2,4,7-Trichloropyrido(2,3-d)pyrimidine | C7H2Cl3N3 | CID 37819133 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. Personal Protective Equipment in Chemistry | Environmental Health and Safety [ehs.dartmouth.edu]
- 12. benchchem.com [benchchem.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


